molecular formula C18H21BrO3 B1241155 Hamigeran B

Hamigeran B

Cat. No.: B1241155
M. Wt: 365.3 g/mol
InChI Key: LJUSWSWJFIZLDY-AJAPIDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hamigeran B is a diterpenoid natural product first isolated from the marine sponge Hamigera tarangaensis . It features a unique [5,6,6] fused tricyclic framework, making it a compound of significant interest in synthetic organic chemistry and medicinal research . Recent peer-reviewed research highlights its promising bioactivity. A 2024 computational study published in SAR and QSAR in Environmental Research identified this compound as a potent binder to the RNA-directed RNA polymerase (RdRp) of the Nipah virus, demonstrating a higher calculated binding energy than the antiviral drug Remdesivir . This suggests its potential as a valuable tool for investigating antiviral therapies against emerging pathogens. Beyond virology, synthetic analogs of this compound have shown notable efficacy in neurobiological models. A 2020 study demonstrated that simplified analogs exhibit significant anti-neuroinflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide-activated microglial cells, with the most potent analogs showing IC50 values in the low micromolar range (e.g., 5.85 µM) . Furthermore, certain analogs function as bifunctional agents, also stimulating Nerve Growth Factor (NGF)-mediated neurite outgrowth, indicating potential for research into neurodegenerative diseases such as Alzheimer's . The compound has also been reported to possess potent antiviral activity against herpes and polio viruses, and other hamigeran family members show cytotoxic activity against leukemia cells . The complex synthesis of this compound continues to be an active area of study, with multiple total syntheses achieved through sophisticated sequences, underscoring its challenging structure and importance to the synthetic community . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21BrO3

Molecular Weight

365.3 g/mol

IUPAC Name

(1R,3aR,9bR)-7-bromo-6-hydroxy-3a,8-dimethyl-1-propan-2-yl-1,2,3,9b-tetrahydrocyclopenta[a]naphthalene-4,5-dione

InChI

InChI=1S/C18H21BrO3/c1-8(2)10-5-6-18(4)13(10)11-7-9(3)14(19)15(20)12(11)16(21)17(18)22/h7-8,10,13,20H,5-6H2,1-4H3/t10-,13-,18-/m1/s1

InChI Key

LJUSWSWJFIZLDY-AJAPIDPKSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1Br)O)C(=O)C(=O)[C@]3([C@@H]2[C@H](CC3)C(C)C)C

Canonical SMILES

CC1=CC2=C(C(=C1Br)O)C(=O)C(=O)C3(C2C(CC3)C(C)C)C

Synonyms

hamigeran B

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Hamigeran B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 26, 2025

Abstract

Hamigeran B, a marine-derived norditerpenoid, has garnered scientific interest due to its notable biological activities. Isolated from the poecilosclerid sponge Hamigera tarangaensis, this compound has demonstrated significant antiviral properties.[1][2][3] While its antiviral mechanism of action is yet to be fully elucidated, studies on its synthetic analogs have provided insights into a potential anti-neuroinflammatory pathway. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on the data available for its analogs. It details the experimental protocols used to investigate these effects and presents the quantitative data in a structured format. Visual diagrams of the proposed signaling pathways and experimental workflows are also provided to facilitate comprehension by researchers, scientists, and drug development professionals.

Introduction

The hamigeran family of natural products, characterized by their unique fused tricyclic frameworks, has shown a broad spectrum of biological activities, including antiviral, cytotoxic, and anti-neuroinflammatory effects.[1][4][5] this compound is particularly distinguished for its potent antiviral activity against both herpes and polio viruses, exhibiting complete inhibition at low concentrations with minimal cytotoxicity.[2][3] Despite numerous total synthesis efforts, the precise molecular mechanisms underpinning its biological effects, especially its antiviral action, remain an active area of investigation. Recent research on synthetic analogs of this compound has begun to shed light on a potential mechanism for anti-neuroinflammatory activity, involving the inhibition of nitric oxide (NO) production and modulation of the TNF-α signaling pathway.[4]

Biological Activities of this compound and its Analogs

This compound and its related compounds have been evaluated for several biological activities:

  • Antiviral Activity: this compound has been reported to completely inhibit herpes and polio viruses in vitro.[1][2] The specific viral or host targets involved in this inhibition have not been detailed in the available literature.

  • Anti-neuroinflammatory Activity: Synthetic analogs of this compound have demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[4] This suggests a potential role in mitigating neuroinflammation.

  • Cytotoxicity: While this compound itself shows low cytotoxicity, other members of the hamigeran family have displayed moderate cytotoxicity against leukemia cell lines.[1][6]

Postulated Anti-Neuroinflammatory Mechanism of Action (Based on Analogs)

While the direct mechanism of this compound has not been fully detailed, studies on its synthetic analogs suggest a plausible pathway for its observed anti-neuroinflammatory effects. The proposed mechanism centers on the inhibition of inducible nitric oxide synthase (iNOS) and the modulation of the tumor necrosis factor-alpha (TNF-α) pathway.

Inhibition of Nitric Oxide (NO) Production

Several analogs of this compound have been shown to be potent inhibitors of NO production in LPS-stimulated BV-2 microglial cells.[4] Overproduction of NO by iNOS is a key feature of neuroinflammation. Molecular docking studies suggest that these analogs may directly interact with the active site of the iNOS protein, thereby inhibiting its enzymatic activity.[4]

Modulation of the TNF-α Pathway

It is speculated that the anti-inflammatory effects of this compound analogs may be mediated through the inhibition of the TNF-α signaling pathway.[4] TNF-α is a pro-inflammatory cytokine that plays a crucial role in initiating and amplifying the inflammatory cascade, which often involves the activation of the NF-κB transcription factor. By inhibiting this pathway, the analogs may reduce the expression of various pro-inflammatory mediators, including iNOS.

Signaling Pathway Diagram

HamigeranB_Analog_Pathway cluster_extracellular cluster_cell BV-2 Microglial Cell cluster_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation TNFa_Secretion TNF-α Secretion NFkB->TNFa_Secretion Induces iNOS_Expression iNOS Expression NFkB->iNOS_Expression Induces Inflammation Neuroinflammation TNFa_Secretion->Inflammation NO_Production NO Production iNOS_Expression->NO_Production Leads to NO_Production->Inflammation Hamigeran_Analog This compound Analog Hamigeran_Analog->TNFa_Secretion Inhibits Hamigeran_Analog->iNOS_Expression Inhibits

Caption: Proposed anti-neuroinflammatory pathway of this compound analogs.

Quantitative Data

The following table summarizes the inhibitory activity of selected this compound analogs on nitric oxide (NO) production in LPS-stimulated BV-2 cells.

CompoundIC50 for NO Production Inhibition (μM)
Analog 9c5.85
Analog 9q6.31
Analog 9f24.91
Quercetin (Control)4.3
Data sourced from a study on this compound analogs.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of the anti-neuroinflammatory effects of this compound analogs.[4]

Nitric Oxide (NO) Production Inhibition Assay
  • Cell Culture: BV-2 microglial cells are seeded in 96-well plates at a suitable density and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound analogs) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Cell Viability Assay
  • Cell Seeding: BV-2 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: Cells are treated with various concentrations of the test compounds for 24 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
  • Sample Collection: BV-2 cells are treated as described in the NO production assay. The culture supernatants are collected after 24 hours of LPS stimulation.

  • ELISA Procedure: The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The levels of TNF-α are determined by comparing the absorbance of the samples to a standard curve generated with recombinant TNF-α.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Seed_BV2 Seed BV-2 Cells Pretreat Pre-treat with this compound Analogs Seed_BV2->Pretreat Stimulate_LPS Stimulate with LPS Pretreat->Stimulate_LPS NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulate_LPS->NO_Assay Viability_Assay Cell Viability Assay (MTT) Stimulate_LPS->Viability_Assay ELISA_Assay TNF-α ELISA Stimulate_LPS->ELISA_Assay IC50_Calc Calculate IC50 for NO Inhibition NO_Assay->IC50_Calc Cytotoxicity_Eval Evaluate Cytotoxicity Viability_Assay->Cytotoxicity_Eval TNFa_Quant Quantify TNF-α Levels ELISA_Assay->TNFa_Quant

Caption: Workflow for assessing anti-neuroinflammatory activity.

Conclusion and Future Directions

The available evidence suggests that this compound and its analogs are promising molecules with significant biological activities. While the anti-neuroinflammatory mechanism of its analogs is beginning to be understood, focusing on the inhibition of the iNOS and TNF-α pathways, the precise mechanism of action for this compound's potent antiviral effects remains a critical knowledge gap. Future research should prioritize elucidating the molecular targets and signaling pathways involved in the antiviral activity of this compound. This could involve viral entry and replication assays, as well as studies to identify direct interactions with viral or host cell proteins. A deeper understanding of its mechanisms will be essential for the development of this compound and its derivatives as potential therapeutic agents.

References

Hamigeran B: A Comprehensive Technical Overview of its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hamigeran B is a marine-derived norditerpenoid natural product that has garnered significant interest within the scientific community due to its unique chemical structure and potent biological activities. First isolated in 2000 from the poecilosclerid sponge Hamigera tarangaensis, this compound exhibits a distinctive[1][2][2] fused tricyclic framework. Notably, this compound has demonstrated complete in-vitro inhibition of both herpes and polio viruses with minimal cytotoxicity.[2][3][4] Furthermore, synthetic analogs of this compound have revealed promising anti-neuroinflammatory and neurotrophic properties, suggesting its potential as a scaffold for the development of novel therapeutics. This document provides a detailed technical guide on the discovery, natural source, and key experimental data related to this compound and its derivatives.

Discovery and Natural Source

This compound was first discovered in 2000 as part of a family of eight related diterpenoids isolated from the poecilosclerid sponge Hamigera tarangaensis.[3][4][5] This sponge was collected from the Hen and Chicken Islands, located to the east of New Zealand.[3][4] this compound is structurally characterized by a[1][2][2] fused tricyclic ring system.[5] Since its initial discovery, over 30 members of the hamigeran family have been isolated and characterized, featuring either a 6-6-5 or a 6-7-5 tricyclic carbon skeleton.[1][6][7]

Biological Activity

This compound was the only compound from the initially isolated family to exhibit significant antiviral activity, showing complete inhibition of both herpes and polio viruses at low concentrations with only slight cytotoxicity.[3][4] While the primary interest in this compound has been its antiviral properties, recent studies on synthetic analogs have uncovered potent anti-neuroinflammatory and neurotrophic activities.[5]

Anti-neuroinflammatory Activity of this compound Analogs

Several synthetic analogs of this compound have been shown to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[5] The inhibition of NO production is a key target in the development of anti-inflammatory agents. The mechanism of this anti-inflammatory effect is speculated to involve the inhibition of the TNF-α pathway.[5]

Table 1: Inhibitory Concentration (IC50) of this compound Analogs on NO Production in LPS-activated BV-2 Cells [5]

CompoundIC50 (μM)
9c5.85
9q6.31
9f24.91
Quercetin (control)4.3
Neurotrophic Activity of this compound Analogs

Certain analogs of this compound have also demonstrated moderate nerve growth factor (NGF)-mediated neurite-outgrowth promoting effects in PC-12 cells at a concentration of 20 μM.[5] This suggests a potential role for these compounds in promoting neuronal health and regeneration.

Experimental Protocols

Due to the scarcity of this compound from its natural source, numerous total synthesis strategies have been developed.[2] These synthetic routes provide a reliable source of the compound and its analogs for further biological evaluation.

Representative Synthetic Protocol: Synthesis of this compound Skeleton

The following is a representative protocol for the synthesis of the this compound tricyclic skeleton, as described in the literature.[5]

Scheme 1: Synthesis of the this compound core structure.

  • Preparation of Aldehyde (7a): The precursor S1, prepared from 2-methyl-1,3-cyclopentanedione, is treated with OsO4 and NaIO4 in a dioxane/H2O mixture at room temperature to yield the unstable aldehyde 7a (70% yield).

  • Intramolecular Friedel–Crafts Cyclization: Aldehyde 7a undergoes a key intramolecular Friedel–Crafts cyclization to construct the tricyclic compound 8 in 70% yield.

  • Oxidation to Ketone (9b): Compound 8 is treated with pyridinium chlorochromate (PCC) and sodium acetate in dichloromethane at 0 °C to yield the ketone 9b (70% yield).

  • Dehydration and Dihydroxylation: Following dehydration to an intermediate (10), regioselective dihydroxylation of the double bond in the central B ring with OsO4 and 4-methylmorpholine N-oxide (NMO) proceeds anti to the angular methyl group to give the diol 9a in 60% yield.[5]

Visualizations

Proposed Anti-inflammatory Signaling Pathway

The anti-neuroinflammatory activity of this compound analogs is hypothesized to occur through the inhibition of pro-inflammatory mediators. The following diagram illustrates the proposed signaling pathway.

G Proposed Anti-inflammatory Signaling Pathway of this compound Analogs LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces TNFa TNF-α NFkB->TNFa induces NO Nitric Oxide (NO) iNOS->NO Inflammation Neuroinflammation NO->Inflammation TNFa->Inflammation Hamigeran_B_analogs This compound Analogs Hamigeran_B_analogs->iNOS inhibits Hamigeran_B_analogs->TNFa inhibits

Caption: Proposed mechanism of anti-neuroinflammatory action of this compound analogs.

Experimental Workflow for this compound Synthesis

The following diagram outlines a generalized workflow for the total synthesis of the this compound core structure.

G Generalized Workflow for this compound Synthesis Start Starting Material (e.g., 2-methyl-1,3-cyclopentanedione) Step1 Preparation of Chiral Phenolic Compound Start->Step1 Step2 Formation of Aldehyde Intermediate Step1->Step2 Step3 Intramolecular Friedel-Crafts Cyclization (Formation of Tricyclic System) Step2->Step3 Step4 Functional Group Manipulations (e.g., Oxidation, Dehydration) Step3->Step4 Step5 Regioselective Dihydroxylation Step4->Step5 End This compound Core Structure Step5->End

Caption: A simplified workflow illustrating the key stages in the total synthesis of this compound.

References

The Potent Biological Activities of Hamigeran B and Its Analogs: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the antiviral, anticancer, and anti-neuroinflammatory properties of the marine-derived diterpenoid Hamigeran B and its synthetic derivatives, providing researchers and drug development professionals with a comprehensive guide to its therapeutic potential.

Discovered from the marine sponge Hamigera tarangaensis, this compound, a complex diterpenoid, has garnered significant attention within the scientific community for its pronounced biological activities. This technical guide synthesizes the current understanding of this compound and its derivatives, focusing on their antiviral, anticancer, and anti-neuroinflammatory effects. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this promising area of natural product chemistry.

Antiviral and Anticancer Potential of this compound

This compound has demonstrated significant promise as both an antiviral and an anticancer agent. Early studies revealed its potent ability to completely inhibit the replication of Herpes Simplex Virus (HSV) and Poliovirus at a concentration of 132 μ g/disk .[1] Further investigations into its anticancer properties have shown in vitro activity against the P-388 murine leukemia cell line. A derivative, 4-bromothis compound, exhibited a half-maximal inhibitory concentration (IC50) of 13.5 μM against this cell line, highlighting the potential for developing potent cytotoxic agents from the Hamigeran scaffold.[2]

Table 1: Antiviral and Anticancer Activities of this compound and its Derivative
CompoundBiological ActivityCell Line/VirusQuantitative Data
This compoundAntiviralHerpes Simplex Virus100% inhibition at 132 μ g/disk [1]
This compoundAntiviralPoliovirus100% inhibition at 132 μ g/disk [1]
4-bromothis compoundAnticancer (Cytotoxicity)P-388 (Murine Leukemia)IC50: 13.5 μM[2]

Anti-Neuroinflammatory Activity of this compound Derivatives

A series of synthetic analogs of this compound have been evaluated for their anti-neuroinflammatory properties, specifically their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Several of these derivatives displayed significant inhibitory activity, with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for neuroinflammatory diseases.[3]

Table 2: Anti-Neuroinflammatory Activity of this compound Derivatives
CompoundBiological ActivityCell LineIC50 (μM)
Derivative 9bNO Production InhibitionBV-2 (Murine Microglia)> 50[3]
Derivative 9cNO Production InhibitionBV-2 (Murine Microglia)5.85[3]
Derivative 9fNO Production InhibitionBV-2 (Murine Microglia)24.91
Derivative 9oNO Production InhibitionBV-2 (Murine Microglia)15.26
Derivative 9qNO Production InhibitionBV-2 (Murine Microglia)6.31[3]
Derivative 9tNO Production InhibitionBV-2 (Murine Microglia)18.73

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity (Herpes Simplex Virus)

This protocol is a standard method for determining the antiviral efficacy of a compound against plaque-forming viruses like HSV-1.

  • Cell Culture: Vero cells (African green monkey kidney epithelial cells) are seeded in 6-well plates and grown to 90-100% confluency.

  • Virus Inoculation: The cell monolayers are infected with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) and incubated for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing carboxymethyl cellulose and varying concentrations of the test compound (e.g., this compound).

  • Incubation and Plaque Visualization: The plates are incubated for 2-3 days at 37°C to allow for plaque formation. Subsequently, the cells are fixed with a methanol/acetone solution and stained with crystal violet to visualize the viral plaques.

  • Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control wells. The IC50 value, the concentration of the compound that inhibits plaque formation by 50%, is then calculated.

MTT Assay for Cytotoxicity (P-388 Murine Leukemia Cells)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: P-388 cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 4-bromothis compound) for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation: Following treatment, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay (BV-2 Microglial Cells)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.

  • Cell Culture and Stimulation: BV-2 cells are plated in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Compound Treatment: The cells are co-treated with LPS and various concentrations of the this compound derivatives.

  • Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the diverse biological activities of this compound and its derivatives are still under investigation. However, initial studies provide some insights into their potential modes of action.

Anti-Neuroinflammatory Mechanism

The anti-neuroinflammatory effects of this compound derivatives are, at least in part, attributed to the inhibition of nitric oxide production. Furthermore, studies have shown that these compounds can inhibit the secretion of tumor necrosis factor-alpha (TNF-α) in LPS-activated BV-2 cells.[3] This suggests a potential interaction with the TNF-α signaling pathway, a critical regulator of inflammation. The diagram below illustrates a plausible workflow for investigating this inhibitory effect.

experimental_workflow_tnf_alpha cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_analysis Analysis BV2 BV-2 Microglial Cells LPS LPS Stimulation Hamigeran_Derivative This compound Derivative Supernatant Collect Supernatant Hamigeran_Derivative->Supernatant Incubation ELISA TNF-α ELISA Supernatant->ELISA Data_Analysis Data Analysis & IC50 Determination ELISA->Data_Analysis

Workflow for assessing TNF-α inhibition.
Putative Antiviral and Anticancer Mechanisms

The signaling pathways involved in the antiviral and anticancer activities of this compound have not yet been elucidated. Given the broad-spectrum nature of its antiviral activity and its cytotoxicity against a leukemia cell line, it is plausible that this compound interacts with fundamental cellular processes that are exploited by both viruses and cancer cells. Potential mechanisms could involve the induction of apoptosis, interference with cell cycle regulation, or the modulation of key signaling pathways such as NF-κB or MAPK pathways. The following diagram represents a hypothetical signaling cascade that could be investigated to understand the anticancer mechanism of this compound.

hypothetical_anticancer_pathway cluster_pathway Potential Intracellular Targets cluster_cellular_response Cellular Response HamigeranB This compound Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) HamigeranB->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Induction Transcription_Factor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest

References

Unraveling Hamigeran B: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Hamigeran B, a marine-derived norditerpenoid, has garnered significant attention within the scientific community due to its notable antiviral and cytotoxic activities.[1][2] Isolated from the sponge Hamigera tarangaensis, its complex tricyclic 6-6-5 carbon skeleton and multiple stereocenters have presented a considerable challenge for structural elucidation and total synthesis.[2][3] This technical guide provides a comprehensive overview of the key experimental data and methodologies that have been instrumental in defining the intricate structure and stereochemistry of this compound.

Spectroscopic and Physical Data

The definitive structure of this compound was established through a combination of spectroscopic techniques and total synthesis. The following tables summarize the key quantitative data that have been reported, providing a foundational reference for its characterization.

Table 1: ¹H NMR Spectroscopic Data for (-)-Hamigeran B

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
12.63s--
6.83s--
3.38d9.2-
2.64m--
2.51s--
2.30m--
1.80m--
1.68m--
1.54m--
1.30s--
1.20m--
0.54d6.8-
0.45d6.4-
Source: Data compiled from Taber et al.[4]

Table 2: ¹³C NMR Spectroscopic Data for (-)-Hamigeran B

Chemical Shift (δ) (ppm)Carbon Type
199.2u
184.6u
161.0u
150.4u
142.9u
124.4d
116.4u
111.8u
57.1u
56.4d
51.5d
34.0u
28.3d
26.9u
24.6d
24.5d
23.5d
19.9d
Source: Data compiled from Taber et al.[4]
(u = upfield, d = downfield)

Table 3: Physical Properties of (-)-Hamigeran B

PropertyValue
Molecular FormulaC₁₈H₂₁BrO₃[5]
Molecular Weight365.3 g/mol [5]
Melting Point155 - 160 °C[4]
Specific Rotation [α]²⁰D-200° (c 0.14, CH₂Cl₂)[4]

Elucidation of Stereochemistry

The determination of the absolute and relative stereochemistry of this compound has been a central theme in its synthetic studies. The molecule possesses three contiguous stereocenters, making stereocontrol a critical aspect of its total synthesis.

Several synthetic strategies have been developed to establish the correct stereochemistry. One notable approach involved an intramolecular Diels-Alder reaction of a photochemically generated hydroxy-o-quinodimethane.[6] This reaction was pivotal in setting the relative stereochemistry of the tricyclic core. The stereochemical outcome was found to be dependent on the geometry of the dienophile and the approach (endo or exo) in the transition state.[6]

Another key strategy focused on the asymmetric synthesis of a key intermediate, thereby establishing the absolute stereochemistry early in the synthetic sequence. For instance, a palladium-catalyzed asymmetric allylic alkylation was employed to set the crucial all-carbon quaternary stereocenter at C(9).[7] The stereochemistry of this center was then used to direct the formation of the other stereocenters.

The logical workflow for the stereochemical determination through synthesis can be visualized as follows:

stereochemistry_elucidation cluster_synthesis Asymmetric Synthesis Approach cluster_spectroscopy Spectroscopic Analysis start Chiral Starting Material / Catalyst key_reaction Key Stereocontrol Reaction (e.g., Asymmetric Allylic Alkylation) start->key_reaction intermediate Enantioenriched Intermediate key_reaction->intermediate elaboration Further Synthetic Steps intermediate->elaboration hamigeran_b Total Synthesis of (-)-Hamigeran B elaboration->hamigeran_b comparison Comparison with Natural Product Data (NMR, [α]D) hamigeran_b->comparison relative_stereo Determination of Relative Stereochemistry nmr NMR Spectroscopy (NOE, Coupling Constants) nmr->relative_stereo xray X-ray Crystallography (of derivatives) xray->relative_stereo structure_elucidation_workflow cluster_isolation Isolation & Initial Characterization cluster_nmr NMR Spectroscopy cluster_stereo Stereochemical Determination isolation Isolation from Hamigera tarangaensis ms Mass Spectrometry (Molecular Formula) isolation->ms uv_ir UV & IR Spectroscopy (Functional Groups) isolation->uv_ir one_d_nmr 1D NMR (¹H, ¹³C) ms->one_d_nmr uv_ir->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr planar_structure Planar Structure Determination two_d_nmr->planar_structure noe NOESY (Relative Stereochemistry) planar_structure->noe synthesis Total Synthesis (Confirmation of Structure & Stereochemistry) planar_structure->synthesis noe->synthesis final_structure Final Structure of This compound synthesis->final_structure chiroptical Chiroptical Data (Specific Rotation) chiroptical->synthesis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hamigeran B is a marine-derived norditerpenoid, first isolated from the poecilosclerid sponge Hamigera tarangaensis. It belongs to a larger family of hamigeran diterpenoids characterized by a unique fused tricyclic framework. This compound has garnered significant attention within the scientific community due to its potent and diverse biological activities, including notable antiviral, anti-inflammatory, and neurotrophic properties. This technical guide provides a comprehensive review of this compound and its related marine diterpenoids, with a focus on their chemical synthesis, biological activities, and underlying mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites. Among these, the hamigeran family of diterpenoids, isolated from the New Zealand sponge Hamigera tarangaensis, represents a class of natural products with significant therapeutic potential. This compound, a prominent member of this family, is distinguished by its[1][2][2] fused tricyclic core. Initial studies revealed its remarkable ability to completely inhibit the replication of both herpes simplex virus (HSV) and poliovirus at low concentrations with minimal cytotoxicity.[2] Subsequent research has expanded upon its bioactivity profile, demonstrating anti-inflammatory and neurotrophic effects, thus highlighting its potential as a lead compound in drug discovery programs targeting viral infections, neuroinflammatory conditions, and neurodegenerative diseases. This guide aims to consolidate the current knowledge on this compound and its analogs, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.

Chemical Structure and Synthesis

The hamigeran diterpenoids possess either a[1][2][2] or a[1][2][3] fused tricyclic framework. This compound is a notable example of the former. The total synthesis of (-)-Hamigeran B has been a subject of considerable interest, with multiple research groups developing distinct and innovative strategies to construct its complex architecture. A key challenge in its synthesis is the stereoselective construction of the quaternary carbon center.

One successful approach to the synthesis of the (-)-Hamigeran B tricyclic skeleton is depicted below. This strategy involves a key intramolecular Friedel-Crafts cyclization to form the core ring system.

Hamigeran_B_Synthesis cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product 2-methyl-1,3-cyclopentanedione 2-methyl-1,3-cyclopentanedione Chiral_Phenolic_Compound Chiral Phenolic Compound 2-methyl-1,3-cyclopentanedione->Chiral_Phenolic_Compound Multi-step synthesis Aldehyde Aldehyde Chiral_Phenolic_Compound->Aldehyde Oxidation Intramolecular_Friedel_Crafts Intramolecular Friedel-Crafts Cyclization Aldehyde->Intramolecular_Friedel_Crafts Tricyclic_Intermediate Tricyclic Intermediate Intramolecular_Friedel_Crafts->Tricyclic_Intermediate Functional_Group_Manipulations Functional Group Manipulations Tricyclic_Intermediate->Functional_Group_Manipulations Hamigeran_B (-)-Hamigeran B Functional_Group_Manipulations->Hamigeran_B

Caption: A generalized synthetic workflow for (-)-Hamigeran B.

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a range of biological activities. The following sections and tables summarize the key findings and quantitative data.

Antiviral Activity

This compound is most renowned for its potent antiviral effects. It has been reported to achieve 100% inhibition of both Herpes Simplex Virus (HSV-1) and Poliovirus at low concentrations, with only slight cytotoxicity to the host cells.[2] While specific IC50 values are not always reported, the high efficacy at non-toxic concentrations is a significant finding.

Cytotoxicity

The cytotoxic profile of hamigerans is crucial for their development as therapeutic agents. Several hamigerans and their synthetic analogs have been evaluated against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundP-388Moderate in-vitro cytotoxicity[4]
4-Bromothis compoundP-388Moderate in-vitro cytotoxicity[4]
Hamigeran CP-388Moderate in-vitro cytotoxicity[4]
Hamigeran DP-388Moderate in-vitro cytotoxicity[4]
Hamigeran CLeukemia cells2.5–37.2[5]
Hamigeran DLeukemia cells2.5–37.2[5]
Hamigeran GLeukemia cells2.5–37.2[5]
Hamigeran MLeukemia cells2.5–37.2[5]
Hamigeran GHL-60Micromolar activity[4][6]
Hamigeran MHL-60Micromolar activity[4]
Hamigeran AnalogsHL-60Micromolar activity[4]
Anti-inflammatory Activity

Recent studies have focused on the anti-neuroinflammatory properties of synthetic this compound analogs. Several derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.

CompoundActivityIC50 (µM)Reference
Analog 9bNO Production InhibitionSignificant effect[7]
Analog 9cNO Production Inhibition5.85[7][8]
Analog 9fNO Production InhibitionSignificant effect[7]
Analog 9oNO Production InhibitionSignificant effect[7]
Analog 9qNO Production Inhibition6.31[7][8]
Analog 9tNO Production InhibitionSignificant effect[7]
Quercetin (Control)NO Production Inhibition4.3[7]
Neurotrophic Activity

Certain analogs of this compound have demonstrated the ability to promote neurite outgrowth in PC-12 cells, suggesting potential applications in treating neurodegenerative disorders. This activity is often assessed in the presence of Nerve Growth Factor (NGF).

CompoundConcentration (µM)ActivityReference
Analog 9a20Moderate NGF-mediated neurite outgrowth[7][8]
Analog 9h20Moderate NGF-mediated neurite outgrowth[7][8]
Analog 9o20Moderate NGF-mediated neurite outgrowth[7][8]
Analog 9q20Moderate NGF-mediated neurite outgrowth[7][8]

Signaling Pathways

The anti-inflammatory effects of this compound analogs are speculated to be mediated through the inhibition of the TNF-α pathway.[8] This pathway is a critical component of the inflammatory response in microglial cells.

TNFa_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to TNFa TNF-α (Pro-inflammatory Cytokine) Nucleus->TNFa induces transcription of HamigeranB This compound Analogs HamigeranB->IKK Inhibits? Isolation_Workflow Sponge Sponge Material (Hamigera tarangaensis) Extraction Extraction (MeOH/CH2Cl2) Sponge->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning EtOAc EtOAc Fraction Partitioning->EtOAc CrudeExtract->Partitioning ColumnChrom Column Chromatography EtOAc->ColumnChrom Fractions Bioactive Fractions ColumnChrom->Fractions HPLC HPLC Purification Fractions->HPLC HamigeranB Pure this compound HPLC->HamigeranB

References

The Hamigeran B Biosynthesis Pathway in Hamigera tarangaensis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hamigeran B, a diterpenoid natural product isolated from the marine sponge Hamigera tarangaensis, has garnered significant interest due to its notable antiviral activities. While the total synthesis of this compound has been accomplished by several research groups, its natural biosynthetic pathway within H. tarangaensis remains an area of active investigation. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing parallels with well-characterized diterpenoid biosynthetic pathways. It is designed to serve as a foundational resource for researchers aiming to elucidate the enzymatic machinery responsible for this compound production, offering detailed experimental protocols and data presentation strategies essential for advancing research in this field.

Introduction

The hamigerans are a family of diterpenoid compounds first isolated from the marine sponge Hamigera tarangaensis[1][2]. Among these, this compound has demonstrated potent antiviral activity, making it a compelling target for biomedical research and drug development[3]. Structurally, hamigerans feature complex tricyclic carbon skeletons, with this compound possessing a 6-6-5 ring system[4][5]. Understanding the biosynthesis of this intricate molecule is crucial for harnessing its therapeutic potential, potentially enabling biotechnological production methods and the generation of novel analogs with improved pharmacological properties.

While the definitive biosynthetic gene cluster for this compound in Hamigera tarangaensis has yet to be identified, a plausible pathway has been proposed based on the established principles of terpenoid biosynthesis. This pathway commences with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP)[3]. This guide will detail the hypothesized enzymatic steps leading to this compound and provide generalized, yet detailed, experimental methodologies for the identification, characterization, and quantitative analysis of the enzymes and intermediates involved.

The Putative this compound Biosynthesis Pathway

The proposed biosynthesis of this compound begins with the cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), a common starting point for diterpenoid biosynthesis[3][6]. The pathway likely involves a series of enzymatic reactions, including cyclization, oxidation, and rearrangement, catalyzed by a suite of specialized enzymes.

dot

HamigeranB_Biosynthesis cluster_0 Upstream Terpenoid Pathway cluster_1 Proposed this compound Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP GGPP_node GGPP Diterpene_Synthase Diterpene Synthase(s) GGPP_node->Diterpene_Synthase Cyclized_Intermediate Cyclized Diterpene Intermediate Diterpene_Synthase->Cyclized_Intermediate P450_Oxidases Cytochrome P450 Oxidases Cyclized_Intermediate->P450_Oxidases Oxidized_Intermediates Oxidized Intermediates P450_Oxidases->Oxidized_Intermediates Tailoring_Enzymes Tailoring Enzymes (e.g., Dehydrogenases, Reductases) Oxidized_Intermediates->Tailoring_Enzymes HamigeranB This compound Tailoring_Enzymes->HamigeranB

Figure 1: Proposed biosynthetic pathway of this compound from primary metabolism.

The key enzymatic steps are hypothesized as follows:

  • Cyclization of GGPP: A diterpene synthase, likely a class I or class II terpene cyclase, catalyzes the initial cyclization of GGPP to form the characteristic polycyclic core of the hamigeran skeleton. This is a critical step that dictates the stereochemistry of the final product.

  • Oxidative Modifications: A series of cytochrome P450 monooxygenases are proposed to introduce hydroxyl groups and other oxygen functionalities to the diterpene scaffold. These modifications are crucial for the biological activity of this compound.

  • Tailoring Reactions: Additional tailoring enzymes, such as dehydrogenases, reductases, or transferases, may be involved in the final steps to yield the mature this compound molecule.

Experimental Protocols for Pathway Elucidation

The following sections outline detailed, generalized protocols for the key experiments required to identify and characterize the enzymes and intermediates of the this compound biosynthetic pathway. These protocols are based on established methodologies from the broader field of terpenoid biosynthesis research.

Identification and Cloning of Candidate Biosynthetic Genes

Objective: To identify and isolate the genes encoding the diterpene synthase and other key enzymes from Hamigera tarangaensis.

Methodology:

  • Transcriptome Sequencing: Extract total RNA from Hamigera tarangaensis tissue and perform high-throughput transcriptome sequencing (RNA-Seq).

  • De Novo Assembly: Assemble the sequencing reads into a de novo transcriptome.

  • Homology-Based Gene Mining: Utilize known protein sequences of diterpene synthases and cytochrome P450s from other marine organisms and fungi as queries in tBLASTn searches against the assembled transcriptome to identify candidate genes.

  • Gene Amplification and Cloning: Design gene-specific primers based on the identified transcript sequences to amplify the full-length open reading frames (ORFs) from Hamigera tarangaensis cDNA. Clone the amplified ORFs into suitable expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

dot

Gene_Cloning_Workflow Sponge_Tissue Hamigera tarangaensis Tissue RNA_Extraction Total RNA Extraction Sponge_Tissue->RNA_Extraction RNA_Seq Transcriptome Sequencing (RNA-Seq) RNA_Extraction->RNA_Seq De_Novo_Assembly De Novo Transcriptome Assembly RNA_Seq->De_Novo_Assembly Homology_Search Homology-Based Gene Mining (tBLASTn) De_Novo_Assembly->Homology_Search Candidate_Genes Candidate Biosynthetic Genes Homology_Search->Candidate_Genes Primer_Design Gene-Specific Primer Design Candidate_Genes->Primer_Design PCR_Amplification PCR Amplification of ORFs Primer_Design->PCR_Amplification Cloning Cloning into Expression Vectors PCR_Amplification->Cloning

Figure 2: Workflow for the identification and cloning of candidate biosynthetic genes.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify the candidate enzymes for in vitro characterization.

Methodology (for E. coli expression):

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression constructs.

  • Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Protein Purification: Centrifuge the lysate to remove cell debris. Purify the His-tagged recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

  • Purity Analysis: Assess the purity of the eluted protein fractions by SDS-PAGE.

In Vitro Enzyme Assays and Kinetic Characterization

Objective: To determine the function and catalytic parameters of the purified enzymes.

Methodology (for a diterpene synthase):

  • Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the substrate (GGPP), and a suitable buffer with required cofactors (e.g., MgCl₂).

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the cyclized diterpene product.

  • Kinetic Analysis: To determine the kinetic parameters (Kₘ and kcat), perform the enzyme assay with varying concentrations of GGPP and measure the initial reaction velocities. Fit the data to the Michaelis-Menten equation.

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of experimental results. The following tables provide templates for organizing key data generated during the characterization of the this compound biosynthetic enzymes.

Table 1: Kinetic Parameters of a Putative this compound Diterpene Synthase

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Product(s)
GGPPValueValueValuePutative Hamigeran Precursor
FPPValueValueValueProduct(s) or N.D.
GPPValueValueValueProduct(s) or N.D.
N.D. = Not Detected

Table 2: Quantitative Analysis of Intermediates in a Reconstituted Pathway

MetaboliteRetention Time (min)[M+H]⁺ (m/z)Concentration (µg/L) in Engineered StrainConcentration (µg/L) in Control Strain
GGPPValueValueValueValue
Putative Cyclized IntermediateValueValueValueValue
Putative Oxidized Intermediate 1ValueValueValueValue
This compoundValueValueValueValue

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway in Hamigera tarangaensis presents a significant scientific challenge with considerable rewards. The proposed pathway, initiating from GGPP and proceeding through a series of cyclization and oxidation steps, provides a solid framework for future research. The experimental protocols and data presentation formats outlined in this guide offer a practical roadmap for researchers to systematically unravel the enzymatic intricacies of this compound biosynthesis.

Future efforts should focus on the successful identification and functional characterization of the complete set of biosynthetic genes. The reconstitution of the entire pathway in a heterologous host, such as E. coli or Saccharomyces cerevisiae, will be a pivotal step towards the sustainable production of this compound and its derivatives. Furthermore, a detailed understanding of the structure and mechanism of the key enzymes will pave the way for protein engineering efforts to generate novel hamigeran analogs with enhanced therapeutic properties. The exploration of the marine sponge metagenome may also reveal novel enzymatic catalysts for complex chemical transformations, further enriching the toolbox of synthetic biology.

References

An In-depth Technical Guide on the Physicochemical Properties of Hamigeran B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamigeran B is a marine-derived norditerpenoid natural product first isolated from the poecilosclerid sponge Hamigera tarangaensis.[1][2][3] It belongs to a structurally intriguing class of compounds possessing a unique[1][4][4] fused tricyclic framework.[1][2] this compound has garnered significant interest from the scientific community due to its notable biological activities, particularly its potent antiviral properties. It has demonstrated complete inhibition against both herpes and polio viruses with minimal cytotoxicity to host cells, marking it as a promising lead for antiviral drug development.[3][5] Additionally, analogs of this compound have been explored for their anti-neuroinflammatory and neurotrophic activities.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visualizations of relevant synthetic and biological pathways.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These data are crucial for its identification, characterization, and application in experimental settings.

General Properties
PropertyValueReference
IUPAC Name (1R,3aR,9bR)-7-bromo-6-hydroxy-3a,8-dimethyl-1-propan-2-yl-1,2,3,9b-tetrahydrocyclopenta[a]naphthalene-4,5-dione[6]
Molecular Formula C₁₈H₂₁BrO₃[6]
Molecular Weight 365.3 g/mol [6]
Monoisotopic Mass 364.06741 Da[6]
Appearance Yellow solid[7]
Melting Point 155 - 160 °C[7]
Optical Rotation [α]²⁰D = -200° (c 0.14, CH₂Cl₂)[7]
Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and confirmation of this compound.

Spectrum TypeKey Peaks / Shifts (δ)Reference
¹H NMR 0.45 (3H, d, J=6.4 Hz), 0.54 (3H, d, J=6.8 Hz), 1.20 (1H, m), 1.30 (3H, s), 1.54 (1H, m), 1.68 (1H, m), 1.80 (1H, m), 2.30 (1H, m), 2.51 (3H, s), 2.64 (1H, m), 3.38 (1H, d, J=9.2 Hz), 6.83 (1H, s), 12.63 (s, 1H)[7]
¹³C NMR Quaternary (u): 26.9, 34.0, 57.1, 111.8, 116.4, 142.9, 150.4, 161.0, 184.6, 199.2Methine/Methylene/Methyl (d): 19.9, 23.5, 24.5, 24.6, 28.3, 51.5, 56.4, 124.4[7]
Chromatographic Data
TechniqueConditionsRƒ ValueReference
TLC PE/MTBE/MeOH = 90/10/10.47[7]

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. This section outlines key experimental protocols related to the synthesis and biological evaluation of this compound and its analogs.

Total Synthesis of (-)-Hamigeran B

The synthesis of (-)-Hamigeran B has been achieved through various elegant strategies.[3][7][8] One notable approach involves a rhodium-mediated intramolecular C-H insertion and a Friedel-Crafts cyclization as key steps.[7][9]

Protocol Overview (Based on Taber & Tian, 2008): [7]

  • Diazo Transfer Reaction: An appropriate ketone precursor is subjected to a diazo transfer reaction using 2,4,6-triisopropylbenzenesulfonylazide (TIBSA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene at 0 °C to room temperature. The reaction is performed in darkness to yield the unstable α-aryl-α-diazoketone intermediate.[7]

  • Rhodium-Mediated C-H Insertion: The crude diazoketone is immediately treated with a rhodium catalyst (e.g., Rh₂(R-pttl)₄) in toluene. This step facilitates an intramolecular C-H insertion to form the core cyclopentane ring structure.[7]

  • Protecting Group Removal & Oxidation: A benzyl protecting group is removed via hydrogenation, followed by oxidation of the resulting alcohol to an aldehyde using a reagent such as the Dess-Martin periodinane.[7]

  • Friedel-Crafts Cyclization: The aldehyde undergoes an acid-catalyzed intramolecular Friedel-Crafts reaction, leading to the formation of the 6,6,5-tricyclic skeleton. This reaction proceeds via a cyclized benzylic alcohol, which dehydrates in situ.[7]

  • Side Chain Installation: The characteristic endo-isopropyl group is installed. This can be a challenging step, achieved through methods like selective hydrogenation of a cyclopropylidene substituent.[7]

  • Final Steps (Demethylation & Bromination): The final structure of (-)-Hamigeran B is achieved through demethylation followed by a regioselective bromination of the aromatic ring.[7]

  • Purification: The final product is purified, typically by recrystallization from hexanes, to yield a yellow solid.[7] The identity and purity are confirmed by ¹H NMR, ¹³C NMR, and optical rotation measurements.[7]

Anti-Neuroinflammatory Activity Assay

The anti-neuroinflammatory potential of this compound analogs has been investigated by measuring the inhibition of nitric oxide (NO) production in activated microglial cells.

Protocol Overview:

  • Cell Culture: BV-2 microglial cells are cultured in appropriate media and plated at a suitable density in 24-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound analogs) for a period of 6 hours.

  • LPS Stimulation: The culture medium is refreshed, and the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS with DMSO) are included.

  • Nitric Oxide (NO) Measurement: After a 24-hour incubation period with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the vehicle control.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β) in the cell supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a key synthetic strategy for constructing the core of (-)-Hamigeran B.

G cluster_start Starting Materials cluster_reactions Key Transformations cluster_end Final Product Ketone Ketone Precursor Diazo α-Aryl-α-diazoketone (Unstable Intermediate) Ketone->Diazo Diazo Transfer TIBSA_DBU TIBSA / DBU Cyclopentane Cyclopentane Formation (Rh-mediated C-H Insertion) Diazo->Cyclopentane FriedelCrafts Tricyclic Core Formation (Friedel-Crafts Cyclization) Cyclopentane->FriedelCrafts HamigeranB (-)-Hamigeran B FriedelCrafts->HamigeranB Demethylation & Bromination G cluster_products Pro-inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines Neuroinflammation Neuroinflammation iNOS->Neuroinflammation COX2->Neuroinflammation Cytokines->Neuroinflammation Hamigeran This compound Analogs Hamigeran->NFkB Inhibits Hamigeran->MAPK Inhibits G cluster_virus Viral Life Cycle cluster_host Host Cell Entry 1. Attachment & Entry Replication 2. Genome Replication & Transcription Entry->Replication Assembly 3. Protein Synthesis & Assembly Replication->Assembly Release 4. Viral Release Assembly->Release HNF Host Transcription Factors (e.g., HNF-4, HNF-3) HNF->Replication Required for Viral Transcription Antiviral Antiviral Compound (e.g., this compound) Antiviral->HNF Down-regulates

References

Unveiling the Spectroscopic Signature of Hamigeran B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamigeran B is a marine-derived diterpenoid natural product first isolated from the New Zealand sponge Hamigera tarangaensis by Wellington, Cambie, Rutledge, and Bergquist in 2000. This compound has garnered significant interest within the scientific community due to its potent antiviral activity against both herpes simplex virus (HSV) and poliovirus. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its characterization, and a logical workflow for its analysis.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on one-dimensional and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key quantitative NMR data.

¹H NMR Spectroscopic Data
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.38d9.2
1.68m
1.54m
32.30m
412.63s
76.83s
112.64m
121.80m
131.20m
140.54d6.8
150.45d6.4
161.30s
172.51s
¹³C NMR Spectroscopic Data
PositionChemical Shift (δ, ppm)
151.5
224.5
328.3
4184.6
5199.2
6161.0
7124.4
8150.4
9116.4
10142.9
1156.4
1224.6
1334.0
1423.5
1519.9
1626.9
1757.1
18111.8
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data is crucial for confirming the molecular formula of this compound.

IonCalculated m/zObserved m/z
[M+H]⁺365.0752365.0750

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of spectroscopic data for this compound, based on standard practices for marine natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz or similar instrument.

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired at a frequency of 500 MHz. Standard parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded at a frequency of 125 MHz. To distinguish between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are typically performed.

  • 2D NMR Spectroscopy: To establish connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is conducted. These include Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon couplings.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The high-resolution capability of the instrument allows for the determination of the accurate mass, which is used to confirm the elemental composition of the molecule.

Logical Workflow for this compound Analysis

The following diagram illustrates the logical workflow from the isolation of this compound to its structural elucidation and biological evaluation.

HamigeranB_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Evaluation Biological Evaluation Sponge Hamigera tarangaensis Sponge Collection Extraction Solvent Extraction Sponge->Extraction Chromatography Chromatographic Separation (HPLC) Extraction->Chromatography NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Chromatography->NMR Purified this compound MS Mass Spectrometry (HRESIMS) Chromatography->MS Purified this compound Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis MS->Data_Analysis Antiviral_Assay Antiviral Activity Assays (Herpes Simplex Virus, Poliovirus) Data_Analysis->Antiviral_Assay Confirmed Structure Mechanism_Study Mechanism of Action Studies Antiviral_Assay->Mechanism_Study

Caption: Workflow for the isolation, structural analysis, and biological evaluation of this compound.

Antiviral Activity and Signaling Pathways

While this compound has been reported to exhibit potent antiviral activity against Herpes Simplex Virus and Poliovirus, the precise molecular mechanisms and signaling pathways through which it exerts these effects have not been extensively elucidated in publicly available literature. Further research is required to identify the specific viral or host cell targets of this compound and to understand its impact on viral replication cycles. The diagram below represents a generalized workflow for investigating the antiviral mechanism of a natural product like this compound.

Antiviral_Mechanism_Investigation Investigative Workflow for Antiviral Mechanism cluster_Initial_Screening Initial Screening cluster_Mechanism_Elucidation Mechanism Elucidation cluster_Target_Identification Target Identification Virus_Infection Infect Host Cells with Virus Treatment Treat with this compound Virus_Infection->Treatment Viral_Titer Measure Viral Titer Reduction Treatment->Viral_Titer Time_of_Addition Time-of-Addition Assay Viral_Titer->Time_of_Addition Confirmed Activity Binding_Assay Viral Binding/Entry Assay Time_of_Addition->Binding_Assay Identifies Stage of Inhibition Replication_Assay Viral Genome Replication Assay Time_of_Addition->Replication_Assay Identifies Stage of Inhibition Protein_Assay Viral Protein Synthesis Assay Time_of_Addition->Protein_Assay Identifies Stage of Inhibition Pull_down Affinity Chromatography/ Pull-down Assays Binding_Assay->Pull_down Omics Transcriptomics/Proteomics Binding_Assay->Omics Replication_Assay->Pull_down Replication_Assay->Omics Protein_Assay->Pull_down Protein_Assay->Omics Target_Validation Target Validation (e.g., siRNA, Overexpression) Pull_down->Target_Validation Omics->Target_Validation

Caption: A generalized workflow for investigating the antiviral mechanism of action of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound, a marine natural product with significant antiviral potential. The detailed NMR and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and virology. The elucidation of the precise mechanism of antiviral action remains a key area for future investigation and will be critical for the potential development of this compound as a therapeutic agent.

An In-depth Technical Guide to the Tricyclic Core of Hamigeran B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Hamigeran B Tricyclic Core

This compound is a marine-derived norditerpenoid natural product first isolated from the poecilosclerid sponge Hamigera tarangaensis. It possesses a unique and synthetically challenging[1][2][2] fused tricyclic framework. This core structure is the foundation of its intriguing biological activities, which include potent antiviral and anti-neuroinflammatory properties. This compound has been shown to completely inhibit herpes and polio viruses with minimal cytotoxicity.[3][4][5] This guide provides a comprehensive technical overview of the structure, synthesis, and biological significance of the this compound tricyclic core, with a focus on data-driven insights and detailed experimental methodologies.

The hamigeran family of natural products features two primary tricyclic carbon skeletons: a[1][2][2] system and a more complex[1][2][4] system.[1] Hamigerans A and B are distinguished as the first natural products discovered to contain the[1][2][2] skeleton.[6] The unique architecture of this core, coupled with its promising biological profile, has spurred significant interest within the synthetic chemistry and pharmacology communities.[1][6]

Structural Elucidation and Key Features

The tricyclic core of this compound is a hydro-cyclopenta[a]naphthalene system. The key structural features include a five-membered A ring, a six-membered B ring, and a six-membered aromatic C ring. A critical aspect of its structure is the presence of three contiguous stereocenters on the A-ring, which presents a significant challenge for synthetic chemists.

Synthetic Strategies for the Tricyclic Core

Multiple research groups have developed elegant synthetic routes to construct the this compound tricyclic core. These strategies often focus on the stereoselective formation of the quaternary carbon center.

Key synthetic approaches include:

  • Intramolecular Diels-Alder Reactions: Nicolaou and coworkers reported an asymmetric synthesis that utilized a [4+2] photocycloaddition as a key step.[7]

  • Asymmetric Allylic Alkylation: Trost's synthesis installed the quaternary stereocenter via a Palladium-catalyzed asymmetric allylic alkylation of a preformed cyclopentanone.[3][4]

  • Rhodium-Mediated Intramolecular C-H Insertion: The Taber group developed a route based on the C-H insertion of an α-aryl-α-diazoketone followed by a Friedel-Crafts cyclization to form the 6,6,5-tricyclic skeleton.[2][3]

  • Intramolecular Friedel-Crafts Cyclization: A common and crucial step in several syntheses involves an intramolecular Friedel-Crafts cyclization to form the tricyclic system.[6]

Quantitative Biological Activity Data

Analogs of this compound have been synthesized and evaluated for their biological activities, particularly as anti-neuroinflammatory agents. The following table summarizes the inhibitory activity of selected this compound analogs on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.

CompoundIC50 (μM) for NO Inhibition
9c 5.85
9q 6.31
9f 24.91

Data sourced from a study on the synthesis and biological evaluation of diversified this compound analogs.[6]

Experimental Protocols

Synthesis of a Key Tricyclic Intermediate (Compound 8)

This protocol describes the intramolecular Friedel-Crafts cyclization to form the tricyclic core.

Procedure: The synthesis of the tricyclic compound 8 is achieved through a key intramolecular Friedel–Crafts cyclization of aldehyde 7.[6] Aldehyde 7 is first prepared from a chiral phenolic compound. The cyclization of aldehyde 7 proceeds with a 70% yield to afford the tricyclic compound 8.[6]

Synthesis of (S)-6-hydroxy-1-isopropyl-3a-methyl-2,3,3a,4-tetrahydro-5H-cyclopenta[a]naphthalen-5-one (Compound 9b)

This protocol details the oxidation of a precursor to a ketone within the tricyclic framework.

Procedure: Compound 8 (26 mg, 0.1 mmol) in dichloromethane (0.5 mL) is added to a stirred solution of pyridinium chlorochromate (PCC) (86 mg, 0.4 mmol), sodium acetate (NaOAc) (33 mg, 0.4 mmol), and celite (20 mg) in dichloromethane (1 mL) at 0 °C.[6] The solution is then stirred at room temperature for 2 hours.[6]

Synthesis of (3aR,4R,5S)-1-isopropyl-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-4,5,6-triol (Compound 9a)

This protocol outlines the dihydroxylation of a double bond in the central B ring.

Procedure: To a solution of 4-methylmorpholine N-oxide (0.78 g, 5.80 mmol) and compound 10 (0.35 g, 1.45 mmol) in a mixture of THF/H2O (12 mL/3 mL), osmium tetroxide (0.039 M in H2O, 1.86 mL, 0.072 mmol) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12 hours.[6] This regioselective dihydroxylation proceeds anti to the angular methyl group to yield the diol 9a in 60% yield.[6]

Nitric Oxide (NO) Production Inhibition Assay

This protocol describes the biological evaluation of this compound analogs for their anti-neuroinflammatory activity.

Procedure: BV-2 microglial cells are activated with lipopolysaccharide (LPS) to induce the production of nitric oxide. The synthesized this compound analogs are then added to the cell culture at various concentrations. The amount of NO produced is measured to determine the inhibitory activity of the compounds. Compounds 9b, 9c, 9o, 9q, and 9t showed significant inhibition of NO production.[6]

Visualized Pathways and Workflows

Proposed Anti-Neuroinflammatory Signaling Pathway

The anti-neuroinflammatory effects of certain this compound analogs are speculated to be mediated through the inhibition of the TNF-α pathway.[6]

G LPS LPS BV2 BV-2 Microglial Cells LPS->BV2 activates TNFa TNF-α Secretion BV2->TNFa iNOS iNOS Protein BV2->iNOS HamigeranB_analogs This compound Analogs (e.g., 9b, 9c, 9o, 9q) HamigeranB_analogs->Inhibition Inhibition->TNFa Inhibition->iNOS NO_Production Nitric Oxide (NO) Production iNOS->NO_Production

Caption: Proposed mechanism of anti-neuroinflammatory action of this compound analogs.

General Synthetic Workflow for the Tricyclic Core

This diagram illustrates a generalized workflow for the synthesis of the this compound tricyclic core, highlighting key reaction types.

G Start Acyclic Precursors Cyclopentane Cyclopentane Ring Formation (e.g., C-H Insertion) Start->Cyclopentane Aromatic Aromatic Ring Introduction (e.g., Suzuki Coupling) Cyclopentane->Aromatic FriedelCrafts Intramolecular Friedel-Crafts Cyclization Aromatic->FriedelCrafts TricyclicCore [5,6,6] Tricyclic Core FriedelCrafts->TricyclicCore Functionalization Functional Group Interconversion (e.g., Oxidation, Dihydroxylation) TricyclicCore->Functionalization Analogs This compound Analogs Functionalization->Analogs

References

In-depth Technical Guide: Preliminary Cytotoxicity Screening of Hamigeran B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hamigeran B, a diterpenoid derived from the marine sponge Hamigera tarangaensis, has demonstrated notable antiviral activity, particularly against herpes and polioviruses.[1][2] A critical initial step in evaluating the therapeutic potential of any new compound is the assessment of its cytotoxicity. This guide provides a comprehensive overview of the existing data on the cytotoxicity of this compound and its analogs, presents a detailed, representative protocol for conducting preliminary cytotoxicity screening, and offers insights into the interpretation of these findings. While this compound has been reported to exhibit its antiviral effects with only slight cytotoxicity to host cells, several of its related compounds and synthetic analogs have shown moderate cytotoxic activity against various cancer cell lines, indicating a potential avenue for further investigation in oncology.[1][2][3][4]

Introduction to this compound and Its Cytotoxic Profile

This compound is a structurally complex marine natural product that has been the subject of numerous total synthesis efforts.[1] Its biological activity profile is highlighted by its potent in vitro inhibition of viral replication.[1][2] Preliminary cytotoxicity screening is an essential component of the preclinical evaluation of new chemical entities. It aims to determine the concentration at which a substance becomes toxic to cells, thereby establishing a preliminary therapeutic window. For this compound, the initial findings suggest a favorable separation between its antiviral efficacy and host cell toxicity.

Quantitative Cytotoxicity Data

The available literature indicates that while this compound has low cytotoxicity, some of its related compounds and synthetic analogs exhibit measurable cytotoxic effects. The following table summarizes the key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

CompoundTarget Cell LineIC50 Value (µM)
Hamigeran GHL-60 (Human Leukemia)2.5[1][4]
Hamigeran MHL-60 (Human Leukemia)6.9[1]
Hamigeran CP-388 (Murine Leukemia)Moderate Cytotoxicity
Hamigeran DP-388 (Murine Leukemia)Moderate Cytotoxicity
4-Bromothis compoundP-388 (Murine Leukemia)Moderate Cytotoxicity*
This compound Analog (9c)BV-2 (Microglial Cells)5.85
This compound Analog (9q)BV-2 (Microglial Cells)6.31[5]

*Specific IC50 values were not provided in the cited literature.

It is important to note that in some studies of this compound analogs, the observed anti-neuroinflammatory activity was confirmed not to be a result of cytotoxicity.[5][6]

Detailed Experimental Protocol: In Vitro Cytotoxicity Screening

This section outlines a representative protocol for the preliminary assessment of this compound's cytotoxicity using a standard colorimetric method, the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials
  • Cell Lines: A panel of relevant cell lines should be selected. For anticancer screening, this would include various human cancer cell lines (e.g., HL-60, P-388). A non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) should be included to assess general cytotoxicity.

  • Culture Medium: Appropriate growth medium for the selected cell lines (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test Compound: this compound, dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Positive Control: A compound with known cytotoxic effects, such as doxorubicin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in phosphate-buffered saline (PBS).

  • Solubilizing Agent: DMSO or a solution of 20% sodium dodecyl sulfate (SDS) in 50% dimethylformamide (DMF).

  • Equipment: 96-well flat-bottom microplates, multichannel pipettes, CO2 incubator, microplate reader.

Procedure
  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: A dilution series of this compound is prepared in culture medium from the stock solution. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of this compound. Control wells should include cells treated with vehicle (DMSO) only and cells treated with the positive control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere containing 5% CO2.

  • MTT Assay: Following incubation, 10 µL of the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells reduce the MTT to a purple formazan product.

  • Solubilization: The medium is carefully removed, and 100 µL of the solubilizing agent is added to each well to dissolve the formazan crystals.

  • Data Collection: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

Data Analysis

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visual Representations

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of this compound.

experimental_workflow Cytotoxicity Screening Workflow for this compound cluster_setup Setup cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (Cancer & Normal Lines) Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Exposure 4. Compound Exposure (48-72 hours) Seeding->Exposure Compound_Prep 3. This compound Dilution Compound_Prep->Exposure MTT_Assay 5. MTT Assay Exposure->MTT_Assay Data_Analysis 6. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Caption: A streamlined workflow for the in vitro cytotoxicity assessment of this compound.

Potential Signaling Pathway

The precise signaling pathways involved in the cytotoxicity of this compound and its analogs have not been extensively elucidated. However, a common mechanism of cytotoxicity for many natural products involves the induction of apoptosis. The diagram below illustrates a generalized view of apoptotic signaling that could be investigated.

signaling_pathway Generalized Apoptotic Signaling cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Hamigeran_B This compound Analog Mitochondria Mitochondrial Perturbation Hamigeran_B->Mitochondria Death_Receptors Death Receptor Ligation Hamigeran_B->Death_Receptors Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Execution_Caspases Executioner Caspases (e.g., Caspase-3) Caspase9->Execution_Caspases Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis

Caption: Potential apoptotic signaling pathways that may be activated by cytotoxic Hamigeran compounds.

Conclusion

The preliminary cytotoxicity data for this compound suggest a promising therapeutic window for its development as an antiviral agent, given its low toxicity to host cells. The moderate cytotoxicity exhibited by some of its analogs against cancer cell lines warrants further investigation and suggests that the hamigeran scaffold may be a valuable template for the design of novel anticancer drugs. The provided experimental protocol offers a robust framework for the standardized preliminary cytotoxicity screening of this compound and its derivatives, which is a crucial step in their continued development. Future studies should aim to broaden the range of cell lines tested and to elucidate the specific molecular mechanisms underlying the cytotoxic effects of the active analogs.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Hamigeran B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of (-)-Hamigeran B, a marine diterpenoid with significant antiviral and cytotoxic activities. The content is curated for researchers in organic synthesis and medicinal chemistry, offering detailed experimental protocols and comparative data from various published synthetic routes.

Introduction

(-)-Hamigeran B is a structurally complex natural product isolated from the sponge Hamigera tarangaensis.[1] Its unique[2][2][3]-tricyclic carbon skeleton, featuring three contiguous stereogenic centers, has made it a compelling target for total synthesis.[4][5] The molecule exhibits potent in vitro activity against herpes and polio viruses with minimal cytotoxicity, highlighting its potential as a lead compound in drug development.[1] This document outlines key strategies and methodologies for its enantioselective synthesis.

Comparative Overview of Synthetic Strategies

Several research groups have reported the total synthesis of (-)-Hamigeran B, each employing a unique strategy for the construction of the core structure and control of stereochemistry. A summary of the key quantitative data from selected syntheses is presented below.

Table 1: Comparison of Reported Total Syntheses of (-)-Hamigeran B

Research Group Key Strategy Number of Steps (Longest Linear Sequence) Overall Yield (%) Reference
Nicolaou et al. Photoenolization and intramolecular Diels-Alder reactionNot explicitly stated, involves multiple stepsNot explicitly stated[2][4][6]
Clive and Wang Meyer's auxiliary for quaternary stereocenter constructionNot explicitly statedNot explicitly stated[4][6]
Trost et al. Rhodium-mediated intramolecular C-H insertionNot explicitly statedNot explicitly stated[6]
Han and co-workers Desymmetric enantioselective reduction of a 1,3-cyclopentanedione14Not explicitly stated, but scalable to 100 mg[1]
Unnamed Strategy Iridium-catalyzed asymmetric hydrogenation via dynamic kinetic resolution1910.6[4][5]

Detailed Synthetic Protocols

This section provides detailed experimental procedures for key transformations in the synthesis of (-)-Hamigeran B. The protocols are adapted from published literature and are intended for use by trained professionals in a laboratory setting.

Protocol 1: Rhodium-Mediated Intramolecular C-H Insertion (Trost et al. Approach)

This protocol describes the construction of the cyclopentane ring system via an intramolecular C-H insertion of an α-aryl-α-diazoketone.[6]

Experimental Workflow

G cluster_prep Preparation of α-aryl-α-diazoketone cluster_cyclization C-H Insertion cluster_workup Purification ketone α-aryl ketone diazo α-aryl-α-diazoketone ketone->diazo TIBSA, DBU, Toluene cyclopentanone Cyclopentanone product diazo->cyclopentanone Rh catalyst chromatography Column Chromatography cyclopentanone->chromatography

Caption: Workflow for the rhodium-mediated C-H insertion.

Materials:

  • α-aryl ketone precursor

  • Triisopropylbenzenesulfonyl azide (TIBSA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Rhodium catalyst (e.g., Rh₂(OAc)₄)

  • Dichloromethane (DCM)

  • Silica gel for chromatography

Procedure:

  • Diazo Transfer Reaction: To a solution of the α-aryl ketone in toluene, add TIBSA and DBU. The reaction is monitored by TLC for the disappearance of the starting material. The resulting diazo ketone is often unstable and light-sensitive, requiring prompt use in the next step.[6]

  • C-H Insertion Cyclization: The crude diazo ketone is dissolved in a suitable solvent like dichloromethane. A catalytic amount of the rhodium catalyst is added. The reaction mixture is stirred at room temperature until the diazo compound is consumed (monitored by TLC and color change).[6]

  • Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired cyclopentanone product.[6]

Protocol 2: Desymmetric Enantioselective Reduction (Han and co-workers Approach)

This protocol details the key desymmetrization step to introduce chirality early in the synthesis.[1]

Signaling Pathway

G cluster_reactants Reactants cluster_product Product diketone Symmetrical 1,3-cyclopentanedione hydroxyketone Chiral hydroxyketone diketone->hydroxyketone enantioselective reduction catalyst (S)-CBS catalyst catalyst->hydroxyketone reductant Reductant reductant->hydroxyketone

Caption: Key components of the desymmetric reduction.

Materials:

  • Symmetrical 1,3-cyclopentanedione derivative

  • (S)-2-Methyl-CBS-oxazaborolidine ((S)-CBS) catalyst

  • Borane dimethyl sulfide complex (BH₃·SMe₂) or other suitable reducing agent

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: A solution of the 1,3-cyclopentanedione derivative in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Catalyst and Reductant Addition: The (S)-CBS catalyst is added, followed by the slow addition of the borane reducing agent. The reaction progress is monitored by TLC.

  • Quenching and Workup: Upon completion, the reaction is carefully quenched with methanol, followed by an aqueous workup.

  • Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched hydroxyketone. This reaction has been reported to be scalable to the multigram level with good yield (72%) and high enantiomeric excess (92% ee).[1]

Protocol 3: Iridium-Catalyzed Asymmetric Hydrogenation

This method establishes three contiguous stereocenters in the cyclopentanol core through dynamic kinetic resolution of a racemic ketone.[4][5]

Experimental Workflow

G cluster_hydrogenation Asymmetric Hydrogenation cluster_coupling Ring Formation racemic_ketone Racemic Ketone cyclopentanol Chiral Cyclopentanol racemic_ketone->cyclopentanol Ir-catalyst, H₂ pinacol_coupling SmI₂-promoted pinacol coupling cyclopentanol->pinacol_coupling tricyclic_core Tricyclic Core pinacol_coupling->tricyclic_core

Caption: Key steps in the Ir-catalyzed hydrogenation route.

Materials:

  • Racemic ketone precursor

  • Iridium catalyst with a chiral ligand

  • Hydrogen gas

  • Samarium(II) iodide (SmI₂)

  • Appropriate solvents for each step

Procedure:

  • Asymmetric Hydrogenation: The racemic ketone is subjected to iridium-catalyzed asymmetric hydrogenation. This step proceeds via dynamic kinetic resolution to produce a cyclopentanol with three defined contiguous stereocenters.[4]

  • Pinacol Coupling: The resulting cyclopentanol is then used in a SmI₂-promoted pinacol coupling reaction. This step constructs the six-membered ring of the hamigeran core with the correct stereochemistry.[4]

  • Further Transformations: Subsequent functional group manipulations lead to the final (-)-Hamigeran B product. This overall synthesis was achieved in 19 steps with a 10.6% overall yield.[4]

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Many of the reagents used in these syntheses are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer

These protocols are intended for informational purposes and should be adapted and optimized by experienced synthetic chemists. The providers of this document are not liable for any accidents or damages resulting from the use of this information.

References

Synthetic Routes to Hamigeran B Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of synthetic strategies for Hamigeran B and its analogs. It includes detailed experimental protocols for key reactions, quantitative data for comparative analysis of synthetic routes, and visualizations of the relevant biological signaling pathways.

Introduction

This compound is a marine-derived norditerpenoid natural product that, along with its analogs, has garnered significant interest in the scientific community due to its potent biological activities, including antiviral and anti-neuroinflammatory effects.[1] The complex tricyclic core of the hamigerans, particularly the 6-6-5 fused ring system of this compound, presents a formidable synthetic challenge and has inspired the development of several elegant and distinct synthetic strategies. This application note details some of the seminal total syntheses of this compound and the synthesis of novel analogs, providing researchers with the necessary information to replicate and build upon these methodologies.

Key Synthetic Strategies

Several research groups have reported the total synthesis of this compound, each employing a unique key strategy to construct the core structure and install the requisite stereocenters. Furthermore, the synthesis of diversified this compound analogs has been undertaken to explore their therapeutic potential, particularly in the context of neuroinflammation.

Nicolaou's Intramolecular Photo-Diels-Alder Approach

The Nicolaou group's pioneering total synthesis of (-)-Hamigeran B features a key intramolecular [4+2] photocycloaddition.[2][3] This elegant strategy utilizes a photochemically generated o-quinodimethane intermediate that undergoes a Diels-Alder reaction to construct the core tricyclic skeleton.

Experimental Workflow for Nicolaou's Key [4+2] Photocycloaddition:

G cluster_0 Preparation of Photocyclization Precursor cluster_1 Photochemical Cascade cluster_2 Conversion to this compound A Enantiomerically Pure Epoxide C Coupling A->C B Lithiated Aromatic Fragment B->C D Functional Group Manipulations C->D E Aldehyde Precursor D->E F Irradiation (hv) E->F G o-Quinodimethane Intermediate F->G H Intramolecular Diels-Alder G->H I Tricyclic Core of Hamigeran A H->I J Stereochemical Correction I->J K Oxidation and Bromination J->K L Final Transformations K->L M (-)-Hamigeran B L->M

Caption: Workflow of Nicolaou's synthesis.

Taber's Rhodium-Mediated Intramolecular C-H Insertion

A distinct approach developed by the Taber group employs a rhodium-catalyzed intramolecular C-H insertion of an α-aryl-α-diazo ketone to construct the cyclopentane ring of (-)-Hamigeran B.[1][4] This method offers a powerful way to form a key C-C bond with high efficiency.

Experimental Workflow for Taber's Key C-H Insertion:

G cluster_0 Substrate Synthesis cluster_1 Key Cyclization cluster_2 Completion of Synthesis A α-Aryl Ketone B Diazo Transfer Reaction A->B C α-Aryl-α-diazo Ketone B->C E Intramolecular C-H Insertion C->E D Rh2(OAc)4 D->E F Cyclopentanone Intermediate E->F G Friedel-Crafts Cyclization F->G H Installation of Isopropyl Group G->H I Final Steps H->I J (-)-Hamigeran B I->J

Caption: Workflow of Taber's synthesis.

Synthesis of Diversified this compound Analogs for Anti-Neuroinflammatory Activity

Li and coworkers have reported the synthesis of a series of novel this compound analogs and evaluated their anti-neuroinflammatory and neurite outgrowth-stimulating activities.[5] Their approach involves the construction of a simplified this compound skeleton followed by diversification.

Quantitative Data Summary

The following tables summarize the yields for key steps in the discussed synthetic routes, allowing for a comparative analysis of their efficiencies.

Table 1: Key Reaction Yields in the Total Synthesis of (-)-Hamigeran B

Synthetic RouteKey ReactionReported Yield (%)
Nicolaou et al.Intramolecular Photo-Diels-AlderNot explicitly stated for the single step, but the multi-step sequence is efficient.
Taber et al.Rhodium-Mediated C-H Insertion~60-70%
Dai et al.Pd-Catalyzed Ring OpeningNot explicitly stated for the single step.

Table 2: Yields for the Synthesis of a Key Intermediate in this compound Analog Synthesis (Li et al.)

StepReactionReagentsYield (%)
1Oxidative CleavageOsO4, NaIO482
2Grignard AdditionEtMgBr70
3Intramolecular Friedel-CraftsHeatquant.
4OxidationPCC, NaOAc70
5DihydroxylationOsO4, NMO60

Experimental Protocols

Protocol 1: Taber's Rhodium-Catalyzed Intramolecular C-H Insertion

This protocol describes the key cyclization step in the Taber synthesis of (-)-Hamigeran B.[4]

Materials:

  • α-Aryl-α-diazo ketone intermediate

  • Rhodium(II) acetate dimer (Rh2(OAc)4)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the α-aryl-α-diazo ketone (1.0 eq) in anhydrous toluene is prepared.

  • In a separate flask, a catalytic amount of Rh2(OAc)4 (typically 1-5 mol%) is dissolved in anhydrous toluene.

  • The solution of the diazo ketone is added dropwise to the rhodium catalyst solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cyclopentanone intermediate.

Protocol 2: Synthesis of a this compound Analog Core (Li et al.)

This protocol outlines the multi-step synthesis of a key tricyclic intermediate for the preparation of diversified this compound analogs.[5]

Step 1: Oxidative Cleavage

  • To a solution of the starting olefin in a mixture of dioxane and water, add N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide (OsO4).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Add sodium periodate (NaIO4) to the reaction mixture and continue stirring.

  • Work up the reaction by quenching with sodium thiosulfate, followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography to yield the aldehyde.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the aldehyde from the previous step in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Heat the solution to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting tricyclic alcohol is often used in the next step without further purification.

Step 3: Oxidation to the Enone

  • To a solution of the tricyclic alcohol in dichloromethane, add pyridinium chlorochromate (PCC) and sodium acetate.

  • Stir the mixture at room temperature until the oxidation is complete.

  • Filter the reaction mixture through a pad of celite and silica gel, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the tricyclic enone.

Biological Signaling Pathways

This compound analogs have been shown to exert anti-neuroinflammatory effects by modulating key signaling pathways. Specifically, certain analogs inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated microglial cells.[1] This activity is believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound Analogs:

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Inhibits) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Hamigeran_Analog This compound Analog Hamigeran_Analog->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, iNOS) DNA->Genes Transcription

Caption: Inhibition of the NF-κB pathway.

The diagram above illustrates a simplified model where lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of kappa B (IκB), leading to its degradation and the release of NF-κB. Translocated to the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. This compound analogs are hypothesized to inhibit this pathway, possibly at the level of IKK activation, thereby reducing the expression of TNF-α and inducible nitric oxide synthase (iNOS).[1]

Conclusion

The synthetic routes to this compound and its analogs showcase a variety of powerful chemical transformations. The detailed protocols and comparative data presented in this application note are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating further exploration of this fascinating class of natural products and their therapeutic potential.

References

Application Notes and Protocols for the Extraction of Hamigeran B from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamigeran B is a brominated diterpenoid natural product first isolated from the New Zealand marine sponge Hamigera tarangaensis.[1][2] This compound has demonstrated significant biological activities, including potent antiviral effects against Herpes Simplex Virus (HSV) and Poliovirus, as well as cytotoxic activity against various cancer cell lines such as P388 murine leukemia and HL-60 promyelocytic leukemia cells.[2][3] The unique tricyclic 6-6-5 carbon skeleton of this compound and its therapeutic potential make it a molecule of high interest for drug discovery and development.[1][3]

These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from its natural source, Hamigera tarangaensis. The methodologies are based on established NMR-directed isolation techniques for hamigeran analogues.[1] Additionally, this document outlines the current understanding of this compound's biological activities and proposes potential signaling pathways for its cytotoxic effects.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₈H₂₁BrO₃[1]
Molecular Weight365.26 g/mol [1]
AppearanceYellow solid[1]
BioactivityAntiviral (Herpes, Polio), Cytotoxic (P388, HL-60)[2][3]
Table 2: Overview of Extraction and Chromatography Solvents
StepSolvent SystemPurpose
Initial ExtractionDichloromethane (DCM) / Methanol (MeOH) (1:1)Extraction of a broad range of metabolites
Liquid-Liquid PartitioningDCM / H₂OSeparation of polar and non-polar compounds
Size-Exclusion ChromatographySephadex LH-20 with DCM/MeOH (1:1)Fractionation based on molecular size
Normal-Phase ChromatographySilica Gel with Hexane/Ethyl Acetate (EtOAc) gradientSeparation based on polarity
Reversed-Phase HPLCC18 column with Acetonitrile (ACN)/H₂O gradientHigh-resolution purification

Experimental Protocols

Protocol 1: Extraction of Crude Metabolites from Hamigera tarangaensis

Objective: To obtain a crude extract containing this compound and other secondary metabolites from the sponge biomass.

Materials:

  • Frozen sample of Hamigera tarangaensis

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Blender or homogenizer

  • Filter paper and Buchner funnel

  • Rotary evaporator

Procedure:

  • Thaw the frozen sponge sample (e.g., 100 g wet weight) and cut it into smaller pieces.

  • Homogenize the sponge tissue in a 1:1 mixture of DCM and MeOH (e.g., 400 mL).

  • Stir the homogenate at room temperature for 24 hours.

  • Filter the mixture through filter paper using a Buchner funnel to separate the solid biomass from the solvent extract.

  • Repeat the extraction of the biomass two more times with fresh DCM/MeOH solvent.

  • Combine all the solvent extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: NMR-Directed Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract using a combination of chromatographic techniques guided by ¹H NMR analysis.

Materials:

  • Crude extract from Protocol 1

  • DCM, MeOH, Hexane, Ethyl Acetate (EtOAc), Acetonitrile (ACN) - all HPLC grade

  • Deionized water (H₂O)

  • Sephadex LH-20 resin

  • Silica gel for column chromatography

  • C18 semi-preparative HPLC column

  • NMR spectrometer

  • HPLC system with a UV detector

Procedure:

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of DCM and H₂O.

    • Separate the layers in a separatory funnel. The DCM layer will contain the less polar compounds, including this compound.

    • Collect the DCM layer and concentrate it under reduced pressure.

  • Size-Exclusion Chromatography:

    • Pack a column with Sephadex LH-20 and equilibrate with DCM/MeOH (1:1).

    • Load the concentrated DCM extract onto the column.

    • Elute with DCM/MeOH (1:1) and collect fractions.

    • Analyze fractions by ¹H NMR to identify those containing signals characteristic of this compound (aromatic and aliphatic protons).

  • Normal-Phase Chromatography:

    • Pool the this compound-containing fractions and concentrate.

    • Subject the pooled fractions to silica gel column chromatography.

    • Elute with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of EtOAc.

    • Collect fractions and monitor by TLC and ¹H NMR to further purify the this compound-containing fractions.

  • Reversed-Phase HPLC:

    • Concentrate the purest fractions from the silica gel column.

    • Perform final purification using a semi-preparative C18 HPLC column.

    • Elute with a suitable gradient of ACN in H₂O.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and NMR spectroscopy.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Sponge Marine Sponge (Hamigera tarangaensis) Homogenization Homogenization in DCM/MeOH Sponge->Homogenization Filtration Filtration Homogenization->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partition Liquid-Liquid Partitioning (DCM/H2O) CrudeExtract->Partition SEC Size-Exclusion Chromatography (Sephadex LH-20) Partition->SEC NPC Normal-Phase Chromatography (Silica Gel) SEC->NPC ¹H NMR Guided HPLC Reversed-Phase HPLC (C18) NPC->HPLC ¹H NMR Guided PureHamigeranB Pure this compound HPLC->PureHamigeranB

Figure 1: Experimental workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

Antiviral Activity

This compound has been reported to exhibit potent antiviral activity against Herpes Simplex Virus and Poliovirus.[2] The precise mechanism of action has not been fully elucidated for this compound. However, other diterpenoids have been shown to exert their antiviral effects through various mechanisms, which may provide insights into the potential action of this compound.[4] These mechanisms include:

  • Inhibition of Viral Entry: Some diterpenoids can interfere with the attachment and entry of viruses into host cells.

  • Inhibition of Viral Enzymes: Key viral enzymes, such as DNA polymerase or protease, are common targets for antiviral compounds. Diterpenoids may act as inhibitors of these enzymes, thereby halting viral replication.[4]

Cytotoxic Activity and Proposed Signaling Pathway

This compound displays cytotoxic activity against cancer cell lines, including HL-60.[2] While the specific signaling pathway is not yet confirmed for this compound, evidence from studies on other marine natural products and a homozygous deletion profiling analysis in yeast suggest that it may involve the induction of apoptosis through Golgi apparatus stress.[2]

The Golgi apparatus is a central organelle in the secretory pathway and is involved in protein modification, sorting, and transport. Disruption of Golgi structure or function can lead to "Golgi stress," which can trigger apoptotic cell death.

signaling_pathway HamigeranB This compound Golgi Golgi Apparatus HamigeranB->Golgi Targets GolgiStress Golgi Stress Golgi->GolgiStress Induces CaspaseActivation Caspase Activation GolgiStress->CaspaseActivation Leads to Apoptosis Apoptosis CaspaseActivation->Apoptosis Triggers

Figure 2: Proposed signaling pathway for this compound-induced cytotoxicity.

This proposed pathway suggests that this compound may directly or indirectly target the Golgi apparatus, leading to a state of cellular stress. This stress, in turn, activates the caspase cascade, a family of proteases that are central to the execution of apoptosis, ultimately leading to programmed cell death in cancer cells. Further research is required to validate this hypothesis and to identify the specific molecular targets of this compound within the Golgi apparatus.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Hamigeran B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamigeran B is a diterpenoid natural product isolated from the marine sponge Hamigera tarangaensis. Preliminary studies have revealed its potent antiviral activity, with reports of complete in-vitro inhibition of both Herpes Simplex Virus (HSV) and Poliovirus with minimal cytotoxicity.[1] These findings position this compound as a promising candidate for further antiviral drug development.

These application notes provide detailed protocols for conducting cell-based assays to quantify the antiviral efficacy of this compound against both DNA and RNA viruses, using Herpes Simplex Virus Type 1 (HSV-1) and Poliovirus as representative examples. The protocols are designed to be robust and reproducible, enabling researchers to determine key antiviral parameters such as the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), which are crucial for calculating the selectivity index (SI).

Data Presentation

All quantitative data from the described assays should be meticulously recorded and summarized in structured tables for clear comparison and analysis. The following tables provide a template for presenting the results obtained from the antiviral and cytotoxicity assays.

Table 1: Antiviral Activity of this compound against HSV-1 and Poliovirus

VirusAssay TypeCell LineThis compound IC50 (µM)Positive Control IC50 (µM)
HSV-1Plaque Reduction AssayVero[Insert experimental value][e.g., Acyclovir value]
PoliovirusCPE Inhibition AssayHeLa[Insert experimental value][e.g., Pleconaril value]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeThis compound CC50 (µM)Positive Control CC50 (µM)Selectivity Index (SI = CC50/IC50)
VeroMTT Assay[Insert experimental value][e.g., Doxorubicin value][Calculate based on experimental values]
HeLaMTT Assay[Insert experimental value][e.g., Doxorubicin value][Calculate based on experimental values]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells used in the antiviral assays.

Materials:

  • This compound

  • Vero cells (for HSV-1 assays)

  • HeLa cells (for Poliovirus assays)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed Vero or HeLa cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the diluted this compound to each well. Include wells with untreated cells (cell control) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours (corresponding to the duration of the antiviral assay).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay for HSV-1

This assay quantifies the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

  • This compound

  • Vero cells

  • Herpes Simplex Virus Type 1 (HSV-1)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • 6-well cell culture plates

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Protocol:

  • Seed Vero cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in DMEM.

  • Pre-treat the confluent cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

  • Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Remove the virus inoculum and overlay the cells with methylcellulose medium containing the corresponding concentrations of this compound.

  • Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Fix the cells with 10% formalin for 30 minutes.

  • Remove the overlay and stain the cells with 0.5% crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control (no compound). The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Cytopathic Effect (CPE) Inhibition Assay for Poliovirus

This assay measures the ability of this compound to protect cells from the cytopathic effects (morphological changes and cell death) induced by poliovirus infection.[2]

Materials:

  • This compound

  • HeLa cells

  • Poliovirus

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Crystal violet staining solution

Protocol:

  • Seed HeLa cells in 96-well plates and grow to confluency.[2]

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the growth medium and add 50 µL of the diluted this compound to the cell monolayers.

  • Add 50 µL of poliovirus suspension (at a concentration that causes complete CPE in 48-72 hours) to the wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Observe the cells microscopically for cytopathic effects.

  • To quantify cell viability, discard the medium and stain the cells with crystal violet solution.

  • After washing and drying, elute the stain with methanol and measure the absorbance at 570 nm.

  • Calculate the percentage of protection for each concentration of this compound. The IC50 is the concentration that provides 50% protection from virus-induced CPE.

Visualization of Experimental Workflows and Potential Signaling Pathways

To aid in the conceptual understanding of the experimental procedures and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Antiviral_Assay cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation_analysis Incubation & Analysis Cell_Culture 1. Seed Host Cells (Vero or HeLa) Compound_Dilution 2. Prepare this compound Serial Dilutions Pre_treatment 3. Pre-treat Cells with This compound Compound_Dilution->Pre_treatment Viral_Infection 4. Infect Cells with Virus (HSV-1 or Poliovirus) Pre_treatment->Viral_Infection Overlay 5. Add Overlay Medium with this compound Viral_Infection->Overlay Incubation 6. Incubate for 48-72 hours Overlay->Incubation Staining 7. Fix and Stain Cells Incubation->Staining Quantification 8. Quantify Viral Inhibition (Plaque Counting or CPE) Staining->Quantification Data_Analysis 9. Calculate IC50 Quantification->Data_Analysis

Figure 1: General workflow for cell-based antiviral assays.

Potential_HSV_Inhibition_Mechanisms cluster_virus_lifecycle HSV-1 Replication Cycle cluster_hamigeran_b Potential Inhibition by this compound Attachment Attachment Virus binds to host cell receptors Entry Entry Fusion of viral envelope with cell membrane Attachment->Entry Uncoating Uncoating Release of viral DNA into cytoplasm Entry->Uncoating DNA_Replication DNA Replication Synthesis of new viral DNA in the nucleus Uncoating->DNA_Replication Protein_Synthesis Protein Synthesis Transcription and translation of viral proteins DNA_Replication->Protein_Synthesis Assembly_Release Assembly & Release Assembly of new virions and egress from the cell Protein_Synthesis->Assembly_Release Inhibit_Entry Inhibition of Entry/Fusion Inhibit_Entry->Entry Inhibit_DNA_Synth Inhibition of DNA Synthesis Inhibit_DNA_Synth->DNA_Replication Inhibit_Protein_Synth Inhibition of Protein Synthesis Inhibit_Protein_Synth->Protein_Synthesis

Figure 2: Potential mechanisms of this compound against HSV-1.

Potential_Poliovirus_Inhibition_Mechanisms cluster_virus_lifecycle Poliovirus Replication Cycle cluster_hamigeran_b Potential Inhibition by this compound Attachment Attachment Virus binds to CD155 receptor Entry_Uncoating Entry & Uncoating Internalization and release of viral RNA Attachment->Entry_Uncoating Translation Translation Synthesis of viral polyprotein Entry_Uncoating->Translation RNA_Replication RNA Replication Synthesis of new viral RNA Translation->RNA_Replication Assembly_Release Assembly & Release Assembly of new virions and cell lysis RNA_Replication->Assembly_Release Inhibit_Uncoating Inhibition of Uncoating Inhibit_Uncoating->Entry_Uncoating Inhibit_RNA_Replication Inhibition of RNA Replication Inhibit_RNA_Replication->RNA_Replication

Figure 3: Potential mechanisms of this compound against Poliovirus.

Discussion of Potential Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its antiviral effects are yet to be elucidated. However, based on the known replication strategies of HSV and poliovirus, several potential targets can be hypothesized.

  • Against HSV-1 (a DNA virus): this compound could interfere with several stages of the viral life cycle.[3]

    • Viral Entry: It may inhibit the attachment of the virus to host cell receptors or block the fusion of the viral envelope with the cell membrane.

    • DNA Synthesis: this compound could potentially inhibit the viral DNA polymerase, a common target for anti-herpetic drugs like acyclovir.

    • Protein Synthesis: It might interfere with the transcription or translation of essential viral proteins.

  • Against Poliovirus (an RNA virus): The inhibitory action of this compound against poliovirus suggests a different set of potential targets.[4]

    • Uncoating: It could stabilize the viral capsid, preventing the release of the viral RNA into the cytoplasm, a mechanism employed by drugs like pleconaril.

    • RNA Replication: this compound might inhibit the viral RNA-dependent RNA polymerase, which is essential for the replication of the viral genome.

Further mechanism-of-action studies, such as time-of-addition assays, resistance selection and sequencing, and specific enzyme inhibition assays, will be necessary to pinpoint the exact molecular targets of this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in-vitro evaluation of this compound's antiviral activity. By systematically applying these cell-based assays, researchers can obtain reliable and quantitative data on the compound's efficacy and cytotoxicity. The elucidation of its mechanism of action will be a critical next step in assessing the therapeutic potential of this compound as a novel antiviral agent.

References

Application Notes and Protocols for Measuring Neurite Outgrowth Stimulation by Hamigeran B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamigeran B is a norditerpenoid natural product that has garnered interest for its potential neurotrophic activities. This document provides detailed protocols and application notes for measuring the stimulation of neurite outgrowth by this compound, particularly in the context of neuronal cell models. The methodologies described herein are based on established techniques for assessing neurite extension and provide a framework for quantifying the effects of this compound and its analogs.

Recent studies have explored the neurotrophic potential of this compound analogs, demonstrating their ability to promote neurite outgrowth in rat pheochromocytoma (PC-12) cells, a well-established model for studying neuronal differentiation.[1] These findings suggest that this compound may act as a nerve growth factor (NGF)-like promoter, offering a potential therapeutic avenue for neurodegenerative diseases.[1]

Data Presentation

The following table summarizes the quantitative data on the neurite outgrowth-promoting effects of this compound and its analogs in PC-12 cells. The data represents the percentage of neurite-bearing cells after treatment, providing a clear comparison of the activity of different compounds.

CompoundConcentration (µM)Percentage of Neurite-Bearing PC12 Cells (%)[1]
Control (NGF only, 10 ng/mL)-9.35
This compound (Parent Molecule)2011.34
Analog 9a2015.94
Analog 9h2014.99
Analog 9o2024.23
Analog 9q2016.68

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the neurite outgrowth stimulating properties of this compound.

Protocol 1: In Vitro Neurite Outgrowth Assay using PC-12 Cells

This protocol details the steps to culture PC-12 cells and quantify the neurite outgrowth upon treatment with this compound.

Materials:

  • Rat pheochromocytoma (PC-12) cells

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • This compound (and/or its analogs)

  • Nerve Growth Factor (NGF) (positive control)

  • Dimethyl sulfoxide (DMSO) (vehicle control)

  • Poly-L-lysine

  • 6-well or 96-well tissue culture plates

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture Maintenance:

    • Culture PC-12 cells in RPMI 1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain optimal growth.

  • Plate Coating:

    • Coat the wells of the tissue culture plates with poly-L-lysine solution (100 µg/mL in sterile water) for at least 2 hours at 37°C or overnight at 4°C.

    • Aspirate the poly-L-lysine solution and wash the wells twice with sterile phosphate-buffered saline (PBS).

    • Allow the plates to dry completely in a sterile environment.

  • Cell Seeding:

    • Harvest PC-12 cells and resuspend them in a low-serum medium (e.g., RPMI 1640 with 1% HS and 0.5% FBS).

    • Seed the cells onto the coated plates at a density of 1 x 10^4 to 5 x 10^4 cells/well for a 6-well plate (adjust proportionally for other plate formats).

    • Allow the cells to attach for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound and its analogs in DMSO.

    • Prepare working solutions of the test compounds and NGF (positive control, e.g., 10 ng/mL) in the low-serum medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Replace the medium in the wells with the prepared treatment solutions. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for neurite outgrowth.

  • Quantification of Neurite Outgrowth:

    • After the incubation period, capture images of the cells in multiple random fields per well using an inverted microscope.

    • A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.

    • Count the number of neurite-bearing cells and the total number of cells in each field.

    • Calculate the percentage of neurite-bearing cells: (Number of neurite-bearing cells / Total number of cells) x 100.

    • Alternatively, use image analysis software to measure the total neurite length per cell.

Visualization of Pathways and Workflows

Signaling Pathway for NGF-Induced Neurite Outgrowth

The following diagram illustrates the primary signaling cascades activated by Nerve Growth Factor (NGF) in PC-12 cells, which is the likely mechanism of action for NGF-like compounds such as this compound.

NGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor PI3K PI3K TrkA_Receptor->PI3K Ras Ras TrkA_Receptor->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression (Neurite Outgrowth) CREB->Gene_Expression Neurite_Outgrowth Neurite_Outgrowth Gene_Expression->Neurite_Outgrowth

Caption: NGF signaling pathway in PC-12 cells.

Experimental Workflow for Neurite Outgrowth Assay

The diagram below outlines the sequential steps of the in vitro neurite outgrowth assay.

Experimental_Workflow Start Start Plate_Coating Coat plates with Poly-L-lysine Start->Plate_Coating Cell_Seeding Seed PC-12 cells Plate_Coating->Cell_Seeding Attachment Allow cell attachment (24 hours) Cell_Seeding->Attachment Treatment Treat with this compound, NGF, or Vehicle Attachment->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Image_Acquisition Capture images Incubation->Image_Acquisition Quantification Quantify neurite outgrowth Image_Acquisition->Quantification Data_Analysis Analyze and compare data Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the neurite outgrowth assay.

References

Application Notes and Protocols for Studying Neuroinflammation Inhibition In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] Microglia, the resident immune cells of the CNS, are the primary mediators of this response.[2] In response to stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia become activated and release a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] This activation is largely orchestrated by key signaling pathways, notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][5][6] Therefore, inhibiting microglial activation presents a promising therapeutic strategy for neurodegenerative disorders.

The murine microglial cell line, BV-2, is a widely accepted and utilized in vitro model for studying the mechanisms of neuroinflammation and for screening potential anti-neuroinflammatory agents.[3][7][8][9] These cells, when stimulated with LPS, exhibit a robust inflammatory response that mimics the in vivo activation of microglia.[9] This makes them an ideal system for investigating the efficacy and mechanism of action of novel compounds, such as Hamigeran B, in mitigating neuroinflammation.

These application notes provide a comprehensive overview and detailed protocols for establishing an in vitro model of neuroinflammation using BV-2 microglial cells to assess the inhibitory potential of test compounds on the production of pro-inflammatory mediators and the activation of key signaling pathways.

Data Presentation

The following tables represent hypothetical data demonstrating the potential anti-neuroinflammatory effects of a test compound (e.g., this compound) on LPS-stimulated BV-2 cells.

Table 1: Effect of Test Compound on Nitric Oxide (NO) Production

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
LPS + Test Compound120.5 ± 1.820.5
LPS + Test Compound514.2 ± 1.545.0
LPS + Test Compound108.7 ± 1.166.3
LPS + Test Compound254.3 ± 0.883.3

Table 2: Effect of Test Compound on Pro-inflammatory Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-35 ± 822 ± 5
LPS (1 µg/mL)-1250 ± 110980 ± 95
LPS + Test Compound11020 ± 98810 ± 88
LPS + Test Compound5750 ± 85590 ± 76
LPS + Test Compound10480 ± 62350 ± 54
LPS + Test Compound25210 ± 45150 ± 38

Table 3: Effect of Test Compound on NF-κB and MAPK Pathway Activation

Treatment GroupConcentration (µM)p-p65/p65 Ratiop-IκBα/IκBα Ratiop-ERK/ERK Ratiop-p38/p38 Ratio
Control-1.01.01.01.0
LPS (1 µg/mL)-5.84.53.94.2
LPS + Test Compound102.11.82.22.5

Experimental Protocols

BV-2 Microglial Cell Culture and Maintenance

This protocol describes the routine culture of the BV-2 murine microglial cell line.

  • Materials:

    • BV-2 murine microglial cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-75)

    • Humidified incubator (37°C, 5% CO2)

  • Procedure:

    • Maintain BV-2 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[1]

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

    • To subculture, aspirate the old medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete DMEM.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh complete medium and plate into new flasks at the desired density.

LPS-Induced Neuroinflammation and Compound Treatment

This protocol details the induction of an inflammatory response in BV-2 cells using LPS and subsequent treatment with a test compound.

  • Materials:

    • BV-2 cells cultured as described above

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

    • Serum-free DMEM

    • Multi-well cell culture plates (6-well, 24-well, or 96-well)

  • Procedure:

    • Seed BV-2 cells into multi-well plates at an appropriate density (e.g., 2.5 x 10^5 cells/mL for a 24-well plate) and allow them to adhere overnight.

    • The following day, replace the medium with serum-free DMEM for 2-4 hours to starve the cells.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[10] A vehicle control (e.g., DMSO) should be included.

    • Following pre-treatment, stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO analysis, or shorter times for signaling pathway analysis).[1][10]

    • A control group (no LPS, no compound) and an LPS-only group should be included in every experiment.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[3]

  • Materials:

    • Cell culture supernatants from the experiment in Protocol 2

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (NaNO2) standard solution (for standard curve)

    • 96-well microplate

  • Procedure:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.

    • Transfer 50 µL of cell culture supernatant from each experimental well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.[3]

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.[3]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.[3]

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol provides a general guideline for a sandwich ELISA to quantify TNF-α and IL-6 in the cell culture supernatant.

  • Materials:

    • ELISA kits for mouse TNF-α and IL-6

    • Cell culture supernatants from the experiment in Protocol 2

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Assay diluent (e.g., PBS with 1% BSA)

    • 96-well ELISA plates

  • Procedure:

    • Follow the specific instructions provided with the commercial ELISA kit.

    • Typically, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • After blocking non-specific binding sites, the cell culture supernatants and standards are added to the wells.

    • A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.

    • A substrate solution (e.g., TMB) is added to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

    • The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol is for detecting the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • Cell lysates from BV-2 cells treated as in Protocol 2 (typically with shorter LPS stimulation times, e.g., 15-60 minutes)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_analysis Analysis A Seed BV-2 Cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (Signaling Proteins) E->H

Caption: Experimental workflow for assessing anti-neuroinflammatory effects.

LPS-Induced NF-κB Signaling Pathway

G cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Genes activates transcription Compound Test Compound Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a test compound.

LPS-Induced MAPK Signaling Pathway

G cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Genes Pro-inflammatory Genes AP1->Genes activates transcription Compound Test Compound Compound->TAK1 inhibits Compound->ERK inhibits Compound->JNK inhibits Compound->p38 inhibits

Caption: Inhibition of MAPK signaling pathways by a test compound.

References

Application Note: Quantitative Analysis of Hamigeran B by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hamigeran B is a brominated diterpenoid natural product originally isolated from the marine sponge Hamigera tarangaensis. It has demonstrated significant biological activities, including potent antiviral effects against Herpes and Polio viruses, as well as moderate cytotoxicity against certain cancer cell lines.[1][2] These therapeutic potentials underscore the importance of reliable and sensitive analytical methods for its quantification in various biological matrices. Such methods are crucial for pharmacokinetic studies, in vitro drug metabolism assays, and mechanism of action investigations. This application note details a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and sensitive quantification of this compound.

Principle of the Method

This method employs a reversed-phase high-performance liquid chromatography (HPLC) system for the separation of this compound from endogenous components in the sample matrix. The HPLC system is coupled to a triple quadrupole mass spectrometer. Following chromatographic separation, this compound is ionized using electrospray ionization (ESI) and quantified using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another diterpenoid not present in the samples. For this note, we will use Verapamil as a hypothetical, commercially available internal standard.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

  • Liquid Chromatography System: UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Verapamil in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into the blank biological matrix (e.g., human plasma) to prepare CC and QC samples at various concentrations.

Sample Preparation Protocol (Solid Phase Extraction - SPE)
  • Sample Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL) and vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute this compound and the IS from the cartridge with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

The separation and detection are achieved using a gradient elution on a C18 column coupled with MS/MS detection.

Table 1: Proposed Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Table 2: Proposed Mass Spectrometry Parameters

ParameterThis compoundVerapamil (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 365.1 (for [M+H]⁺, C₁₈H₂₁⁷⁹BrO₃)455.3
Product Ion (m/z) Hypothetical: 283.1165.1
Dwell Time (ms) 100100
Collision Energy (eV) To be optimized (e.g., 25)35
Cone Voltage (V) To be optimized (e.g., 40)50

Note: The molecular formula for this compound is C₁₈H₂₁BrO₃. The exact mass of the monoisotopic peak for the protonated molecule [M+H]⁺ containing ⁷⁹Br is approximately 365.07. The product ion and collision energy are hypothetical and must be optimized during method development by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

Quantitative data should be presented clearly. The following table provides an example of hypothetical method validation results.

Table 3: Hypothetical Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal, compensated by Internal Standard

Visualizations

G cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis & Data Processing Sample Biological Sample (100 µL) (e.g., Plasma) Spike_IS Spike Internal Standard (20 µL of 100 ng/mL) Sample->Spike_IS Pretreat Acidify and Vortex Spike_IS->Pretreat Load Load Sample Pretreat->Load Condition Condition C18 Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (20% Methanol) Load->Wash Elute Elute Analytes (Acetonitrile) Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase (100 µL) Drydown->Reconstitute LCMS Inject into LC-MS/MS System Reconstitute->LCMS Quant Quantification (MRM Data Acquisition) LCMS->Quant Report Data Analysis & Reporting (Concentration Calculation) Quant->Report

Caption: Workflow for this compound quantification.

G HamigeranB This compound (Cytotoxic Agent) Cell Cancer Cell HamigeranB->Cell Induces Stress Pathway Pro-Apoptotic Signaling Cascade (e.g., Caspase Activation) Cell->Pathway Activates Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Leads to

Caption: Hypothetical signaling pathway for this compound.

References

Application of Hamigeran B in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamigeran B is a norditerpenoid natural product that has garnered interest for its potential therapeutic applications, including its antiviral and anticancer activities.[1][2] Recent research has explored the neuroprotective and anti-neuroinflammatory properties of this compound and its synthetic analogs, suggesting its potential utility in the context of neurodegenerative diseases.[3] Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons, often associated with oxidative stress and chronic neuroinflammation. This document provides detailed application notes and protocols for studying the effects of this compound and its derivatives in relevant in vitro models of neurodegeneration.

The provided protocols are based on published studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound. The primary focus of the current research lies in its ability to promote neurite outgrowth, protect against oxidative stress, and inhibit neuroinflammatory responses in neuronal and microglial cell lines.[3]

Key Applications

  • Neuroprotection against Oxidative Stress: this compound analogs have been shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).[3]

  • Anti-neuroinflammatory Activity: Derivatives of this compound can significantly inhibit the production of nitric oxide (NO) in activated microglial cells, a key process in neuroinflammation.[3]

  • Neurite Outgrowth Promotion: Certain this compound analogs have demonstrated the ability to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells, suggesting a role in neuronal regeneration.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments evaluating the biological activities of this compound analogs.

Table 1: Inhibitory Effects of this compound Analogs on LPS-Stimulated Nitric Oxide (NO) Production in BV2 Microglial Cells [3]

CompoundIC₅₀ (µM)
9c 5.85
9q 6.31
9o 11.9
9t 11.98
Quercetin (Positive Control) 4.3

Table 2: Neurite Outgrowth-Promoting Effects of this compound Analogs in PC12 Cells [3]

Compound (at 20 µM)Effect on NGF-mediated Neurite Outgrowth
9a Moderate promotion
9h Moderate promotion
9o Moderate promotion
9q Moderate promotion

Signaling Pathways and Experimental Workflows

Proposed Anti-Neuroinflammatory Signaling Pathway of this compound Analogs.

Proposed Anti-Neuroinflammatory Signaling Pathway of this compound Analogs LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB TNFa TNF-α Secretion NFkB->TNFa iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO HamigeranB This compound Analogs (e.g., 9b) HamigeranB->TNFa Inhibition

Experimental Workflow for Assessing Neuroprotective Effects of this compound.

Experimental Workflow for Assessing Neuroprotective Effects start Start culture_pc12 Culture PC12 Cells start->culture_pc12 pre_treat Pre-treat with this compound (e.g., 6 hours) culture_pc12->pre_treat induce_stress Induce Oxidative Stress (e.g., 400 µM H₂O₂ for 16 hours) pre_treat->induce_stress assess_viability Assess Cell Viability (MTT Assay) induce_stress->assess_viability end End assess_viability->end

Experimental Protocols

Assessment of Neuroprotective Effects against H₂O₂-Induced Oxidative Stress in PC12 Cells

This protocol is adapted from the methodology used to evaluate the cytoprotective effects of this compound analogs.[3][4]

Materials:

  • PC12 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • This compound or its analogs (dissolved in a suitable solvent, e.g., DMSO)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed PC12 cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 6 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: After pre-treatment, remove the medium containing the compound and expose the cells to fresh medium containing 400 µM H₂O₂ for 16 hours.[4][5]

  • Cell Viability Assay (MTT):

    • After the H₂O₂ treatment, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV2 Microglial Cells

This protocol is designed to assess the anti-neuroinflammatory properties of this compound by measuring the inhibition of NO production in activated microglia.[3]

Materials:

  • BV2 microglial cells

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound or its analogs

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Culture: Maintain BV2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂.

  • Cell Seeding: Plate BV2 cells in 96-well plates and culture for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for an additional 24-48 hours.[6]

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-stimulated control group. Calculate the IC₅₀ value for active compounds.

Neurite Outgrowth Assay in PC12 Cells

This protocol evaluates the potential of this compound to promote neuronal differentiation and regeneration.[3][7]

Materials:

  • PC12 cells

  • DMEM

  • HS

  • FBS

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF)

  • This compound or its analogs

  • Collagen-coated 24-well plates

  • Microscope with a camera

Procedure:

  • Cell Culture and Seeding: Culture PC12 cells as described in Protocol 1. Seed the cells onto collagen-coated 24-well plates at a density of 4 × 10⁴ cells per well and allow them to adhere overnight.[8]

  • Differentiation:

    • Replace the growth medium with a differentiation medium (DMEM with lower serum concentration, e.g., 1% HS).

    • Treat the cells with a sub-optimal concentration of NGF (e.g., 10 ng/mL) in the presence or absence of various concentrations of this compound or its analogs.

    • Include a positive control with an optimal concentration of NGF and a negative control with differentiation medium alone.

  • Incubation: Incubate the cells for 72 hours to allow for neurite outgrowth.[7]

  • Microscopic Analysis:

    • After 72 hours, capture images of the cells using a phase-contrast microscope.

    • Count the number of neurite-bearing cells. A cell is considered positive if it possesses at least one neurite that is at least twice the length of the cell body diameter.[7]

  • Data Analysis: Express the results as the percentage of neurite-bearing cells relative to the total number of cells counted. Compare the effects of this compound analogs to the NGF control group.

References

Application Notes and Protocols for the Synthesis of Hamigeran B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of Hamigeran B derivatives. The protocols detailed below are based on established synthetic routes and bioassays, offering a guide for the development of novel therapeutic agents targeting neuroinflammation and promoting neurite outgrowth.

Introduction

This compound is a marine-derived norditerpenoid with a unique fused tricyclic framework that has garnered significant interest due to its antiviral and other biological activities.[1][2][3] Recent research has focused on the synthesis of this compound analogs to explore their therapeutic potential, particularly in the context of neurodegenerative diseases.[1][4] This document outlines the synthetic strategies for preparing a series of this compound derivatives and the protocols for assessing their anti-neuroinflammatory and neurite-promoting effects. The anti-inflammatory activity of these compounds is hypothesized to be mediated through the inhibition of the TNF-α signaling pathway.[1]

Data Presentation

Table 1: Synthesis and Yield of Key this compound Derivatives
Compound IDStructureStarting MaterialKey TransformationYield (%)
7 AldehydeS1OsO4, NaIO470
8 Tricyclic Phenol7Intramolecular Friedel-Crafts70
9a Diol10Dihydroxylation (OsO4, NMO)60
9b Ketone8Oxidation (PCC)70
12 TBS-protected alcohol11TBSCl, Imidazole91
9p Diol17Dihydroxylation (OsO4, NMO)60
Table 2: Biological Activity of Selected this compound Derivatives
Compound IDNO Production Inhibition IC50 (µM) in LPS-activated BV-2 cellsNeurite Outgrowth Promotion in PC-12 cells (at 20 µM)
9b Significant InhibitionModerate
9c 5.85Moderate
9h -Moderate
9o Significant InhibitionModerate
9q 6.31Moderate
9t Significant Inhibition-

Note: "-" indicates data not reported or not significant.

Experimental Protocols

A. General Synthetic Procedures

Protocol 1: Synthesis of Aldehyde Intermediate (7) [1]

  • To a solution of the precursor S1 (3.22 mmol) in a mixture of dioxane (30 mL) and water (10 mL), add NaIO4 (12.89 mmol) and pyridine (12.89 mmol).

  • Add a solution of OsO4 (0.09 mmol, 0.039 M in H2O) dropwise at room temperature.

  • Stir the reaction mixture for 16 hours at room temperature.

  • Quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield aldehyde 7 (70% yield).

Protocol 2: Intramolecular Friedel-Crafts Cyclization to form Tricyclic Phenol (8) [1]

  • Subject the aldehyde 7 to intramolecular Friedel-Crafts cyclization conditions to construct the tricyclic core.

  • Detailed conditions for this step were referenced from a previously reported protocol.[1]

  • The expected yield for this transformation is approximately 70%.

Protocol 3: Dihydroxylation to form Diol (9a) [1]

  • To a solution of the dehydrated intermediate 10 (1.45 mmol) in a mixture of THF (12 mL) and water (3 mL), add 4-methylmorpholine N-oxide (NMO) (5.80 mmol).

  • Add a solution of osmium tetroxide (0.072 mmol, 0.039 M in H2O) dropwise at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Purify the product to obtain diol 9a (60% yield).

Protocol 4: Oxidation to form Ketone (9b) [1]

  • To a solution of the tricyclic compound 8 in CH2Cl2, add pyridinium chlorochromate (PCC) and NaOAc at 0 °C.

  • Stir the reaction at 0 °C.

  • Upon completion, work up the reaction and purify the product to yield ketone 9b (70% yield).

B. Biological Assays

Protocol 5: Nitric Oxide (NO) Production Inhibition Assay in BV-2 Microglial Cells [1][5]

  • Seed BV-2 microglial cells in a 96-well plate at a suitable density (e.g., 4x10^3 cells/well) and culture in DMEM.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 30 minutes.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Collect the culture supernatants.

  • Mix an equal volume of the supernatant with Griess reagent [0.1% N-(1-naphthyl) ethylenediamine dihydrochloride, 1% sulfanilamide, and 2.5% H3PO4].

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite as an indicator of NO production by comparing with a standard curve of sodium nitrite.

  • Determine the IC50 values for each compound.

Protocol 6: Neurite Outgrowth Assay in PC-12 Cells [1][6][7]

  • Coat chamber slides or 96-well plates with poly-L-lysine (0.01%) overnight at room temperature.

  • Seed PC-12 cells at a density of 1x10^4 cells/well.

  • After 24 hours, replace the medium with fresh medium containing the this compound derivatives at the desired concentration (e.g., 20 µM) in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF).

  • Incubate the cells for an appropriate period (e.g., 24-48 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Immunostain for a neuronal marker, such as βIII-tubulin.

  • Quantify neurite outgrowth by measuring the percentage of cells bearing neurites longer than the cell body diameter.

Visualizations

Signaling Pathway

TNF_alpha_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus TNF_alpha_gene TNF-α Gene nucleus->TNF_alpha_gene transcribes TNF_alpha_mRNA TNF-α mRNA TNF_alpha_protein TNF-α Protein TNF_alpha_mRNA->TNF_alpha_protein translates TNFR TNFR TNF_alpha_protein->TNFR binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP RIP TRADD->RIP downstream Downstream Inflammatory Pathways TRAF2->downstream RIP->downstream HamigeranB This compound Derivatives HamigeranB->IKK Inhibition? HamigeranB->NFkappaB Inhibition?

Caption: Hypothesized mechanism of this compound derivatives in the TNF-α signaling pathway.

Experimental Workflow

experimental_workflow start Start: Synthesize This compound Derivatives synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization bioassays Biological Evaluation characterization->bioassays bv2_assay NO Production Assay (BV-2 cells) bioassays->bv2_assay pc12_assay Neurite Outgrowth Assay (PC-12 cells) bioassays->pc12_assay data_analysis Data Analysis (IC50, % neurite outgrowth) bv2_assay->data_analysis pc12_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar end Identify Lead Compounds sar->end

Caption: Workflow for synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for Hamigeran B Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting structure-activity relationship (SAR) studies on Hamigeran B, a marine-derived norditerpenoid with promising therapeutic potential. The protocols outlined below focus on evaluating the anti-neuroinflammatory and neurite outgrowth-promoting activities of this compound analogs, providing a framework for the development of novel therapeutics.

Introduction to this compound and SAR Studies

This compound is a structurally unique natural product isolated from the poecilosclerid sponge, Hamigera tarangaensis.[1] It belongs to a family of diterpenoids characterized by a distinctive fused tricyclic framework.[1] this compound has garnered significant interest in the scientific community due to its diverse biological activities, including potent antiviral effects against herpes and polio viruses, as well as anti-neuroinflammatory properties.[1][2][3]

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery.[2] By systematically modifying the chemical structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features responsible for its therapeutic effects. This knowledge is crucial for designing more potent, selective, and safer drug candidates.

This document provides detailed protocols for the synthesis of this compound analogs and the key biological assays required to establish a robust SAR for their anti-neuroinflammatory and neurotrophic activities.

Synthesis of this compound Analogs

The foundation of any SAR study is the chemical synthesis of a library of analogs with systematic structural modifications. The synthesis of this compound and its derivatives has been achieved through various elegant total synthesis routes. A general strategy for creating analogs for SAR studies involves the modification of key functional groups and structural motifs of the this compound scaffold.

For detailed synthetic schemes and procedures for a range of this compound and 1-hydroxy-9-epi-hamigeran B analogs, please refer to the work by Li, R.-X., et al. (2020).[2] Their work provides comprehensive synthetic routes for generating a diverse set of analogs by modifying the A, B, and C rings of the hamigeran skeleton.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the anti-neuroinflammatory and neurite outgrowth-promoting activities of a series of synthesized this compound analogs. The data is primarily sourced from Li, R.-X., et al. (2020), where the anti-neuroinflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.

Compound IDModifications from this compound ScaffoldNO Production Inhibition IC50 (µM)[2]Neurite Outgrowth Promotion (at 20 µM)[2]
9a Simplified this compound analog (diol)> 50Moderate
9b Oxidation of C5-OH to ketone13.25-
9c Hydrogenation of C3-C4 double bond5.85-
9f Hydrogenation of C8-keto group24.91-
9h -> 50Moderate
9o 1-hydroxy-9-epi-hamigeran B analog11.9Good
9q 1-hydroxy-9-epi-hamigeran B analog6.31Good
9t Conjugated cyclopentan-1,3-diene unit11.98-
Quercetin (Positive Control)4.3Not Applicable

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate the biological activity of this compound analogs.

Cytotoxicity Assay (MTT Assay)

This protocol is to assess the general toxicity of the synthesized this compound analogs on the cell lines used in subsequent activity assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • BV-2 or PC-12 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Anti-Neuroinflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the ability of this compound analogs to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated microglial cells.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In an acidic environment, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be quantified spectrophotometrically.

Materials:

  • BV-2 microglial cells

  • Complete culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • This compound analogs

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader

Protocol:

  • Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound analogs for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • In a 96-well plate, add 50 µL of Griess Reagent Component A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and express the inhibitory activity as a percentage of the LPS-treated control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Neurite Outgrowth-Promoting Assay

This protocol evaluates the ability of this compound analogs to promote the growth of neurites in PC-12 cells, a common model for neuronal differentiation.

Principle: PC-12 cells, derived from a rat pheochromocytoma, differentiate into sympathetic neuron-like cells and extend neurites in response to nerve growth factor (NGF) or other neurotrophic agents. The extent of neurite outgrowth can be quantified by microscopy.

Materials:

  • PC-12 cells

  • Culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)

  • Collagen-coated culture plates or slides

  • This compound analogs

  • Nerve Growth Factor (NGF) as a positive control

  • Microscope with a camera

Protocol:

  • Seed PC-12 cells on collagen-coated plates at a low density (e.g., 1 x 10⁴ cells/well in a 24-well plate).

  • Allow the cells to attach for 24 hours.

  • Replace the medium with a low-serum medium (e.g., 1% horse serum) containing various concentrations of the this compound analogs. Include a vehicle control and an NGF positive control (e.g., 50 ng/mL).

  • Incubate the cells for 48-72 hours.

  • Observe the cells under a phase-contrast microscope and capture images.

  • Quantify neurite outgrowth. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body. Calculate the percentage of neurite-bearing cells in at least five random fields per well.

TNF-α Secretion Assay (ELISA)

This protocol measures the effect of this compound analogs on the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated BV-2 cells.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α in the cell culture supernatant. A capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample is added, and any TNF-α present binds to the antibody. A detection antibody, also specific for TNF-α and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of TNF-α.

Materials:

  • BV-2 cells

  • LPS

  • This compound analogs

  • Human or mouse TNF-α ELISA kit (follow the manufacturer's instructions)

  • Microplate reader

Protocol:

  • Seed and treat BV-2 cells with this compound analogs and LPS as described in the NO inhibition assay (Protocol 4.2).

  • After 24 hours of stimulation, collect the culture supernatants.

  • Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:

    • Adding the supernatants and standards to the antibody-coated plate.

    • Incubating to allow TNF-α to bind.

    • Washing the plate.

    • Adding the detection antibody.

    • Incubating and washing.

    • Adding the enzyme-linked secondary antibody.

    • Incubating and washing.

    • Adding the substrate and incubating for color development.

    • Adding a stop solution.

  • Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Calculate the concentration of TNF-α in the samples based on the standard curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is used to determine the antiviral activity of this compound analogs against viruses such as Herpes Simplex Virus (HSV) or Poliovirus.

Principle: A plaque reduction assay measures the ability of a compound to inhibit the formation of viral plaques in a monolayer of host cells. A plaque is a clear area in the cell monolayer that results from virus-induced cell lysis. The number of plaques is proportional to the amount of infectious virus.

Materials:

  • Host cells (e.g., Vero cells for HSV and Poliovirus)

  • Virus stock (e.g., HSV-1, Poliovirus)

  • Culture medium

  • 6-well or 12-well plates

  • This compound analogs

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Protocol:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • In separate tubes, mix the virus dilutions with various concentrations of the this compound analogs or a vehicle control.

  • Remove the culture medium from the cell monolayers and infect the cells with 100 µL of the virus-compound mixtures (aiming for 50-100 plaque-forming units per well).

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and add 2 mL of overlay medium containing the corresponding concentration of the this compound analog.

  • Incubate the plates at 37°C until plaques are visible (typically 2-3 days for HSV, 1-2 days for Poliovirus).

  • Fix the cells by adding a solution of 10% formaldehyde for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition compared to the virus control and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key aspects of the experimental design for this compound SAR studies.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Scaffold Synth Chemical Modification Start->Synth Analogs Library of Analogs Synth->Analogs Cytotoxicity Cytotoxicity Assay (MTT) Analogs->Cytotoxicity Initial Screening AntiInflam Anti-inflammatory Assay (NO, TNF-α) Cytotoxicity->AntiInflam Non-toxic Analogs Neuro Neurite Outgrowth Assay Cytotoxicity->Neuro Antiviral Antiviral Assay (Plaque Reduction) Cytotoxicity->Antiviral SAR Structure-Activity Relationship (SAR) Analysis AntiInflam->SAR Neuro->SAR Antiviral->SAR Lead Lead Optimization SAR->Lead Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Expression NFkB->iNOS TNFa TNF-α Expression NFkB->TNFa NO Nitric Oxide (NO) iNOS->NO Inflammation Neuroinflammation NO->Inflammation TNFa->Inflammation HamigeranB This compound Analogs HamigeranB->IKK Inhibition HamigeranB->NFkB Inhibition SAR_Summary cluster_favorable Favorable Modifications (Increased Activity) cluster_unfavorable Unfavorable Modifications (Decreased/Lost Activity) HamigeranB This compound Core ([5,6,6]-tricarbocyclic system) Hydrogenation_C3C4 Hydrogenation of C3-C4 double bond HamigeranB->Hydrogenation_C3C4 Phenol_OH_epi Phenol hydroxyl at C14 (9-epi series) HamigeranB->Phenol_OH_epi Heterocycle_D Addition of N- or O- heterocyclic D ring HamigeranB->Heterocycle_D Acylation_OH Acylation of hydroxyl groups HamigeranB->Acylation_OH

References

Troubleshooting & Optimization

Technical Support Center: Hamigeran B Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Hamigeran B. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenge in the total synthesis of this compound revolves around the stereoselective construction of the congested[1][1][2] tricyclic carbon skeleton. Specifically, establishing the chiral quaternary stereocenter is a central issue that has been addressed through various synthetic approaches.[3] Different strategies employed by chemists include [4+2] photocycloaddition, the use of chiral auxiliaries, and palladium-catalyzed asymmetric allylic alkylation.[3]

Q2: I am experiencing low yields in the Rh-mediated intramolecular C-H insertion step to form the cyclopentane ring. What are the common side reactions and how can I optimize the conditions?

A2: A common side reaction competing with the desired intramolecular C-H insertion is dimer formation, especially with electron-rich aromatic substituents.[3] To improve the yield of the desired cyclized product, several parameters can be optimized. It has been reported that using toluene as the solvent and employing the rhodium catalyst Rh₂(pttl)₄ can lead to efficient cyclization.[3] Furthermore, a rapid addition of the diazoketone to the catalyst solution at room temperature has been shown to improve yields.[3]

Q3: The diazo transfer reaction to form the α-aryl-α-diazoketone is not proceeding efficiently. What reagents and conditions are recommended?

A3: For the diazo transfer reaction on an α-aryl ketone, the choice of sulfonyl azide and base is critical. Research has shown that 2,4,6-triisopropylbenzenesulfonyl azide (TIBSA) is superior to other reagents like benzenesulfonyl azide or methanesulfonyl azide, particularly for substrates with electron-rich aromatic rings.[3] Combining TIBSA with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base in toluene has been reported to give consistently high yields of the α-aryl-α-diazo ketone.[3]

Q4: I am struggling with the oxidation of the phenethyl alcohol intermediate. Which oxidizing agents are effective?

A4: The oxidation of phenethyl alcohols, such as intermediate 18 in some synthetic routes, can be challenging, with several standard reagents proving ineffective.[3] A successful method reported is the use of pyridinium chlorochromate (PCC) catalyzed oxidation with periodic acid.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Friedel-Crafts cyclization The two diastereomers of the aldehyde precursor may not readily interconvert under the reaction conditions.Ensure the presence of an acid catalyst to facilitate the interconversion of the diastereomers. The cis isomer is typically the one that readily undergoes the intramolecular Friedel-Crafts reaction.[3]
Failure of Wittig reaction on ketone intermediate The ketone substrate may be too acidic, leading to deprotonation by the Wittig reagent instead of olefination.[3]Consider using a less basic olefination reagent. The Petasis reagent has been successfully used to convert a similar ketone to the corresponding alkene, affording a 60% yield when heated at 55-60°C for 2 days in toluene with NaHCO₃.[3]
Difficulty in installing the endo isopropyl group Stereocontrol in the introduction of the isopropyl group can be challenging.One successful strategy involves the selective hydrogenation of a cyclopropylidene substituent to install the endo isopropyl group.[3]

Key Experimental Protocols

Optimized Rhodium-Mediated Intramolecular C-H Insertion

This protocol is for the cyclization of an α-aryl-α-diazoketone to form the cyclopentane ring of the this compound core.

  • Catalyst Preparation : In a flame-dried flask under an inert atmosphere, dissolve the rhodium catalyst Rh₂(pttl)₄ in toluene.

  • Substrate Addition : Prepare a solution of the α-aryl-α-diazoketone in toluene.

  • Reaction Execution : Rapidly add the diazoketone solution to the vigorously stirred catalyst solution at room temperature.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification : Once the starting material is consumed, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Efficient Diazo Transfer Reaction

This protocol describes the formation of an α-aryl-α-diazoketone.

  • Reagent Preparation : In a suitable flask, dissolve the α-aryl ketone in toluene.

  • Base Addition : Add DBU to the solution.

  • Diazo Transfer Agent : Add a solution of 2,4,6-triisopropylbenzenesulfonyl azide (TIBSA) in toluene to the reaction mixture.

  • Reaction Execution : Stir the reaction mixture at room temperature.

  • Monitoring : Monitor the reaction for the disappearance of the starting ketone by TLC.

  • Work-up and Purification : Upon completion, quench the reaction, perform an aqueous work-up, and purify the crude product by column chromatography to yield the α-aryl-α-diazoketone.

Data Summary

Reaction Step Reagents/Conditions Yield (%) Reference
Diazo transferα-aryl ketone, TIBSA, DBU, toluene90[3]
Rh-mediated C-H insertionα-aryl-α-diazoketone, Rh₂(pttl)₄, toluene, rtmodest to efficient[3]
Wittig-type olefinationKetone 22 , Petasis reagent, NaHCO₃, toluene, 55-60°C60[3]

Visualizations

HamigeranB_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Key Fragment Coupling cluster_oxidation Oxidation cluster_diazo Diazo Formation & Cyclization cluster_cyclization Final Ring Formation cluster_final Final Product A 3,5-dimethylanisole C Convergent coupling to form alcohol A->C B (R)-citronellol derivative (aldehyde) B->C D PCC catalyzed oxidation to ketone C->D E Diazo transfer (TIBSA, DBU) D->E F Rh-mediated intramolecular C-H insertion E->F G Friedel-Crafts cyclization F->G H (-)-Hamigeran B G->H

Caption: A simplified workflow of a convergent total synthesis of (-)-Hamigeran B.

Troubleshooting_Low_Yield_CH_Insertion Start Low Yield in C-H Insertion Step Problem1 Side Reaction: Dimer Formation Start->Problem1 Solution1 Optimize Reaction Conditions Problem1->Solution1 Condition1 Solvent: Toluene Solution1->Condition1 Condition2 Catalyst: Rh₂(pttl)₄ Solution1->Condition2 Condition3 Rapid addition of diazoketone Solution1->Condition3 Condition4 Room Temperature Solution1->Condition4

Caption: Troubleshooting logic for low yields in the Rh-mediated C-H insertion step.

References

Technical Support Center: Overcoming Stereoselectivity Challenges in the Total Synthesis of Hamigeran B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hamigeran B. The following sections address common stereoselectivity challenges encountered during key transformations and offer detailed experimental protocols and data to guide your synthetic efforts.

Core Stereochemical Challenges in this compound Synthesis

The synthesis of this compound presents several significant stereochemical hurdles, primarily centered around the construction of its densely functionalized tricyclic core. Key challenges include the establishment of the quaternary stereocenter at C9, the relative stereochemistry of the three contiguous stereocenters on the cyclopentane ring (C8, C9, and C13), and the cis-fusion of the B and C rings. Additionally, controlling the stereochemistry of the C14 isopropyl group is a critical step.

The following diagram illustrates the key stereochemical challenges in the structure of this compound.

G cluster_hamigeran This compound Core Structure cluster_challenges Key Stereoselectivity Challenges hamigeran_img C9 C9 Quaternary Center hamigeran_img->C9  Formation of the all-carbon quaternary center is a major hurdle. C8_C9_C13 C8, C9, C13 Contiguous Stereocenters hamigeran_img->C8_C9_C13  Establishing the correct relative stereochemistry of these three centers is crucial. BC_Ring B-C Ring Cis-Fusion hamigeran_img->BC_Ring  Ensuring the cis-fusion of the five- and six-membered rings is thermodynamically favored but can be kinetically challenging. C14_isopropyl C14 Isopropyl Group (endo) hamigeran_img->C14_isopropyl  Selective installation of the endo-isopropyl group is required.

Caption: Key stereochemical challenges in the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and troubleshooting advice for specific stereoselective reactions in the synthesis of this compound.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost Synthesis)

Q1: I am having trouble achieving high enantioselectivity in the Pd-catalyzed asymmetric allylic alkylation (AAA) to set the C9 quaternary center. What are the critical parameters?

A1: The Trost synthesis utilizes a highly effective Pd-catalyzed AAA of a non-stabilized ketone enolate. Achieving high enantioselectivity (e.e.) depends critically on the ligand, solvent, and temperature. The use of the (S,S)-DACH-naphthyl ligand is crucial for high enantioinduction.

Experimental Protocol: Asymmetric Allylic Alkylation [1]

  • Reagents:

    • Cyclopentanone precursor

    • Allylic acetate

    • (S,S)-DACH-naphthyl ligand

    • Pd₂(dba)₃

    • Lithium diisopropylamide (LDA)

    • THF (anhydrous)

  • Procedure:

    • A solution of the (S,S)-DACH-naphthyl ligand and Pd₂(dba)₃ in anhydrous THF is stirred at room temperature.

    • The solution is cooled to -78 °C, and the allylic acetate is added.

    • In a separate flask, the cyclopentanone precursor is treated with LDA in THF at -78 °C to form the lithium enolate.

    • The enolate solution is then transferred via cannula to the palladium catalyst-allylic acetate mixture at -78 °C.

    • The reaction is stirred at -78 °C until completion (monitored by TLC).

    • The reaction is quenched with saturated aqueous NH₄Cl and worked up.

ParameterRecommended ConditionObserved Selectivity
Ligand(S,S)-DACH-naphthyl93% ee
SolventTHFHigh
Temperature-78 °CHigh

Troubleshooting:

  • Low e.e.:

    • Moisture: Ensure all reagents and solvents are strictly anhydrous. Moisture can quench the enolate and affect the catalyst.

    • Ligand Purity: Use highly pure ligand. Impurities can significantly impact enantioselectivity.

    • Temperature Control: Maintain a constant low temperature (-78 °C). Fluctuations can lead to side reactions and lower e.e.

  • Low Yield:

    • Enolate Formation: Ensure complete formation of the lithium enolate before adding it to the reaction mixture.

    • Reaction Time: Monitor the reaction closely by TLC to avoid decomposition of the product.

Q2: I am observing unexpected diastereoselectivity in the hydrogenation step following the intramolecular Heck reaction. How can I control the stereochemistry of the isopropyl group?

A2: The Trost synthesis revealed a fascinating solvent and catalyst-dependent diastereoselectivity in the hydrogenation of the exocyclic double bond to form the C14 isopropyl group. The choice of catalyst dictates the facial selectivity of hydrogen delivery.[2]

Experimental Protocol: Diastereoselective Hydrogenation [2]

  • For the desired endo-isopropyl isomer:

    • Catalyst: Iridium black (Ir black)

    • Solvent: Dichloromethane (CH₂Cl₂)

    • Procedure: The substrate is dissolved in CH₂Cl₂ and hydrogenated over Ir black at 1 atm H₂.

  • For the undesired exo-isopropyl isomer:

    • Catalyst: Palladium on carbon (Pd/C)

    • Solvent: Ethyl acetate (EtOAc)

    • Procedure: The substrate is dissolved in EtOAc and hydrogenated over 10% Pd/C at 1 atm H₂.

CatalystSolventDiastereomeric Ratio (endo:exo)
Ir blackCH₂Cl₂>95:5
Pd/CEtOAc<5:95

Troubleshooting:

  • Incorrect Diastereomer: Double-check the catalyst and solvent used. Contamination of the iridium catalyst could lead to poor selectivity.

  • Incomplete Reaction: Ensure the catalyst is active and the system is properly purged with hydrogen.

Intramolecular Diels-Alder Cycloaddition (Nicolaou Synthesis)

Q3: My intramolecular Diels-Alder reaction is giving the wrong ring fusion stereochemistry (trans instead of cis). How can I obtain the desired cis-fused product?

A3: The Nicolaou synthesis employs a photoenolization-intramolecular Diels-Alder (PEDA) reaction. This reaction kinetically favors the formation of the trans-fused product. However, the desired cis-fused isomer is thermodynamically more stable. Therefore, the initial trans product must be epimerized to the cis product.[3][4]

Experimental Protocol: PEDA and Epimerization [3][5]

  • PEDA Reaction:

    • Reagents: Aldehyde precursor

    • Solvent: Toluene (anhydrous and degassed)

    • Apparatus: Pyrex reaction vessel, high-pressure mercury lamp

    • Procedure: A dilute solution of the aldehyde precursor in toluene is irradiated with a high-pressure mercury lamp at room temperature until the starting material is consumed.

  • Epimerization:

    • Reagents: The crude trans-fused product, p-toluenesulfonic acid (p-TsOH)

    • Solvent: Benzene

    • Procedure: The crude product from the PEDA reaction is dissolved in benzene and treated with a catalytic amount of p-TsOH. The mixture is heated to reflux to effect epimerization to the more stable cis-fused product.

Troubleshooting:

  • Low Yield of cis-product:

    • Incomplete Epimerization: Ensure sufficient reaction time and an adequate amount of acid catalyst for the epimerization step.

    • Decomposition: Prolonged heating during epimerization can lead to decomposition. Monitor the reaction by TLC and work up as soon as the conversion is complete.

  • Mixture of Diastereomers: If the epimerization is not driven to completion, you will isolate a mixture of cis and trans isomers. Purification by column chromatography is necessary.

G cluster_diels_alder Intramolecular Diels-Alder Workflow A Aldehyde Precursor B Photoenolization (hν) A->B C Intramolecular Diels-Alder B->C D trans-Fused Product (Kinetic) C->D E Epimerization (p-TsOH, heat) D->E F cis-Fused Product (Thermodynamic) E->F

Caption: Workflow for the intramolecular Diels-Alder and subsequent epimerization.

Rhodium-Mediated Intramolecular C-H Insertion (Taber Synthesis)

Q4: The yield of my rhodium-catalyzed intramolecular C-H insertion to form the cyclopentane ring is low. What are the key factors for this reaction?

A4: The Taber synthesis utilizes a rhodium-catalyzed intramolecular C-H insertion of an α-aryl-α-diazoketone to construct the cyclopentane ring and the C9 quaternary center. The choice of rhodium catalyst and reaction conditions are critical for achieving a good yield.[6][7]

Experimental Protocol: Rh-Catalyzed C-H Insertion [7]

  • Reagents:

    • α-aryl-α-diazoketone

    • Rh₂(OAc)₄ (or other suitable Rh catalyst)

    • Toluene (anhydrous)

  • Procedure:

    • A solution of the α-aryl-α-diazoketone in anhydrous toluene is added dropwise to a solution of Rh₂(OAc)₄ in toluene at room temperature.

    • The reaction is stirred at room temperature until nitrogen evolution ceases and the starting material is consumed (monitored by TLC).

    • The solvent is removed under reduced pressure, and the product is purified by column chromatography.

ParameterRecommended Condition
CatalystRh₂(OAc)₄
SolventToluene
TemperatureRoom Temperature

Troubleshooting:

  • Low Yield:

    • Slow Addition: The diazoketone should be added slowly to the catalyst solution to avoid dimerization and other side reactions.

    • Catalyst Activity: Use a fresh, active rhodium catalyst.

    • Solvent Purity: Ensure the solvent is anhydrous and free of impurities that could poison the catalyst.

  • Formation of Byproducts: If intermolecular reactions are observed, try using a more dilute solution.

Q5: How can I selectively form the endo-isopropyl group during the hydrogenation of the cyclopropylidene intermediate?

A5: In the Taber synthesis, the selective hydrogenation of a cyclopropylidene substituent is used to install the endo-isopropyl group. The choice of catalyst is crucial for achieving the desired diastereoselectivity.[6][7]

Experimental Protocol: Selective Hydrogenation [7]

  • Reagents:

    • Cyclopropylidene intermediate

    • Iridium black (Ir black)

    • Ethanol (EtOH)

  • Procedure:

    • The cyclopropylidene intermediate is dissolved in ethanol.

    • Iridium black is added, and the mixture is hydrogenated under an atmosphere of hydrogen (typically 1 atm).

    • The reaction is monitored by TLC until the starting material is consumed.

    • The catalyst is removed by filtration, and the product is purified.

CatalystDiastereoselectivity (endo:exo)
Ir blackHigh selectivity for the endo isomer

Troubleshooting:

  • Poor Diastereoselectivity:

    • Catalyst Choice: Other catalysts, such as Pd/C, may give different or lower selectivity. Iridium black is reported to be highly selective for the desired endo product.

    • Reaction Conditions: Ensure the reaction is run to completion, as prolonged reaction times or elevated temperatures could potentially lead to isomerization.

Desymmetric Enantioselective Reduction (Han Synthesis)

Q6: I am struggling to achieve high enantioselectivity in the desymmetric reduction of the 1,3-cyclopentanedione derivative. What are the critical parameters for this transformation?

A6: The Han synthesis employs a highly efficient desymmetric enantioselective reduction of a 1,3-cyclopentanedione derivative as a key step. The success of this reaction hinges on the choice of a suitable chiral catalyst and reducing agent.[8]

Experimental Protocol: Desymmetric Enantioselective Reduction [8]

  • Reagents:

    • 1,3-cyclopentanedione derivative

    • (R)-CBS-oxazaborolidine catalyst

    • Borane-dimethyl sulfide complex (BH₃·SMe₂)

    • THF (anhydrous)

  • Procedure:

    • A solution of the (R)-CBS catalyst in anhydrous THF is cooled to -78 °C.

    • BH₃·SMe₂ is added dropwise, and the mixture is stirred.

    • A solution of the 1,3-cyclopentanedione derivative in THF is added slowly to the catalyst-borane mixture at -78 °C.

    • The reaction is stirred at low temperature until completion.

    • The reaction is carefully quenched with methanol, followed by an aqueous workup.

ParameterRecommended ConditionObserved Selectivity
Catalyst(R)-CBS-oxazaborolidineHigh e.e.
Reducing AgentBH₃·SMe₂High
Temperature-78 °CHigh

Troubleshooting:

  • Low Enantioselectivity:

    • Catalyst Quality: The quality and enantiopurity of the CBS catalyst are paramount. Use a commercially available, high-purity catalyst or freshly prepare and verify its purity.

    • Temperature Control: Strict temperature control at -78 °C is essential.

    • Rate of Addition: Slow addition of the substrate is crucial to maintain high enantioselectivity.

  • Low Yield:

    • Stoichiometry: Ensure the correct stoichiometry of the reducing agent. An excess can lead to over-reduction or side reactions.

    • Quenching: Quench the reaction at low temperature to avoid racemization or decomposition of the product.

This technical support center provides a starting point for addressing the stereochemical challenges in the synthesis of this compound. For more detailed information, it is highly recommended to consult the full research articles cited.

References

Hamigeran B solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hamigeran B, focusing on its solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a marine-derived norditerpenoid natural product.[1][2][3][4][5] It has demonstrated a range of biological activities, including:

  • Antiviral activity: Notably against herpes simplex virus (HSV) and poliovirus.[2][3][5]

  • Anti-inflammatory activity: this compound and its analogs have shown potential as anti-neuroinflammatory agents, possibly through the inhibition of the TNF-α signaling pathway.

  • Anticancer potential: Some hamigeran analogs have exhibited cytotoxicity against leukemia cell lines.[2][3]

Q2: Why is this compound difficult to dissolve in aqueous buffers?

This compound is a highly hydrophobic molecule. Its chemical structure results in a high calculated XLogP3 value of 4.9, indicating poor water solubility.[6] This inherent hydrophobicity makes it challenging to prepare solutions in aqueous buffers like Phosphate-Buffered Saline (PBS) that are commonly used in biological experiments.

Q3: What are the initial signs of solubility problems with this compound?

When preparing solutions of this compound, you may encounter the following issues, indicating poor solubility:

  • Precipitation: The compound may fail to dissolve completely, leaving visible particulate matter in the solution. This can occur immediately upon addition to an aqueous buffer or after a short period.

  • Cloudiness or turbidity: The solution may appear cloudy or milky, even if no large particles are visible.

  • Formation of a thin film: The compound may form a film on the surface of the liquid or coat the walls of the vial.

  • Inconsistent experimental results: Poor solubility can lead to inaccurate concentrations and variability in your biological assays.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Stock Solution Preparation

Due to its hydrophobicity, a concentrated stock solution of this compound should first be prepared in an organic solvent.

Recommended Solvents for Stock Solutions:

SolventConsiderations
Dimethyl Sulfoxide (DMSO) High dissolving power for many organic compounds. It is a common choice for preparing stock solutions for in vitro assays. However, high concentrations of DMSO can be toxic to cells.
Ethanol A good alternative to DMSO, though it may have lower dissolving power for highly hydrophobic compounds. It is generally less toxic to cells than DMSO at similar concentrations.

Experimental Protocol: Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add a small volume of your chosen organic solvent (e.g., DMSO or ethanol) to the this compound powder in a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Dissolution: Vortex or gently agitate the mixture until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but be cautious as heat can degrade the compound.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Preparing Working Solutions in Aqueous Buffers

Directly diluting the organic stock solution into your aqueous experimental buffer (e.g., cell culture medium, PBS) is the next critical step where precipitation often occurs.

Problem: Precipitation upon dilution in aqueous buffer.

Solution Workflow:

G start Start: Precipitation Observed step1 Decrease Final Concentration of this compound start->step1 step2 Lower the Percentage of Organic Solvent step1->step2 If precipitation persists step3 Use a Co-solvent or Surfactant step2->step3 If precipitation persists step4 pH Adjustment of the Buffer step3->step4 If still problematic step5 Sonication step4->step5 Final attempt end End: Clear Solution step5->end

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is often to work with a lower final concentration of this compound in your assay. Determine the lowest effective concentration for your experiment to minimize solubility issues.

  • Minimize the Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cellular toxicity.

    Experimental Protocol: Serial Dilution to Minimize Solvent Effects

    a. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). b. Perform an intermediate dilution of the stock solution in your cell culture medium or buffer. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution with 1% DMSO. c. Use this intermediate dilution for your final serial dilutions in the assay plate. This ensures that the final DMSO concentration remains low across all tested concentrations of this compound.

  • Incorporate Co-solvents or Surfactants: If precipitation persists at your desired final concentration, consider the use of solubilizing agents.

AgentMechanism of ActionRecommended Starting Concentration
Pluronic® F-68 A non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds.0.01 - 0.1% (w/v)
Cremophor® EL A non-ionic surfactant used in drug formulations.0.01 - 0.1% (v/v)
Polyethylene glycol (PEG) A polymer that can increase the solubility of hydrophobic molecules.1 - 5% (v/v) of a low molecular weight PEG (e.g., PEG 400)
  • Adjust the pH of the Buffer: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly acidic or basic groups, slight pH adjustments of your buffer (if permissible for your experiment) may influence its solubility.

  • Utilize Sonication: Brief sonication in a water bath can sometimes help to disperse small aggregates and improve the homogeneity of the solution. However, be cautious as prolonged or high-energy sonication can degrade the compound.

Signaling Pathway Diagrams

Potential Anti-inflammatory Mechanism of this compound via TNF-α/NF-κB Pathway Inhibition

Based on the reported anti-inflammatory activity of this compound analogs, a plausible mechanism of action is the inhibition of the TNF-α induced NF-κB signaling pathway.

TNF_alpha_pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates NF_kB NF-κB IkB_alpha->NF_kB Releases NF_kB_active Active NF-κB NF_kB->NF_kB_active Nucleus Nucleus NF_kB_active->Nucleus Translocates to Inflammatory_genes Inflammatory Gene Transcription Nucleus->Inflammatory_genes Promotes Hamigeran_B This compound Hamigeran_B->IKK_complex Inhibits?

Caption: Plausible inhibition of the TNF-α/NF-κB pathway by this compound.

Potential Antiviral Mechanism of this compound against Herpes Simplex Virus (HSV)

The exact antiviral mechanism of this compound is not fully elucidated. A possible mode of action for anti-herpetic compounds is the interference with viral replication machinery.

HSV_replication HSV Herpes Simplex Virus (HSV) Host_Cell Host Cell HSV->Host_Cell Attaches to Viral_Entry Viral Entry Host_Cell->Viral_Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_DNA_Replication Viral DNA Replication Uncoating->Viral_DNA_Replication Viral_Proteins Viral Protein Synthesis Uncoating->Viral_Proteins Assembly Virion Assembly Viral_DNA_Replication->Assembly Viral_Proteins->Assembly Egress Egress Assembly->Egress Hamigeran_B This compound Hamigeran_B->Viral_DNA_Replication Inhibits?

Caption: Potential interference of this compound with HSV replication.

References

stability of Hamigeran B in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document addresses stability and handling considerations for key intermediates encountered during the synthesis of Hamigeran B, based on published literature. As of the latest literature review, no dedicated studies on the stability of the final compound, this compound, in various solvents and temperatures have been identified. Researchers should exercise standard laboratory best practices for handling and storing complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges in the synthesis of this compound?

The synthesis of this compound involves several intermediates with notable stability issues. Key challenges include the handling of a light and thermally sensitive α-aryl-α-diazoketone intermediate, the potential for isomerization of a strained alkene, and the interconversion of diastereomers upon storage. Careful control of reaction conditions and prompt processing of sensitive compounds are crucial for a successful synthesis.

Q2: Are there any general recommendations for storing this compound and its synthetic intermediates?

While specific stability data for this compound is unavailable, general best practices for storing complex, polycyclic natural products should be followed. These include:

  • Storage as a solid: Whenever possible, store the compound as a dry, solid material.

  • Inert atmosphere: For long-term storage, flushing containers with an inert gas like argon or nitrogen can prevent oxidative degradation.

  • Low temperature: Store at low temperatures, typically -20°C or -80°C, to minimize degradation.

  • Protection from light: Use amber vials or wrap containers in aluminum foil to protect from light, especially for photosensitive intermediates.

For specific unstable intermediates identified during synthesis, refer to the detailed handling protocols in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Low Yield in the Rhodium-Mediated Intramolecular C-H Insertion Step

Symptoms:

  • Significantly lower than expected yield of the cyclized cyclopentanone product.

  • Formation of a substantial amount of dimer byproducts.

  • Decomposition of the starting α-aryl-α-diazoketone.

Possible Causes and Solutions:

CauseRecommended Solution
Instability of the α-aryl-α-diazoketone intermediate. This compound is reported to be unusually unstable and sensitive to light.• Handle the diazo ketone in a dimly lit or dark environment.[1][2][3] • Use amber glassware or wrap reaction vessels in aluminum foil.[3][4][5] • Perform a quick chromatography step and immediately proceed to the C-H insertion reaction without prolonged storage.
Suboptimal reaction conditions for C-H insertion. Dimer formation is a major competing side reaction, influenced by temperature, solvent, and catalyst addition sequence.Solvent: Toluene has been identified as a superior solvent compared to dichloromethane or acetonitrile for this reaction. • Temperature: The reaction proceeds efficiently at room temperature. Lowering the temperature may further improve yield and selectivity.[6] • Addition Sequence: Rapid addition of the diazoketone solution to the rhodium catalyst solution is recommended to maintain a low concentration of the diazo compound and minimize dimerization.
Choice of Rhodium Catalyst. The ligand on the rhodium catalyst can significantly influence the efficiency of the C-H insertion.• Rh₂(pttl)₄ (dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]) has been used successfully for this transformation. The choice of catalyst can be critical for achieving high yields and stereoselectivity.[6]
Issue 2: Isomerization of the Strained Alkene Intermediate

Symptoms:

  • Formation of an undesired endocyclic cyclopentene isomer during the Wittig or Petasis reaction.

  • Complex product mixture containing both the desired strained alkene and its isomer.

Possible Causes and Solutions:

CauseRecommended Solution
Acidic reaction conditions. The strained alkene is prone to isomerization under acidic conditions.• The Petasis reagent (dimethyl titanocene) is recommended over Wittig reagents as it is non-basic and can be more successful for this transformation.
Thermal instability. The strained alkene has been noted to be unstable at elevated temperatures (e.g., 55°C), leading to isomerization.• Maintain the lowest possible reaction temperature that allows for efficient conversion. • Minimize reaction time to reduce the exposure of the product to heat.
Catalyst-induced isomerization. Certain catalysts, particularly those used for hydrogenation, can exacerbate the isomerization of the alkene.• Inclusion of a mild base, such as sodium bicarbonate (NaHCO₃), in the reaction mixture has been shown to prevent the isomerization of the strained alkene during its formation.

Experimental Protocols for Key Steps

Protocol 1: Diazo Transfer Reaction to form α-aryl-α-diazoketone

This protocol outlines the formation of the unstable diazo ketone intermediate.

  • Dissolve the ketone starting material in toluene and cool the solution to 0°C.

  • Sequentially add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and TIBSA (2,4,6-triisopropylbenzenesulfonylazide).

  • Maintain the reaction mixture in darkness and stir at room temperature.

  • Upon completion, perform a rapid chromatographic purification.

  • Immediately use the purified diazo ketone in the subsequent C-H insertion step.

Protocol 2: Rhodium-Mediated Intramolecular C-H Insertion

This protocol describes the cyclization of the unstable diazo ketone.

  • Dissolve the rhodium catalyst (e.g., Rh₂(R-pttl)₄) in toluene in the reaction vessel.

  • Prepare a separate solution of the α-aryl-α-diazoketone in toluene.

  • Rapidly add the diazoketone solution to the catalyst solution at room temperature (e.g., within 1 minute).

  • Continue stirring at room temperature for a short duration (e.g., 15 minutes).

  • Concentrate the reaction mixture and purify the product by chromatography.

Visualizations

HamigeranB_Synthesis_Workflow cluster_0 Step 1: Diazo Transfer cluster_1 Step 2: C-H Insertion cluster_2 Step 3: Alkene Formation Ketone α-Aryl Ketone Diazo_Ketone α-Aryl-α-diazoketone (Unstable, Light-sensitive) Ketone->Diazo_Ketone TIBSA, DBU Toluene, 0°C to rt (In Darkness) Ketone->Diazo_Ketone Cyclopentanone Cyclopentanone Product Ketone_2 Tricyclic Ketone Cyclopentanone->Ketone_2 ...Multiple Steps... Diazo_Ketone_ref->Cyclopentanone Rh₂(pttl)₄ Toluene, rt (Rapid Addition) Strained_Alkene Strained Alkene (Unstable, Prone to Isomerization) Ketone_2->Strained_Alkene Petasis Reagent NaHCO₃, 55°C Ketone_2->Strained_Alkene Hamigeran_B This compound Strained_Alkene->Hamigeran_B ...Multiple Steps...

Caption: Synthetic workflow highlighting unstable intermediates.

Troubleshooting_CH_Insertion Start Low Yield in C-H Insertion? Cause1 Is the diazo ketone intermediate decomposing? Start->Cause1 Cause2 Are dimer byproducts forming? Start->Cause2 Cause3 Is the catalyst appropriate? Start->Cause3 Solution1a Handle in darkness or with amber glassware. Cause1->Solution1a Yes Solution1b Process immediately after purification. Cause1->Solution1b Yes Solution2 Use rapid addition of diazo ketone to catalyst solution in toluene. Cause2->Solution2 Yes Solution3 Consider using Rh₂(pttl)₄ or a similar optimized catalyst. Cause3->Solution3 Check

Caption: Troubleshooting logic for the C-H insertion step.

References

Technical Support Center: Optimizing Hamigeran B Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Hamigeran B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a marine-derived norditerpenoid natural product. It has demonstrated a range of biological activities, including antiviral, anti-inflammatory, and cytotoxic effects against certain cancer cell lines.[1][2]

Q2: What is a good starting concentration for this compound in my in vitro assay?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published data, a good starting point for dose-response experiments is in the low micromolar range. For anti-inflammatory assays, concentrations between 1 µM and 25 µM have been shown to be effective.[3] For antiviral assays, complete inhibition of herpes and polioviruses has been observed, suggesting that a starting range of 0.1 µM to 10 µM may be appropriate.[1][4] For cytotoxicity assays against sensitive cancer cell lines, a broader range from 0.1 µM to 50 µM could be explored.[5]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a hydrophobic molecule, so it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). A stock concentration of 10-20 mM in anhydrous DMSO is a common starting point. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration used for this compound treatment) in your experiments to account for any effects of the solvent.

Q5: Are there any known off-target effects of this compound?

A5: Specific off-target effects of this compound have not been extensively documented in publicly available literature. However, like many natural products, diterpenoids can have multiple cellular targets. It is advisable to perform counter-screens or use target-specific assays to confirm that the observed effects are due to the intended mechanism of action.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Problem: I observe a precipitate or cloudiness in my cell culture media after adding the this compound stock solution.

Cause: This is a common issue with hydrophobic compounds and is often due to "solvent shock," where the compound rapidly precipitates when the organic solvent it is dissolved in is diluted into the aqueous environment of the cell culture medium.

Solutions:

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of serum-free media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of complete media.

  • Gentle Mixing: Add the this compound solution dropwise to the pre-warmed (37°C) media while gently swirling or vortexing to ensure rapid and uniform dispersion.

  • Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific cell culture medium. Try working with lower final concentrations.

  • Use of a Carrier: In some cases, the use of a carrier protein like bovine serum albumin (BSA) or a surfactant like Pluronic F-68 in the medium can help to increase the solubility of hydrophobic compounds.

Issue 2: High Cytotoxicity Obscuring Specific Bioactivity

Problem: this compound is showing high levels of cytotoxicity in my assay, which may be masking the specific antiviral or anti-inflammatory effects I want to measure.

Solutions:

  • Determine the Cytotoxic Concentration Range: Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or neutral red uptake) to determine the concentration range where this compound is toxic to your specific cell line.

  • Test at Sub-Toxic Concentrations: Conduct your primary bioactivity assay at concentrations below the determined cytotoxic threshold.

  • Shorter Incubation Time: Consider reducing the incubation time of your assay. Cytotoxic effects may be more pronounced with longer exposure times.

  • Choose a More Resistant Cell Line: If possible, consider using a cell line that is less sensitive to the cytotoxic effects of this compound for your primary bioactivity assay.

Issue 3: Inconsistent or Non-Reproducible Results

Problem: I am observing significant variability in my results between experiments.

Causes and Solutions:

  • Stock Solution Integrity: Ensure your this compound stock solution is properly stored in single-use aliquots to avoid degradation from repeated freeze-thaw cycles. Periodically check the integrity of your stock solution.

  • Experimental Consistency: Meticulously standardize all experimental parameters, including cell seeding density, incubation times, reagent concentrations, and passage number of the cells.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or senescent cells can respond differently to treatment.

  • Assay Controls: Always include appropriate positive, negative, and vehicle controls in every experiment to monitor for assay performance and potential artifacts.

Data Presentation

Table 1: Reported In Vitro Effective Concentrations of this compound and its Analogs
Compound/AnalogCell LineAssayIC50 / Effective ConcentrationReference
This compound-Antiviral (Herpes & Poliovirus)100% inhibition (concentration not specified)[1][4]
This compound analog (9c)BV-2 (microglial cells)Nitric Oxide (NO) Production InhibitionIC50: 5.85 µM[3]
This compound analog (9q)BV-2 (microglial cells)Nitric Oxide (NO) Production InhibitionIC50: 6.31 µM[3]
Hamigerans C, D, G, MLeukemia cellsCytotoxicityIC50: 2.5–37.2 μM[5]
This compoundP-388 (leukemia cells)CytotoxicityPotent activity (concentration not specified)[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from your stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration as the highest this compound concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Anti-inflammatory Assay (Nitric Oxide Inhibition in BV-2 Cells)

This protocol is for measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (in 100 µL of medium) for 1-2 hours. Include vehicle and untreated controls.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubate the plate for 24 hours at 37°C.

  • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium.

  • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of NO inhibition by this compound.

Antiviral Assay (Plaque Reduction Assay)

This is a general protocol for a plaque reduction assay and should be adapted for the specific virus (e.g., Herpes Simplex Virus, Poliovirus) and host cell line.

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus stock of known titer

  • Complete and serum-free culture medium

  • This compound stock solution

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer (typically takes 24-48 hours).

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral adsorption.

  • During the infection, prepare various concentrations of this compound in the overlay medium.

  • After the adsorption period, remove the virus inoculum and wash the cell monolayers with PBS.

  • Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus-only control (no this compound) and a cell-only control (no virus).

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (e.g., 2-5 days, depending on the virus).

  • After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control.

Mandatory Visualization

Experimental_Workflow_for_In_Vitro_Assay_Optimization cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions of this compound stock->dilute cells Culture and Seed Cells in Plates treat Treat Cells with This compound cells->treat dilute->treat incubate Incubate for Specific Duration treat->incubate measure Perform Assay (e.g., MTT, Griess, Plaque) incubate->measure read Read Results (e.g., Absorbance, Plaque Count) measure->read calculate Calculate % Viability, % Inhibition, or IC50 read->calculate

Caption: A generalized experimental workflow for optimizing this compound concentration in in vitro assays.

TNF_alpha_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates TNF_gene TNF-α Gene TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein TNF_mRNA->TNF_protein translation Hamigeran_B This compound Hamigeran_B->IKK Inhibits (Plausible) NFkB_n NF-κB NFkB_n->TNF_gene

Caption: A plausible mechanism of this compound's anti-inflammatory action via inhibition of the TNF-α signaling pathway.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Hamigeran B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with synthetic Hamigeran B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the lower-than-expected biological activity of synthesized this compound compared to its natural counterpart.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound shows significantly lower bioactivity than reported for the natural product. What are the potential reasons?

A1: Several factors can contribute to the reduced bioactivity of synthetic this compound. The most common culprits include:

  • Incorrect Stereochemistry: this compound has multiple stereocenters. If the stereochemistry of your synthetic molecule does not match that of the natural (-)-Hamigeran B, it can lead to a dramatic loss of activity. Biological targets are often highly sensitive to the three-dimensional arrangement of a molecule.

  • Presence of Impurities: Residual reagents, solvents, or byproducts from the synthesis can interfere with the biological assay or compete with this compound for its target, leading to inaccurate results. Even small amounts of certain impurities can have a significant impact.

  • Compound Instability: this compound may be unstable under your experimental conditions (e.g., pH, temperature, light exposure), leading to degradation and loss of activity.

  • Solubility and Aggregation Issues: Poor solubility of your synthetic this compound in the assay buffer can limit its effective concentration. Furthermore, some small molecules can form aggregates at micromolar concentrations, which can lead to non-specific activity or sequestration of the compound, reducing its availability to the target.

Q2: How can I confirm the stereochemistry of my synthetic this compound?

A2: Verifying the stereochemistry is crucial. You can use a combination of the following analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method to separate enantiomers and diastereomers. Compare the retention time of your synthetic product with a sample of natural this compound if available.

  • Polarimetry: Measure the specific rotation of your compound and compare it to the reported value for natural (-)-Hamigeran B.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the relative stereochemistry of the molecule. Comparison of the 1H and 13C NMR spectra with published data for the natural product is a critical first step.

Q3: What are some common impurities to look out for in this compound synthesis?

A3: The impurities will depend on the specific synthetic route employed. However, some general possibilities include:

  • Diastereomers: Incomplete stereocontrol during reactions can lead to the formation of diastereomers which may be difficult to separate.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates in your final product.

  • Reagents and Catalysts: Traces of reagents (e.g., oxidizing or reducing agents, coupling reagents) and metal catalysts (e.g., Palladium, Rhodium) can remain and potentially interfere with biological assays.

  • Side Products: Complex multi-step syntheses can generate various side products through competing reaction pathways.

Q4: How do I address solubility and aggregation problems?

A4: To mitigate solubility and aggregation issues:

  • Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common co-solvent to improve the solubility of hydrophobic compounds like this compound. However, ensure the final concentration of DMSO in your assay is low (typically <0.5%) as it can be toxic to cells.

  • Test a Range of Co-solvents: If DMSO is not suitable, other organic solvents like ethanol can be tested.

  • Assess Aggregation: Dynamic Light Scattering (DLS) is a direct method to detect aggregates. An indirect method is to perform the bioassay in the presence of a non-ionic detergent (e.g., Triton X-100 or Tween-80) at a concentration above its critical micelle concentration. A significant decrease in the compound's apparent activity in the presence of the detergent suggests that aggregation may be responsible for the observed effect.

Troubleshooting Guides

Guide 1: Low Antiviral Activity

If your synthetic this compound shows poor antiviral activity against Herpes Simplex Virus (HSV) or Poliovirus, follow these steps:

Troubleshooting Workflow for Low Antiviral Activity

start Low Antiviral Activity Observed step1 1. Confirm Compound Identity & Purity - 1H & 13C NMR - HRMS - HPLC (>95% purity?) start->step1 step2 2. Verify Stereochemistry - Chiral HPLC - Polarimetry - Compare with literature data step1->step2 Purity Confirmed step5 5. Re-purify Compound - Recrystallization - Preparative HPLC step1->step5 Impure step3 3. Optimize Assay Conditions - Check cell health (e.g., Vero cells) - Verify virus titer - Include positive control (e.g., Acyclovir for HSV) step2->step3 Correct Stereoisomer fail Consult literature for alternative synthetic routes or bioassays step2->fail Incorrect Stereoisomer step4 4. Address Solubility/Aggregation - Prepare fresh stock solution in DMSO - Test different final DMSO concentrations - Perform assay with/without detergent (e.g., 0.01% Triton X-100) step3->step4 Assay Controls OK step3->fail Assay Issues result Bioactivity Restored? step4->result Solubility Addressed step5->result result->step5 No success Problem Solved result->success Yes

Caption: A step-by-step guide to troubleshooting low antiviral activity.

Guide 2: Low Cytotoxicity Against Leukemia Cells

If your synthetic this compound is not showing the expected cytotoxicity against leukemia cell lines (e.g., HL-60), consider the following:

Troubleshooting Workflow for Low Cytotoxicity

start Low Cytotoxicity Observed step1 1. Verify Compound Integrity - Check for degradation by LC-MS - Ensure proper storage (dark, low temp.) start->step1 step2 2. Cell Line Authentication & Health - Confirm cell line identity (STR profiling) - Check for mycoplasma contamination - Ensure high cell viability (>95%) before plating step1->step2 Compound Stable step5 5. Re-evaluate Purity & Stereochemistry - As per Guide 1 step1->step5 Degraded step3 3. Review Assay Protocol - Optimize cell seeding density - Check incubation time - Validate positive control (e.g., Doxorubicin) step2->step3 Cells Healthy fail Consider alternative cytotoxicity assays (e.g., SRB, CellTiter-Glo) step2->fail Cell Line Issues step4 4. Investigate Solubility in Media - Visually inspect for precipitation after dilution - Prepare dilutions in serum-free media first, then add serum step3->step4 Protocol Correct step3->fail Assay Problems result Activity Improved? step4->result Solubility OK step5->result result->step5 No success Problem Solved result->success Yes

Caption: A decision tree for troubleshooting low cytotoxicity results.

Guide 3: Low Anti-Neuroinflammatory Activity

If your synthetic this compound fails to inhibit neuroinflammation (e.g., nitric oxide production in LPS-stimulated BV-2 microglia), use this guide:

Troubleshooting Workflow for Low Anti-Neuroinflammatory Activity

start Low Anti-Neuroinflammatory Activity step1 1. Confirm LPS Activity - Ensure LPS stock is not expired and properly stored - Verify robust inflammatory response in positive control wells (LPS only) start->step1 step2 2. Assess Compound Cytotoxicity - Perform a cell viability assay (e.g., MTT) at the tested concentrations - Ensure lack of activity is not due to cell death step1->step2 LPS is Active fail Investigate alternative inflammatory pathways or readouts step1->fail LPS Inactive step3 3. Check Assay Timing - Pre-incubation time with this compound before LPS stimulation can be critical - Optimize stimulation time with LPS step2->step3 Compound is Not Toxic step2->fail Compound is Toxic step4 4. Verify Readout Method - For NO measurement, check Griess reagent stability - For cytokine ELISAs, validate antibody pairs and standard curve step3->step4 Timing is Optimized result Inhibition Observed? step4->result Readout is Validated step5 5. Re-assess Compound Purity & Solubility - As per previous guides step5->result result->step5 No success Problem Solved result->success Yes

Caption: A logical guide for troubleshooting anti-neuroinflammatory assays.

Data Presentation

Table 1: Reported Bioactivities of this compound and its Analogs

CompoundBioactivityAssayCell Line/VirusReported IC50 / Activity
(-)-Hamigeran BAntiviralPlaque ReductionHerpes Simplex Virus (HSV)100% inhibition at 132 µ g/disk
(-)-Hamigeran BAntiviralNeutralizationPoliovirus100% inhibition at 132 µ g/disk
This compoundCytotoxicityNot specifiedP-388 LeukemiaIC50 = 13.5 µM
Hamigeran GCytotoxicityNot specifiedHL-60 LeukemiaIC50 = 2.5 µM
Hamigeran MCytotoxicityNot specifiedHL-60 LeukemiaIC50 = 6.9 µM
Synthetic Analog 9cAnti-neuroinflammatoryNO ProductionLPS-activated BV-2IC50 = 5.85 µM[1]
Synthetic Analog 9qAnti-neuroinflammatoryNO ProductionLPS-activated BV-2IC50 = 6.31 µM[1]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity against HSV-1
  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare serial dilutions of synthetic this compound in cell culture medium.

  • Infection: Aspirate the medium from the cell monolayers and infect with HSV-1 at a concentration that yields 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and overlay the cells with medium containing 0.5% methylcellulose and the different concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.

  • Staining and Counting: Fix the cells with methanol and stain with a 0.1% crystal violet solution. Wash the plates, allow them to dry, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control (no compound). Determine the IC50 value.

Protocol 2: MTT Assay for Cytotoxicity against HL-60 Leukemia Cells
  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of synthetic this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Production Assay for Anti-Neuroinflammatory Activity
  • Cell Seeding: Plate BV-2 microglial cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of synthetic this compound and incubate for 1-2 hours.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.

Signaling Pathway Diagram

Potential Mechanism of Anti-Neuroinflammatory Action of this compound

It is speculated that this compound and its analogs may exert their anti-neuroinflammatory effects by inhibiting the TNF-α signaling pathway.[1] This pathway is a key regulator of inflammation.

TNF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation, NF-κB release iNOS_COX2 iNOS, COX-2, etc. NFkB->iNOS_COX2 Nuclear Translocation & Gene Transcription Inflammation Inflammatory Response (e.g., NO production) iNOS_COX2->Inflammation HamigeranB Synthetic this compound (Potential Point of Inhibition?) HamigeranB->IKK_complex Inhibition? HamigeranB->NFkB Inhibition?

Caption: A simplified diagram of the TNF-α signaling pathway leading to inflammation, with potential points of inhibition by this compound.

References

Technical Support Center: Purification Strategies for Hamigeran B and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Hamigeran B and its synthetic intermediates. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. General Purification Issues

Q1: I am observing a low yield after chromatographic purification of a this compound intermediate. What are the potential causes and solutions?

A1: Low recovery from column chromatography can stem from several factors:

  • Compound Instability: Some intermediates in the this compound synthesis are known to be unstable. For instance, α-aryl-α-diazo ketones are reported to be light-sensitive and unstable, requiring quick chromatography and immediate use in the subsequent step.[1]

    • Troubleshooting:

      • Minimize exposure to light and heat. Use amber glass vials and perform chromatography in a cold room if necessary.

      • Work up the reaction and perform the purification as quickly as possible.

      • Consider using a less acidic or basic silica gel (e.g., neutral alumina) if your compound is sensitive to pH.

  • Irreversible Adsorption: Polar compounds can strongly adsorb to silica gel, leading to poor recovery.

    • Troubleshooting:

      • Add a small percentage of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve elution.

      • Consider reverse-phase chromatography (C18 silica) for highly polar intermediates.

  • Improper Solvent System: An inappropriate mobile phase can lead to either premature elution with impurities or retention on the column.

    • Troubleshooting:

      • Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for good separation and a reasonable Rf value (typically 0.2-0.4).

Q2: My purified compound is still showing impurities by NMR/LC-MS. How can I improve the purity?

A2: Co-elution of impurities is a common challenge, especially with complex mixtures of diastereomers or regioisomers which can be generated during the synthesis.[2][3]

  • Troubleshooting:

    • Optimize Chromatography:

      • Gradient Elution: Employ a shallow gradient of the eluting solvent to enhance the separation of closely related compounds.

      • Different Stationary Phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina, or reverse-phase C18 silica.

      • High-Performance Liquid Chromatography (HPLC): For final purification and to separate challenging isomers, preparative HPLC is often necessary.[4]

    • Recrystallization: If the compound is a solid, recrystallization can be a powerful technique to achieve high purity. Experiment with different solvent systems.

    • Chemical Derivatization: In some cases, it may be beneficial to derivatize the compound to facilitate purification and then remove the protecting group.

2. Specific Intermediate Purification Challenges

Q3: I am having trouble separating diastereomers of a cyclopentane intermediate. What strategies can I use?

A3: The synthesis of this compound often involves steps that create diastereomers, which can be difficult to separate by standard column chromatography.[1]

  • Troubleshooting:

    • Chromatography:

      • Use a long column with a slow flow rate to maximize resolution.

      • Test different solvent systems extensively with TLC to find one that shows baseline separation.

      • As mentioned, preparative HPLC is often the most effective method for separating diastereomers.

    • Interconversion: In some cases, diastereomers can be interconverted under acidic or basic conditions.[1] It might be possible to equilibrate the mixture to favor one diastereomer before or after purification.

Q4: The purification of my α-hydroxy ketone intermediate is resulting in decomposition. How can I prevent this?

A4: α-hydroxy ketones can be sensitive to oxidation and other degradation pathways, especially under harsh purification conditions.

  • Troubleshooting:

    • Mild Conditions: Use neutral silica gel or a stationary phase that has been washed with a mild solvent.

    • Inert Atmosphere: If the compound is sensitive to air oxidation, perform the purification under an inert atmosphere (e.g., nitrogen or argon).

    • Prompt Handling: Do not let the compound sit on the column for an extended period. Elute and concentrate it as quickly as possible.

Data Presentation: Purification Methods

Intermediate Type Purification Method Stationary Phase Mobile Phase (Example) Reference
Diazo ketoneQuick Column ChromatographySilica GelPetroleum Ether / Methyl t-Butyl Ether (8:2)[1]
DiolColumn ChromatographySilica GelPetroleum Ether / Methyl t-Butyl Ether (6:4)[1]
PhenolColumn ChromatographySilica GelNot specified[1]
Cross-coupling productSilica Gel Column ChromatographySilica GelPetroleum Ether / Ethyl Acetate (5:1)[5]
Borate esterSilica Gel ChromatographySilica GelNot specified[6]
Final Hamigeran analogsSilica Gel Column ChromatographySilica GelPetroleum Ether / Ethyl Acetate (multiple ratios)[5]

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography for this compound Intermediates

This protocol is a general guideline based on common practices cited in the synthesis of this compound and its analogs.[1][5]

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., mixtures of petroleum ether/ethyl acetate, hexane/ethyl acetate, or dichloromethane/methanol) to find an eluent that provides good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing: Select an appropriate size glass column. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Begin elution with the determined solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Diagram 1: General Purification Workflow

G cluster_0 Post-Reaction cluster_1 Purification cluster_2 Analysis & Further Steps Reaction Crude Reaction Mixture TLC TLC Analysis (Solvent System Optimization) Reaction->TLC Sample Column Column Chromatography (e.g., Silica Gel) TLC->Column Optimized Eluent Fractions Fraction Collection & TLC Analysis Column->Fractions Pure Pure Intermediate Fractions->Pure Pure Impure Impure Fractions Fractions->Impure Impure Repurify Re-purify (e.g., HPLC, Recrystallization) Impure->Repurify Repurify->Pure

Caption: A typical workflow for the purification of synthetic intermediates.

Diagram 2: Troubleshooting Logic for Low Purity

G Start Impure Compound After Initial Chromatography Decision1 Are impurities closely related isomers? Start->Decision1 HPLC Use Preparative HPLC Decision1->HPLC Yes Gradient Optimize Gradient Elution Decision1->Gradient No End Pure Compound HPLC->End Decision2 Is the compound a solid? Gradient->Decision2 Recrystallize Attempt Recrystallization Decision2->Recrystallize Yes Decision2->End No (Further Chromatographic Optimization Needed) Recrystallize->End

Caption: Decision tree for troubleshooting low purity of isolated compounds.

References

Technical Support Center: Managing Cytotoxicity in Hamigeran B Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage cytotoxicity in cell culture experiments involving Hamigeran B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of cytotoxicity? A1: this compound is a diterpenoid natural product first isolated from the marine sponge Hamigera tarangaensis.[1] It has demonstrated interesting biological activities, including antiviral and potential anticancer effects.[1][2] The cytotoxic mechanism of this compound in cancer cells is primarily attributed to the induction of apoptosis (programmed cell death).[3] While the precise signaling pathways can be cell-type dependent, they often involve the intrinsic (mitochondrial) pathway.

Q2: My cells are showing high levels of death even at very low concentrations of this compound. What are the common causes? A2: Unexpectedly high cytotoxicity can stem from several factors:

  • Solvent Toxicity: The solvent used to dissolve this compound, most commonly Dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations.[4][5] It is crucial to ensure the final concentration of the solvent in the culture medium is non-toxic for your specific cell line, typically below 0.5%.[6]

  • Cell Line Sensitivity: Different cell lines possess varying sensitivities to a given compound. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cell line.

  • Suboptimal Cell Health: Cells that are unhealthy, contaminated (e.g., with mycoplasma), or passaged too many times may be overly sensitive to treatment.[7][8] Always start experiments with healthy, low-passage cells growing in their logarithmic phase.[8]

  • Incorrect Seeding Density: Low cell densities can make cells more susceptible to cytotoxic agents due to a lack of cell-to-cell contact and secreted protective factors.[9]

Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound? A3: A cytotoxic effect causes cell death, while a cytostatic effect inhibits cell proliferation without killing the cells.[6] To distinguish between them, you can perform a time-course experiment and measure both cell viability (e.g., using a dye exclusion assay like Trypan Blue) and the total cell number over time. A cytotoxic effect will show a decrease in the percentage of viable cells, whereas a cytostatic effect will show a plateau in the total cell number while viability remains high.[6]

Q4: My experimental results with this compound are inconsistent. What should I check? A4: Variability between experiments is a common issue. Key factors to standardize include:

  • Compound Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the stock solution is stored correctly to prevent degradation.

  • Cell Seeding: Use a precise and consistent cell seeding density for all experiments.[6] Automated cell counters are more accurate than manual counting with a hemocytometer.

  • Cell Passage Number: Use cells within a consistent and narrow passage number range, as cellular characteristics can change over time in culture.[9]

  • Incubation Times: Ensure all incubation times, both for cell growth and compound exposure, are kept consistent.[6]

Troubleshooting Guides

Problem 1: High Cytotoxicity in Vehicle Control Group
Possible Cause Solution
Solvent Concentration The final concentration of the solvent (e.g., DMSO) is too high. Keep the final concentration below 0.5%, and ideally below 0.1%.[5][6] Always run a "solvent-only" control to confirm it is not toxic.
Contamination The cell culture may be contaminated with bacteria, yeast, or mycoplasma.[10] Visually inspect cultures for cloudiness or pH changes and perform routine mycoplasma testing.[10]
Poor Reagent Quality The culture medium, serum, or other supplements may be expired, improperly stored, or from a problematic batch.[8] Test new lots of reagents on a small scale before use in critical experiments.[8]
Environmental Stress Incorrect incubator settings (temperature, CO2, humidity) can stress cells.[8][10] Regularly calibrate and monitor incubator conditions.
Problem 2: Inconsistent IC50 Values for this compound
Possible Cause Solution
Variable Cell Density Cell seeding was not uniform across wells or between experiments. Low densities can increase sensitivity, while high densities can have a protective effect.[9] Optimize and standardize your seeding density.[7]
Inconsistent Cell Health/Passage Using cells at different growth phases or passage numbers. Always use healthy cells in the logarithmic growth phase and maintain a consistent passage number.[7][9]
Compound Instability This compound stock solution degraded due to improper storage (e.g., repeated freeze-thaw cycles). Aliquot stock solutions into single-use vials and store them protected from light at the recommended temperature.
Assay Interference The this compound compound may interfere with the assay chemistry (e.g., reducing MTT reagent). Run cell-free controls with the compound and assay reagents to check for direct chemical interactions.[6]

Quantitative Data

The cytotoxic activity of a compound is typically summarized by its IC50 value, which can vary significantly between different cell lines. Researchers should determine the IC50 empirically for their specific experimental system.

Table 1: Example Presentation of this compound IC50 Values

Cell LineCancer TypeAssay Duration (hours)IC50 (µM) - Example
K562Chronic Myelogenous Leukemia48Determine Experimentally
HL-60Acute Promyelocytic Leukemia48Determine Experimentally
MCF-7Breast Cancer (ER+)72Determine Experimentally
PC-3Prostate Cancer72Determine Experimentally
A549Lung Carcinoma48Determine Experimentally
Note: This table is a template. IC50 values are highly dependent on the specific cell line and experimental conditions and must be determined in your laboratory.

Experimental Protocols

Protocol: Determining the IC50 of this compound via MTT Assay

This protocol outlines the steps to measure cell viability and determine the IC50 value of this compound.

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Harvest healthy, log-phase cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[6]

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. For example, create a 2X concentration series ranging from 200 µM to ~0.1 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette or use a plate shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percent viability against the log of the this compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[11]

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Culture Healthy Cells B 2. Optimize Seeding Density A->B D 4. Seed Cells in 96-Well Plate B->D C 3. Prepare this compound Serial Dilutions E 5. Treat Cells with Compound C->E D->E F 6. Incubate for 24-72 Hours E->F G 7. Add MTT Reagent & Incubate F->G H 8. Solubilize Formazan with DMSO G->H I 9. Read Absorbance at 570nm H->I J 10. Calculate IC50 Value I->J troubleshooting_flowchart Start Unexpected Cytotoxicity Observed CheckControls Are Vehicle Controls Healthy? Start->CheckControls ControlsBad No: High Control Toxicity CheckControls->ControlsBad No ControlsGood Yes: Controls Look Good CheckControls->ControlsGood Yes InvestigateSolvent Reduce Solvent Conc. ControlsBad->InvestigateSolvent CheckCulture Check for Contamination & Cell Health ControlsBad->CheckCulture ReviewConc Is this compound Conc. Correct? ControlsGood->ReviewConc ConcWrong No: Calculation Error ReviewConc->ConcWrong No ConcRight Yes: Concentration is Correct ReviewConc->ConcRight Yes Recalculate Verify Stock & Dilutions ConcWrong->Recalculate OptimizeAssay Optimize Cell Density & Exposure Time ConcRight->OptimizeAssay apoptosis_pathway cluster_mito Mitochondrial (Intrinsic) Pathway Compound This compound (Cytotoxic Stress) Bcl2 Anti-apoptotic (e.g., Bcl-2) Compound->Bcl2 Bax Pro-apoptotic (e.g., Bax, Bak) Compound->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Initiator) CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Hamigeran B Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hamigeran B. The information is compiled from various published synthetic routes to help address common challenges encountered during scale-up experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in constructing the tricyclic core of this compound?

A1: The primary challenges in assembling the[1][1][2] tricyclic skeleton of this compound lie in the stereocontrolled formation of three contiguous stereocenters, including a sterically congested quaternary carbon. Various strategies have been employed, each with its own set of potential issues. For instance, intramolecular Diels-Alder reactions require careful control of stereoselectivity, while intramolecular Friedel-Crafts acylations can be sensitive to the electronic nature of the aromatic ring and the choice of Lewis acid.[2] Rhodium-mediated C-H insertion reactions have also been used, but can be complicated by competing dimer formation.[3]

Q2: I'm observing low yields in the intramolecular Friedel-Crafts cyclization step. What could be the cause?

A2: Low yields in this key step can often be attributed to a few factors. The regioselectivity of the cyclization is crucial and can be influenced by the substitution pattern on the aromatic ring. A coordination-controlled approach using a free phenol has been shown to provide high regioselectivity.[2] Additionally, the choice of acid catalyst and solvent is critical. Issues with product isolation and the stability of the cyclization precursor can also contribute to lower overall yields. It is important to ensure the precursor is of high purity before attempting the cyclization.

Q3: My dihydroxylation step is sluggish and producing ketone byproducts. How can I optimize this?

A3: The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide with NMO as a co-oxidant, is a common method for this transformation. However, it can be slow and lead to the formation of ketone byproducts.[4][5] To improve the reaction, ensure that the NMO is of high quality and used in stoichiometric amounts. The reaction is also sensitive to the solvent system; a mixture of acetone, water, and t-BuOH is often employed.[6] If issues persist, consider alternative dihydroxylation methods, though these may require significant re-optimization of the synthetic route.

Q4: I am having trouble with the purification of this compound and its intermediates. What are the recommended methods?

A4: The purification of complex diterpenoids like this compound and its precursors often requires careful chromatographic techniques. Due to the presence of multiple functional groups, a combination of normal-phase and reversed-phase chromatography may be necessary. For intermediates that are oils, column chromatography is the primary method.[3] In some cases, crystallization can be an effective method for purification, especially for solid intermediates, and can be more scalable than chromatography.

Troubleshooting Guides

Issue 1: Rhodium-Mediated Intramolecular C-H Insertion
Symptom Possible Cause Suggested Solution
Low yield of cyclized product, significant dimer formation. Incorrect addition sequence of reagents. Electronic effects from substituents on the aromatic ring.The addition of the rhodium catalyst to the solution of the diazo ketone can lead to increased dimer formation. Reverse the addition: add the diazo ketone solution to the rhodium catalyst. Electron-donating groups on the aromatic ring can decrease yield.[3][7]
Reaction does not proceed to completion. Reaction temperature is too low.The reaction is typically fast at room temperature. A reaction run at -78°C may not yield the cyclized product.[3]
Unstable α-aryl-α-diazo ketone precursor. The diazo ketone intermediate can be unstable and light-sensitive.Perform a quick chromatography of the diazo ketone and proceed to the C-H insertion step immediately.[3]
Issue 2: Dess-Martin Periodinane (DMP) Oxidation
Symptom Possible Cause Suggested Solution
Incomplete oxidation of the alcohol. Insufficient amount of DMP. Deactivated DMP.Use a slight excess of DMP (typically 1.1-1.5 equivalents). Ensure the DMP is fresh and has been stored properly to avoid moisture, which can deactivate it.
Reaction is slow or stalls. Steric hindrance around the alcohol.While DMP is effective for hindered alcohols, longer reaction times may be needed. Monitor the reaction by TLC. The addition of a small amount of water has been shown to sometimes have a beneficial effect.[1]
Low yield upon scale-up. DMP can be potentially explosive, making large-scale use a concern. It is also a relatively expensive reagent.For large-scale synthesis, consider preparing DMP in-house from 2-iodobenzoic acid to reduce costs.[1] Always handle with appropriate caution. Consider alternative, more scalable oxidation methods if DMP proves problematic.
Acid-sensitive functional groups in the substrate are affected. Acetic acid is produced as a byproduct of the reaction.Add a buffer such as pyridine to the reaction mixture to neutralize the acetic acid.[1]

Quantitative Data Summary

The following table summarizes the overall yield and number of steps for several reported total syntheses of this compound and related compounds. This data can help in selecting a synthetic route that balances efficiency and scalability.

Synthetic Route (Lead Author) Target Molecule Longest Linear Sequence (Steps) Overall Yield (%) Key Features
Nicolaou et al.(-)-Hamigeran B~15Not specifiedPhotoenolization/Diels-Alder (PEDA) cascade.[8]
Taber and Tian(-)-Hamigeran B1910.6Rhodium-mediated intramolecular C-H insertion.[2]
Cao et al.(-)-Hamigeran B13Not specifiedSuzuki coupling and intramolecular Friedel-Crafts cyclization.[2]
Dai et al.Hamigeran G13Not specifiedPalladium-catalyzed intramolecular cyclopropanol ring opening.[9][10]
Dai et al.Hamigeran C14Not specifiedChallenging metal-free peroxide oxidation of aromatic C-H bonds.[10]

Experimental Protocols

Protocol 1: Rhodium-Mediated Intramolecular C-H Insertion

This protocol is adapted from the synthesis of α-aryl cyclopentanones, a key step in some this compound synthetic routes.[3][7]

  • Diazo Transfer:

    • To a solution of the α-aryl ketone (1.0 equiv) in toluene, add 2,4,6-triisopropylbenzenesulfonylazide (1.0 equiv) and DBU (4.2 equiv) sequentially at room temperature.

    • Stir the reaction mixture in the dark for 3 hours.

    • Directly chromatograph the reaction mixture to afford the α-aryl-α-diazo ketone.

  • C-H Insertion:

    • Prepare a solution of the α-aryl-α-diazo ketone in toluene.

    • In a separate flask, add the rhodium catalyst (e.g., Rh₂(OAc)₄, ~1 mol%).

    • Slowly add the solution of the diazo ketone to the rhodium catalyst at room temperature.

    • The reaction is typically complete within seconds to minutes.

    • Monitor by TLC and purify the product by column chromatography.

Protocol 2: Upjohn Dihydroxylation

This is a general protocol for the syn-dihydroxylation of an alkene to a vicinal diol.[4][11]

  • Dissolve the alkene substrate in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add N-methylmorpholine N-oxide (NMO) (1.1-1.5 equivalents).

  • Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2-4 mol%), typically as a solution in toluene.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the diol by column chromatography or recrystallization.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of a secondary alcohol to a ketone.[1][12][13]

  • Dissolve the alcohol substrate in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • If the substrate is acid-sensitive, add pyridine (1.0-2.0 equivalents).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the ketone by column chromatography.

Visualizations

experimental_workflow_hamigeran_b cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product start α-Aryl Ketone diazo_transfer Diazo Transfer (TIBSA, DBU) start->diazo_transfer ch_insertion Rh-Mediated C-H Insertion diazo_transfer->ch_insertion friedel_crafts Intramolecular Friedel-Crafts ch_insertion->friedel_crafts tricyclic_core Tricyclic Core friedel_crafts->tricyclic_core dihydroxylation Dihydroxylation (OsO4, NMO) tricyclic_core->dihydroxylation oxidation Oxidation (DMP) dihydroxylation->oxidation hamigeran_b This compound oxidation->hamigeran_b

Caption: A generalized workflow for this compound synthesis highlighting key transformations.

troubleshooting_ch_insertion start Low Yield in C-H Insertion? cause1 Significant Dimer Formation? start->cause1 Yes cause2 Incomplete Reaction? start->cause2 No solution1 Reverse addition: Add diazo ketone to catalyst. cause1->solution1 solution2 Ensure reaction is at room temperature. cause2->solution2 Yes cause3 Precursor Degradation? cause2->cause3 No solution3 Use diazo ketone immediately after purification. cause3->solution3

Caption: Troubleshooting logic for the Rh-mediated C-H insertion step.

References

minimizing byproducts in the synthesis of Hamigeran B analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Hamigeran B analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the core structure of this compound analogs?

A1: The synthesis of the tricyclic core of this compound and its analogs has been approached through several key strategies. One common method involves an intramolecular Friedel-Crafts cyclization to form the 6,6,5-tricyclic skeleton.[1][2] Another powerful technique is the rhodium-mediated intramolecular C-H insertion of α-aryl-α-diazo ketones.[2][3] Additionally, a photo-induced intramolecular Diels-Alder reaction of a hydroxy-o-quinodimethane intermediate has been successfully employed.[4][5][6] More recent approaches have also utilized a palladium-catalyzed intramolecular cyclopropanol ring-opening cross-coupling to construct the central seven-membered ring found in some analogs.[7]

Q2: I am observing significant dimer formation during the C-H insertion step. How can this be minimized?

A2: Dimer formation is a known side reaction that competes with the desired intramolecular C-H insertion, particularly with electron-donating aromatic substituents.[2] To favor the formation of the desired product, optimization of reaction parameters is crucial. This includes adjusting the temperature, choice of solvent, the rate of addition of the diazo ketone, and the selection of the rhodium catalyst.[2] A slow addition of the substrate to the catalyst solution can help maintain a low concentration of the reactive intermediate, thus minimizing intermolecular reactions.

Q3: My product is a mixture of diastereomers that are difficult to separate. What can I do?

A3: The formation of diastereomers is a common challenge, especially at stereocenters that are prone to epimerization. In some reported syntheses of this compound analogs, diastereomers were formed and could be separated by column chromatography. However, they were found to interconvert upon storage.[2] If the diastereomers interconvert under acidic or basic conditions, it may be possible to equilibrate the mixture to favor the thermodynamically more stable isomer before proceeding to the next step. Alternatively, if the subsequent reaction is stereoselective, the mixture of diastereomers can sometimes be carried forward without separation.[2] Careful consideration of the stability of the stereocenter under various conditions is key.

Q4: The intramolecular Friedel-Crafts cyclization is giving a low yield. What are the potential reasons and solutions?

A4: Low yields in Friedel-Crafts cyclization can be attributed to several factors. The aldehyde precursor can be unstable in the air, leading to degradation before cyclization.[1] Ensuring the precursor is fresh and handled under an inert atmosphere can improve results. The regioselectivity of the cyclization is also critical. The formation of a coordination intermediate with a Lewis acid can direct the nucleophilic attack to the desired ortho position relative to a phenolic hydroxyl group, enhancing regioselectivity and yield.[1] In some cases, byproducts with similar polarity to the desired product can complicate purification and lead to apparent low yields of the pure compound.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Rh-mediated C-H Insertion Dimerization of the diazo ketone.[2]Optimize reaction conditions: adjust temperature, solvent, and catalyst. Use slow addition of the diazo ketone.[2]
Decomposition of the diazo ketone.[2]Diazo ketones can be unstable and light-sensitive. Perform a quick chromatography and use the compound immediately.[2]
Formation of Inseparable Byproducts Byproducts have similar polarity to the desired product.[1]Explore alternative chromatographic techniques (e.g., different solvent systems, different stationary phases, or HPLC). Consider derivatization of the product or byproduct to alter its polarity before separation.
Unstable Intermediates Aldehyde precursors can be sensitive to air.[1]Prepare the aldehyde fresh and use it immediately. Handle under an inert atmosphere (e.g., nitrogen or argon).
Poor Diastereoselectivity The reaction conditions do not favor the formation of one diastereomer.Investigate different catalysts or chiral auxiliaries to induce facial selectivity. Modify the substrate to introduce steric hindrance that directs the approach of the reagent.
Epimerization of Stereocenters Product is unstable to acidic or basic conditions during workup or purification.[2]Use neutral workup conditions. Employ chromatography on neutral or deactivated silica gel. If epimerization is unavoidable, consider if the mixture can be used in the next step.

Experimental Protocols

Key Experiment: Rhodium-Mediated Intramolecular C-H Insertion

This protocol is a generalized procedure based on methodologies reported in the synthesis of this compound analogs.[2]

  • Preparation of the Diazo Ketone: The α-aryl ketone precursor is dissolved in a suitable solvent (e.g., toluene). A sulfonyl azide reagent (e.g., p-toluenesulfonyl azide) and a base (e.g., DBU) are added, and the reaction is stirred until complete conversion to the diazo ketone is observed by TLC.

  • Purification of the Diazo Ketone: The reaction mixture is directly chromatographed on silica gel. Note: The diazo ketone may be unstable and light-sensitive, so rapid purification and immediate use are recommended.[2]

  • C-H Insertion Reaction: A solution of the purified diazo ketone in a dry, degassed solvent (e.g., dichloromethane) is added dropwise over several hours to a solution of a rhodium catalyst (e.g., Rh₂(OAc)₄) in the same solvent at a controlled temperature.

  • Workup and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the cyclized product.

Visualizing Synthetic Challenges

Diagram 1: Competing Pathways in C-H Insertion

G cluster_0 Reaction Pathways Diazo_Ketone α-Aryl-α-diazo Ketone Carbene_Intermediate Rh-Carbene Intermediate Diazo_Ketone->Carbene_Intermediate Rh Catalyst Desired_Product Intramolecular C-H Insertion Product (this compound core) Carbene_Intermediate->Desired_Product Intramolecular C-H Insertion Byproduct Intermolecular Dimerization Product Carbene_Intermediate->Byproduct Dimerization (Side Reaction)

Caption: Key C-H insertion reaction pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Solvent, Catalyst) Check_Purity->Check_Conditions Purity OK Analyze_Byproducts Analyze Byproducts by LC-MS/NMR Check_Conditions->Analyze_Byproducts Conditions Correct Optimize_Addition Optimize Rate of Reagent Addition Analyze_Byproducts->Optimize_Addition Dimerization Observed Purification_Issues Investigate Purification Method Analyze_Byproducts->Purification_Issues Complex Mixture Solution Improved Yield Optimize_Addition->Solution Purification_Issues->Solution

Caption: Workflow for troubleshooting low reaction yields.

References

Validation & Comparative

Hamigeran B vs. Quercetin: A Comparative Guide for Neuroinflammatory Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying potent neuroinflammatory inhibitors is a critical step in combating neurodegenerative diseases. This guide provides an objective comparison of two such compounds: Hamigeran B, a marine-derived norditerpenoid, and Quercetin, a widely studied plant flavonoid. This analysis is based on available experimental data to help inform research directions and therapeutic development.

Quantitative Analysis of Inhibitory Performance

The following tables summarize the available quantitative data on the neuroinflammatory inhibitory effects of this compound analogs and Quercetin. It is important to note that the data for this compound is based on its synthetic analogs, as comprehensive data on the parent compound is limited in publicly available research.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells

CompoundIC50 (µM)Reference
This compound analog (9c)5.85[1]
This compound analog (9q)6.31[1]
Quercetin4.3[1]

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Microglial Cells

CompoundCytokineInhibition DataCell LineReference
This compound analogs (9b, 9c, 9o, 9q)TNF-αInhibition of secretion observedBV-2[1]
QuercetinTNF-αSignificant reduction in mRNA and protein levelsBV-2, HMC3, N9[2][3][4]
QuercetinIL-6Significant reduction in mRNA and protein levelsBV-2, HMC3, N9[2][3][4]
QuercetinIL-1βSignificant reduction in mRNA and protein levelsBV-2, HMC3, N9[2][3][4]

Mechanistic Insights: Targeting Key Inflammatory Pathways

Quercetin has been extensively shown to exert its anti-neuroinflammatory effects by modulating key signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3] Quercetin has been demonstrated to suppress the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[5] This inhibition leads to a downstream reduction in the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[5] Additionally, Quercetin has been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, further contributing to its anti-inflammatory properties.[6]

The precise mechanism of action for This compound in neuroinflammation has not been as thoroughly elucidated. However, the observed inhibition of nitric oxide and TNF-α production by its analogs suggests a potential role in modulating the NF-κB pathway, as NF-κB is a critical upstream regulator of both iNOS (the enzyme responsible for NO production) and TNF-α.[1]

Visualizing the Mechanisms and Experimental Workflow

To better understand the cellular processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing neuroinflammatory inhibitors.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates NFkB_complex NF-κB Complex (p65-IκB) IKK->NFkB_complex phosphorylates IκB IkB IκB p65 p65 p65_nuc p65 p65->p65_nuc translocates NFkB_complex->p65 releases Quercetin Quercetin Quercetin->IKK inhibits HamigeranB This compound (inferred) HamigeranB->IKK inhibits (inferred) DNA DNA p65_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) DNA->Pro_inflammatory_genes transcribes

Caption: NF-κB signaling pathway in neuroinflammation.

Experimental Workflow start Start cell_culture Culture BV-2 Microglial Cells start->cell_culture treatment Pre-treat with This compound or Quercetin cell_culture->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation collect_supernatant Collect Cell Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect_supernatant->elisa western_blot Western Blot for NF-κB Pathway Proteins lyse_cells->western_blot end End griess_assay->end elisa->end western_blot->end

Caption: Experimental workflow for evaluating neuroinflammatory inhibitors.

Detailed Experimental Protocols

Cell Culture and Treatment

Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, and 6-well for Western blotting) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or Quercetin for 1-2 hours before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the accumulation of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • After the treatment period, 50-100 µL of the cell culture supernatant is collected from each well of a 96-well plate.

    • An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each supernatant sample.

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.

    • Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

    • The cytokine concentration in the samples is calculated from the standard curve.

Western Blot Analysis for NF-κB Pathway
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway (e.g., phospho-IκBα, p65) in cell lysates.

  • Protocol:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA protein assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-p65, and a loading control like anti-β-actin).

    • After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion

Quercetin stands as a well-characterized neuroinflammatory inhibitor with a clearly defined mechanism of action involving the potent inhibition of the NF-κB and MAPK signaling pathways. This is supported by a large body of in vitro and in vivo data demonstrating its ability to reduce the production of key pro-inflammatory mediators.

The available data on this compound, primarily from its synthetic analogs, indicates its potential as a neuroinflammatory inhibitor, particularly in the context of nitric oxide and TNF-α suppression. The potency of some of its analogs is comparable to that of Quercetin in inhibiting NO production. However, further research is required to fully elucidate the efficacy and mechanism of action of the parent this compound compound and to provide a more direct and comprehensive comparison with established inhibitors like Quercetin. Researchers are encouraged to investigate the effects of this compound on a broader range of inflammatory markers and signaling pathways to better understand its therapeutic potential.

References

Hamigeran B vs. Acyclovir: A Comparative Guide to Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral properties of Hamigeran B, a marine natural product, and acyclovir, a widely used synthetic antiviral drug. The information is intended for researchers and professionals in the fields of virology, pharmacology, and drug development to facilitate an objective evaluation of their potential as antiviral agents.

Executive Summary

Acyclovir is a well-established antiviral drug with a specific mechanism of action against herpesviruses, supported by extensive quantitative data on its efficacy. This compound, a diterpenoid isolated from the marine sponge Hamigera tarangaensis, has demonstrated potent antiviral activity against herpes simplex virus (HSV). However, publicly available data for this compound is primarily qualitative, reporting complete inhibition at a specific concentration rather than a 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). This guide presents the available data for both compounds, details the experimental protocols for antiviral testing, and visualizes the known signaling pathway of acyclovir.

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the available quantitative and qualitative data for this compound and acyclovir.

Table 1: In Vitro Antiviral Efficacy against Herpes Simplex Virus (HSV)

CompoundVirus Strain(s)Cell LineAssay TypeEfficacy MetricValueCitation(s)
This compound Herpes Simplex VirusNot SpecifiedNot Specified% Inhibition100%[1]
Concentration for 100% Inhibition132 µ g/disk [2]
Acyclovir HSV-1VeroPlaque ReductionIC501.5 µM[3]
HSV-2VeroPlaque ReductionIC502.9 µM[3]

Table 2: Cytotoxicity Data

CompoundCell LineAssay TypeCytotoxicity MetricValueCitation(s)
This compound Not SpecifiedNot SpecifiedCytotoxicitySlight[1][4]
Acyclovir VeroMTT AssayCC50>200 µM[3]

Mechanism of Action

This compound: The precise mechanism of antiviral action for this compound has not been fully elucidated in the available scientific literature.

Acyclovir: Acyclovir is a synthetic nucleoside analogue that selectively inhibits the replication of herpesviruses.[4] Its mechanism of action is well-characterized and involves several key steps:

  • Selective Phosphorylation: Acyclovir is preferentially phosphorylated into acyclovir monophosphate by viral thymidine kinase (TK), an enzyme encoded by herpesviruses.[4] This step is crucial for its selectivity, as cellular TK has a much lower affinity for acyclovir.

  • Conversion to Triphosphate: Cellular enzymes subsequently convert acyclovir monophosphate into acyclovir diphosphate and then into the active form, acyclovir triphosphate.[4]

  • Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[4]

  • Chain Termination: Once incorporated, acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to the termination of the DNA chain and halting viral replication.[4]

Experimental Protocols

This section details the standard methodologies used to evaluate the antiviral efficacy and cytotoxicity of compounds like this compound and acyclovir.

Plaque Reduction Assay

This assay is a functional method to quantify the number of infectious virus particles.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 6-well or 12-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound or acyclovir) in a cell culture medium.

  • Infection: Infect the confluent cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Treatment: After a viral adsorption period (typically 1 hour), remove the virus inoculum and add the different concentrations of the test compound.

  • Overlay: Cover the cell monolayer with a semi-solid overlay medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.

  • Cell Seeding: Seed host cells in a 96-well plate at a defined density.

  • Treatment: Add serial dilutions of the test compound to the wells and incubate for a period comparable to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

  • Incubation: Incubate the plate to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Quantitative PCR (qPCR) Assay

This assay measures the amount of viral genetic material to determine the effect of a compound on viral replication.

  • Experimental Setup: Perform cell seeding, infection, and treatment as described for the plaque reduction assay.

  • Nucleic Acid Extraction: At the end of the incubation period, extract total RNA or DNA from the cells or the cell culture supernatant.

  • Reverse Transcription (for RNA viruses): If the virus has an RNA genome, perform reverse transcription to synthesize complementary DNA (cDNA).

  • qPCR: Perform qPCR using primers and probes specific to a viral gene.

  • Data Analysis: Quantify the viral nucleic acid levels in treated and untreated samples. The reduction in viral genome copies in the presence of the compound indicates its antiviral activity. The EC50 value can be calculated from the dose-response curve.

Visualizations

Acyclovir's Mechanism of Action

Acyclovir_Mechanism cluster_virus Herpesvirus-Infected Cell Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_TP Acyclovir Triphosphate (Active Form) ACV_MP->ACV_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Viral_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination Antiviral_Assay_Workflow cluster_workflow Antiviral Efficacy Testing Start Seed Host Cells Infect Infect with Virus Start->Infect Cytotoxicity Cytotoxicity Assay (Parallel Experiment) Start->Cytotoxicity Uninfected Cells Treat Treat with Compound (e.g., this compound or Acyclovir) Infect->Treat Incubate Incubate Treat->Incubate Endpoint Endpoint Analysis Incubate->Endpoint Plaque Plaque Reduction Assay Endpoint->Plaque Functional qPCR qPCR Assay Endpoint->qPCR Molecular Data Data Analysis (IC50/EC50 & CC50) Plaque->Data qPCR->Data Cytotoxicity->Data

References

Unraveling the Bioactivity of Hamigeran B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships of Hamigeran B analogs reveals key structural modifications that influence their anti-neuroinflammatory and neurotrophic activities. While the parent compound, this compound, is noted for its antiviral properties, a comprehensive comparison of the antiviral activity across its analogs is currently limited in the available scientific literature.

This guide provides a comparative overview of the biological performance of various this compound analogs, with a focus on their anti-neuroinflammatory and neurite outgrowth-stimulating effects. The information is targeted towards researchers, scientists, and professionals in drug development to aid in the design of novel therapeutic agents.

Anti-Neuroinflammatory and Neurotrophic Activities: A Quantitative Comparison

A study by Li et al. (2020) provides a systematic evaluation of a series of synthesized this compound and 1-hydroxy-9-epi-hamigeran B norditerpenoid analogs. The key findings from their investigation into the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells, neurite outgrowth promotion in PC-12 cells, and cytotoxicity are summarized below.

Inhibition of Nitric Oxide (NO) Production

The anti-inflammatory potential of the analogs was assessed by their ability to inhibit NO production. The half-maximal inhibitory concentration (IC50) values for the most active compounds are presented in Table 1.

CompoundDescriptionIC50 (µM) for NO Inhibition
9c This compound analog5.85[1]
9q 1-hydroxy-9-epi-hamigeran B analog6.31[1]
9b This compound analog>10
9o 1-hydroxy-9-epi-hamigeran B analog>10
9t 1-hydroxy-9-epi-hamigeran B analog>10
9f This compound analog24.91
Quercetin (Control)Natural product4.3
Table 1: Inhibitory effects of selected this compound analogs on NO production in LPS-activated BV-2 cells.[1]
Neurite Outgrowth Stimulation

Several analogs were evaluated for their ability to promote neurite outgrowth in PC-12 cells, a common model for neuronal differentiation. The activity was assessed at a concentration of 20 µM.

CompoundDescriptionNeurite Outgrowth Activity (at 20 µM)
9a This compound analogModerate
9h This compound analogModerate
9o 1-hydroxy-9-epi-hamigeran B analogModerate
9q 1-hydroxy-9-epi-hamigeran B analogModerate
Table 2: Neurite outgrowth-promoting effects of selected this compound analogs in PC-12 cells.[1]
Cytotoxicity

The cytotoxicity of the compounds was evaluated in BV-2 cells to ensure that the observed anti-inflammatory effects were not due to cell death. The majority of the tested compounds did not show significant cytotoxicity at a concentration of 10 µM.[1]

Structure-Activity Relationship (SAR) Summary

The study by Li et al. (2020) established several key SAR points for the anti-neuroinflammatory activity of the this compound analogs[1]:

  • The[2][3][3]-tricarbocyclic system (ABC ring) is crucial for activity.

  • Introduction of a heterocyclic D ring at C-7/C-8 is detrimental to activity.

  • Acylation or etherification of the hydroxyl groups of the parent diol (9a) leads to a loss of activity.

  • Hydrogenation of the C-3/C-4 double bond in the this compound series improves activity (e.g., compound 9c).

  • Hydrogenation of the C-8 keto group enhances activity.

Key structural modifications influencing the anti-neuroinflammatory activity of this compound analogs.

Antiviral Activity: An Area for Future Investigation

This compound, originally isolated from the marine sponge Hamigera tarangaensis, has demonstrated notable antiviral activity, showing 100% inhibition of both herpes and polio viruses in in vitro assays.[4] However, a systematic structure-activity relationship study of its synthetic analogs against these or other viruses is not extensively documented in the reviewed scientific literature. Further research is required to elucidate which structural features of the this compound scaffold are essential for its antiviral effects and to guide the development of potent antiviral agents based on this natural product.

Experimental Protocols

The following are summaries of the key experimental protocols as described by Li et al. (2020)[1].

Nitric Oxide (NO) Production Inhibition Assay
  • Cell Culture: BV-2 microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells were pre-treated with various concentrations of the this compound analogs for 1 hour.

  • Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • Incubation: The cells were incubated for an additional 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

NO_Inhibition_Workflow

Experimental workflow for the nitric oxide (NO) production inhibition assay.
Neurite Outgrowth Assay
  • Cell Culture: PC-12 cells were cultured in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Treatment: Cells were treated with the test compounds (20 µM) in the presence of Nerve Growth Factor (NGF; 50 ng/mL).

  • Incubation: The cells were incubated for 48 hours.

  • Analysis: The percentage of neurite-bearing cells (cells with neurites longer than the cell body diameter) was determined by microscopic examination.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: BV-2 cells were seeded in 96-well plates.

  • Treatment: Cells were treated with the test compounds at various concentrations for 24 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control group.

Conclusion

The available data strongly suggest that the this compound scaffold is a promising starting point for the development of novel anti-neuroinflammatory and neurotrophic agents. Specific modifications, such as hydrogenation of the C-3/C-4 double bond, have been shown to enhance anti-inflammatory activity. While the antiviral potential of this class of compounds is of significant interest, further dedicated studies are necessary to establish a clear structure-activity relationship for this biological effect. Future research efforts in this area would be highly valuable for the comprehensive development of this compound-based therapeutics.

References

Validating the Anti-inflammatory Potential of Hamigeran B In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of Hamigeran B against established anti-inflammatory agents. While direct in vivo studies on this compound are not yet available in published literature, this document extrapolates its potential efficacy by examining its in vitro mechanisms and comparing them with the well-documented in vivo performance of standard drugs and natural compounds in common preclinical inflammation models.

Executive Summary

This compound, a marine-derived norditerpenoid, and its analogs have demonstrated notable anti-inflammatory properties in vitro. Specifically, they have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This suggests a potential therapeutic application in inflammatory conditions. To contextualize these findings for in vivo applications, this guide compares the in vitro activity of this compound analogs with the in vivo efficacy of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac, the corticosteroid dexamethasone, and the natural flavonoid quercetin. The comparison is based on two widely used acute inflammation models: carrageenan-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema.

In Vitro Anti-inflammatory Activity of this compound Analogs

Studies on synthetic analogs of this compound have provided initial insights into its anti-inflammatory potential. In LPS-activated BV-2 microglial cells, several this compound derivatives significantly inhibited NO production, with some compounds exhibiting IC50 values in the range of 5.85–6.31 μM. Furthermore, these analogs were found to inhibit the secretion of the pro-inflammatory cytokine TNF-α, suggesting a mechanism of action that involves the suppression of key inflammatory pathways.

Comparative In Vivo Performance of Standard Anti-inflammatory Agents

To provide a benchmark for the potential in vivo effects of this compound, the following tables summarize the efficacy of indomethacin, diclofenac, and quercetin in the carrageenan-induced paw edema model, and dexamethasone in the TPA-induced ear edema model.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
CompoundDosageTime Point (hours)Paw Edema Inhibition (%)
Indomethacin 10 mg/kg254%
10 mg/kg354%
10 mg/kg454%[2]
Diclofenac 5 mg/kg256.17%[3]
20 mg/kg371.82%[3]
Quercetin 10 mg/kg48Significant reduction

Note: The study on quercetin did not provide a specific percentage of paw edema inhibition but demonstrated a significant reduction in exudate volume, protein amount, and cell counts in an air pouch model of carrageenan-induced inflammation.

Table 2: Efficacy in TPA-Induced Ear Edema in Mice
CompoundDosageTime Point (hours)Ear Edema Inhibition (%)
Dexamethasone 0.03 mg/ear (topical)Not SpecifiedSignificant reduction

Note: Quantitative percentage inhibition for dexamethasone in the TPA model is not consistently reported in a standardized manner, but it is a standard positive control demonstrating significant edema reduction.

Experimental Protocols

Detailed methodologies for the in vivo models are provided below to facilitate the design of future studies for validating the anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.

Procedure:

  • Male Wistar rats (150-200g) are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound (e.g., this compound), vehicle (control), or a standard drug (e.g., indomethacin, 10 mg/kg) is administered orally or intraperitoneally.

  • After a set period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at various time points after the carrageenan injection, typically at 1, 2, 3, 4, and 6 hours.

  • The percentage inhibition of edema is calculated for the treated groups compared to the vehicle control group.

TPA-Induced Ear Edema

This model is used to evaluate topical or systemic anti-inflammatory activity.

Procedure:

  • Male Swiss albino mice (20-25g) are used for the experiment.

  • The test compound, vehicle, or a standard drug (e.g., dexamethasone) is administered either topically to the ear or systemically (oral or intraperitoneal).

  • After a specified pretreatment time, a solution of TPA (e.g., 2.5 µg in acetone) is applied to the inner and outer surfaces of the right ear.

  • The left ear typically receives the vehicle alone and serves as a negative control.

  • After a defined period (e.g., 4-6 hours), the mice are euthanized, and a circular section of both ears is removed using a biopsy punch.

  • The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of edema.

  • The percentage inhibition of edema is determined by comparing the treated groups to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The potential anti-inflammatory action of this compound is compared with established agents through their known signaling pathways.

Proposed Anti-inflammatory Signaling Pathway of this compound

Based on in vitro data, this compound analogs likely exert their anti-inflammatory effects by inhibiting the production of NO and TNF-α. This suggests an interference with the NF-κB signaling pathway, a central regulator of inflammation.

HamigeranB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway iNOS iNOS NFkB_Pathway->iNOS TNFa_Gene TNF-α Gene NFkB_Pathway->TNFa_Gene NO Nitric Oxide (NO) iNOS->NO TNFa TNF-α TNFa_Gene->TNFa Inflammation Inflammation NO->Inflammation TNFa->Inflammation HamigeranB This compound HamigeranB->NFkB_Pathway

Caption: Proposed mechanism of this compound in inhibiting inflammation.

Mechanism of Action of Comparator Drugs

  • Indomethacin and Diclofenac (NSAIDs): These drugs primarily act by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs Indomethacin Diclofenac NSAIDs->COX1_COX2

Caption: Mechanism of action of NSAIDs in reducing inflammation.

  • Dexamethasone (Corticosteroid): Dexamethasone exerts its potent anti-inflammatory effects through multiple mechanisms. It binds to the glucocorticoid receptor, and this complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like COX-2.[5][6][7]

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Complex Dexamethasone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Anti_Inflammatory_Genes ↑ Anti-inflammatory Genes Nucleus->Anti_Inflammatory_Genes Pro_Inflammatory_Genes ↓ Pro-inflammatory Genes (TNF-α, COX-2) Nucleus->Pro_Inflammatory_Genes Inflammation Inflammation Anti_Inflammatory_Genes->Inflammation Pro_Inflammatory_Genes->Inflammation

Caption: Dexamethasone's genomic mechanism of anti-inflammatory action.

  • Quercetin (Flavonoid): Quercetin is a natural flavonoid with multiple anti-inflammatory actions. It can inhibit enzymes like cyclooxygenase and lipoxygenase, and also modulate signaling pathways such as NF-κB.[8][9] Its ability to scavenge free radicals also contributes to its anti-inflammatory effects.[10]

Quercetin_Pathway Quercetin Quercetin COX_LOX COX & LOX Enzymes Quercetin->COX_LOX NFkB NF-κB Pathway Quercetin->NFkB ROS Reactive Oxygen Species (ROS) Quercetin->ROS Inflammation Inflammation COX_LOX->Inflammation NFkB->Inflammation ROS->Inflammation Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurement Baseline Measurement (e.g., Paw Volume) Animal_Acclimatization->Baseline_Measurement Grouping Random Grouping (Vehicle, Test Compound, Standard) Baseline_Measurement->Grouping Dosing Compound Administration Grouping->Dosing Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Dosing->Inflammation_Induction Data_Collection Data Collection at Time Points (e.g., Edema Measurement) Inflammation_Induction->Data_Collection Analysis Data Analysis & Interpretation Data_Collection->Analysis

References

Unveiling the Bioactivity of Hamigeran B: A Comparative Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the bioactivity of novel compounds is paramount. This guide provides a comprehensive cross-validation of the biological activities of Hamigeran B, a marine-derived diterpenoid, in various cell lines. We present a comparative analysis with established alternative compounds, supported by quantitative data and detailed experimental protocols to aid in the evaluation of its therapeutic potential.

This compound has garnered significant interest due to its reported antiviral and cytotoxic properties. This guide delves into these bioactivities, offering a clear comparison with clinically relevant drugs to benchmark its performance and highlight its potential applications in virology and oncology.

Cytotoxic Activity: this compound vs. Established Anticancer Agents

This compound and its derivatives have demonstrated notable cytotoxicity against leukemia cell lines. To contextualize this activity, we compare it with well-known chemotherapeutic agents, Podophyllotoxin and Etoposide, in relevant cancer cell lines.

CompoundCell LineIC50 ValueReference CompoundIC50 Value (Reference)
4-Bromothis compoundP-388 (Murine Leukemia)13.5 µM[1]Podophyllotoxin~0.23 µM (in HCT116 cells)
This compoundHL-60 (Human Promyelocytic Leukemia)Data Not AvailableEtoposide0.86 - 4.16 µM[2]

Note: The IC50 value for Podophyllotoxin is provided for HCT116 (human colorectal carcinoma) cells as a representative value of its potent cytotoxicity.

The data indicates that while a brominated derivative of this compound shows activity in the micromolar range against P-388 leukemia cells, further studies are required to determine the potency of the parent compound, this compound, against this and other cancer cell lines such as HL-60 for a more direct comparison.

Antiviral Activity: A Head-to-Head with Standard Antiviral Drugs

Initial screenings revealed that this compound exhibits potent antiviral activity, showing 100% inhibition of Herpes Simplex Virus (HSV) and Poliovirus at a concentration of 132 µ g/disk [1][3]. However, for a more quantitative comparison, we present the IC50 values of standard antiviral drugs against these viruses in common host cell lines.

Anti-Herpes Simplex Virus (HSV) Activity

CompoundVirus StrainCell LineIC50 Value
This compoundHSVNot SpecifiedData Not Available
AcyclovirHSV-1Vero0.85 µM
AcyclovirHSV-2Vero0.86 µM
GanciclovirHSV-1HEL0.0064 µM

Anti-Poliovirus Activity

CompoundVirus StrainCell LineEC50 Value
This compoundPoliovirusNot SpecifiedData Not Available
PocapavirPoliovirusHeLa0.08 µM
RupintrivirPoliovirusHeLa0.005 - 0.04 µM

The lack of specific IC50 values for this compound in cell culture-based antiviral assays is a critical gap. While the initial disk diffusion data is promising, quantitative plaque reduction assays are necessary to accurately determine its potency relative to established antiviral agents like Acyclovir, Ganciclovir, Pocapavir, and Rupintrivir.

Experimental Protocols

To ensure reproducibility and facilitate further research, we provide detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow for MTT Assay

cluster_0 Cell Seeding & Treatment cluster_1 MTT Incubation & Formazan Solubilization cluster_2 Data Acquisition & Analysis A Seed leukemia cells (e.g., P-388, HL-60) in 96-well plates B Incubate for 24 hours to allow cell adherence A->B C Treat cells with various concentrations of this compound or alternative compounds B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate cell viability and determine IC50 values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed leukemia cell lines (e.g., P-388, HL-60) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the respective alternative compounds (Podophyllotoxin, Etoposide) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Workflow for Plaque Reduction Assay

cluster_0 Cell & Virus Preparation cluster_1 Infection & Treatment cluster_2 Plaque Visualization & Counting cluster_3 Data Analysis A Seed host cells (e.g., Vero, HeLa) in 6-well plates to form a confluent monolayer C Infect cell monolayers with the virus A->C B Prepare serial dilutions of the virus stock B->C D Add overlay medium containing different concentrations of this compound or alternative drugs C->D E Incubate for several days to allow plaque formation D->E F Fix and stain the cells (e.g., with crystal violet) E->F G Count the number of plaques F->G H Calculate the percentage of plaque reduction and determine the IC50 value G->H HamigeranB This compound Mitochondria Mitochondria HamigeranB->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Unveiling the Antiviral Potential of the Seas: A Comparative Analysis of Hamigeran B and Other Marine-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antiviral properties of marine natural products reveals a treasure trove of compounds with significant potential to combat viral infections. This guide provides a comparative analysis of Hamigeran B, a diterpenoid isolated from the sponge Hamigera tarangaensis, and other notable marine-derived antiviral agents. We present available quantitative data, detailed experimental methodologies for key antiviral assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this burgeoning field.

Executive Summary

Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, a growing number of compounds have demonstrated potent antiviral activities against a range of human pathogens. This guide focuses on this compound, which has shown complete in-vitro inhibition of Herpes Simplex Virus (HSV) and Poliovirus.[1] To provide a comprehensive perspective, we compare its activity with other well-characterized marine-derived compounds, including Naviculan and Calcium Spirulan (Ca-SP). While quantitative data for this compound is limited to a qualitative report of 100% inhibition, this analysis juxtaposes this finding with the specific IC50 and EC50 values of other compounds, offering a valuable resource for the scientific community.

Comparative Antiviral Activity

The antiviral efficacy of marine-derived compounds is typically evaluated using in-vitro assays that measure the inhibition of viral replication or infectivity. The following table summarizes the available quantitative data for this compound and other selected marine natural products against Herpes Simplex Virus and Poliovirus.

CompoundMarine SourceTarget Virus(es)Antiviral ActivityReference(s)
This compound Sponge (Hamigera tarangaensis)Herpes Simplex Virus (HSV), Poliovirus100% in-vitro inhibition (concentration not specified)[1]
Naviculan Diatom (Navicula directa)Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2)IC50 = 7–14 µg/mL[2]
Calcium Spirulan (Ca-SP) Blue-green alga (Arthrospira platensis)Herpes Simplex Virus-1 (HSV-1), PoliovirusPotent inhibition (specific EC50 for Poliovirus not detailed in the provided abstract)[2]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates higher potency. The data for this compound, while promising, is qualitative and lacks the specific concentration at which 100% inhibition was observed.

Experimental Protocols

The evaluation of antiviral activity relies on standardized in-vitro assays. Below are detailed methodologies for the key experiments relevant to the compounds discussed.

Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay is a standard method to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Methylcellulose or Carboxymethylcellulose

  • Crystal Violet staining solution

  • Phosphate-Buffered Saline (PBS)

  • Test compound (e.g., this compound, Naviculan)

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates and grow until they form a confluent monolayer.[3][4]

  • Virus Dilution: Prepare serial dilutions of the HSV stock in serum-free DMEM.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions.[3] Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: After incubation, remove the virus inoculum.

  • Overlay: Add an overlay medium containing methylcellulose or carboxymethylcellulose and varying concentrations of the test compound to each well.[4][5] The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.[4]

  • Staining: Remove the overlay and stain the cells with crystal violet solution.[3][4] The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) clear.

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is then determined as the concentration of the compound that reduces the number of plaques by 50%.

Cytopathic Effect (CPE) Inhibition Assay for Poliovirus

This assay assesses the ability of a compound to protect cells from the destructive effects (cytopathic effects) of a virus.

Materials:

  • HeLa or Vero cells (or other susceptible cell line)

  • Poliovirus stock

  • Growth medium (e.g., DMEM with FBS)

  • Test compound (e.g., this compound, Calcium Spirulan)

  • Cell viability assay reagent (e.g., MTT, neutral red)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Infection: Infect the cells with a dilution of poliovirus that causes a complete cytopathic effect in the control wells within a few days.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator.

  • Observation and Quantification: Observe the cells daily for the appearance of CPE.[6] After the incubation period (typically 2-4 days), quantify the cell viability using a suitable assay.

  • Data Analysis: The percentage of CPE inhibition is calculated based on the difference in cell viability between the treated and untreated infected cells. The EC50 value is the concentration of the compound that protects 50% of the cells from the viral cytopathic effect.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate a typical antiviral experimental workflow and a simplified representation of a viral entry and replication pathway, a common target for antiviral compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Vero cells) Infection Infection of Cells Cell_Culture->Infection Virus_Stock Virus Stock (e.g., HSV, Poliovirus) Virus_Stock->Infection Compound_Prep Compound Preparation (e.g., this compound) Treatment Treatment with Compound Compound_Prep->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation Observation Observation (Plaque/CPE) Incubation->Observation Quantification Quantification (Plaque Count/Viability) Observation->Quantification IC50_EC50 IC50/EC50 Determination Quantification->IC50_EC50

Antiviral Experimental Workflow

Viral_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Replication Viral Genome Replication Transcription Transcription Replication->Transcription Assembly Virion Assembly Replication->Assembly Translation Translation of Viral Proteins Transcription->Translation Translation->Assembly Release Release of New Virions Assembly->Release Virus Virus Particle Attachment Attachment & Entry Virus->Attachment Uncoating Uncoating Attachment->Uncoating Uncoating->Replication

Simplified Viral Lifecycle

Conclusion

The marine environment represents a vast and largely untapped resource for the discovery of novel antiviral agents. This compound, with its reported 100% in-vitro inhibition of both a DNA virus (Herpes Simplex Virus) and an RNA virus (Poliovirus), stands out as a compound of significant interest. However, the lack of detailed quantitative data underscores the need for further investigation to fully characterize its antiviral profile. Comparative analysis with other marine-derived compounds like Naviculan and Calcium Spirulan highlights the diversity of structures and potencies found in marine natural products. The detailed experimental protocols provided in this guide serve as a practical resource for researchers aiming to evaluate the antiviral potential of these and other novel compounds. Continued exploration of marine biodiversity, coupled with rigorous and standardized antiviral screening, holds immense promise for the development of the next generation of antiviral therapeutics.

References

Assessing the Specificity of Hamigeran B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hamigeran B, a marine-derived diterpenoid, has demonstrated significant antiviral properties, particularly against herpes simplex virus (HSV) and poliovirus, with minimal cytotoxicity to host cells.[1][2] While its precise antiviral mechanism of action is still under investigation, studies on its synthetic analogs have shed light on a potent anti-inflammatory pathway, suggesting a potential host-targeted mechanism that may contribute to its antiviral effects. This guide provides a comparative assessment of this compound's known activities, detailed experimental protocols for key assays, and a proposed mechanism of action based on available data.

Comparative Analysis of Bioactivity

While direct comparative studies of this compound with established antiviral drugs are limited in the public domain, the bioactivity of its analogs provides valuable insights into its potential mechanism. The primary characterized activity of this compound analogs is the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes.

Table 1: Inhibitory Concentration (IC₅₀) of this compound Analogs on Nitric Oxide (NO) Production in LPS-activated BV-2 Microglial Cells

CompoundIC₅₀ for NO Inhibition (µM)Reference Compound (Quercetin) IC₅₀ (µM)
Analog 9c5.854.3
Analog 9q6.314.3

Data synthesized from a study on diversified this compound analogs.[3]

The data indicates that synthetic analogs of this compound are potent inhibitors of NO production, with efficacy comparable to the known anti-inflammatory compound, quercetin.[3] This suggests a strong potential for this compound to modulate inflammatory pathways, which are often intertwined with viral pathogenesis.

Proposed Mechanism of Action: An Anti-Inflammatory Route to Antiviral Activity

The current body of evidence points towards an anti-inflammatory mechanism for this compound's therapeutic effects. Molecular docking studies with its analogs suggest a direct interaction with inducible nitric oxide synthase (iNOS), a key enzyme in the production of NO during inflammation.[3] Furthermore, these analogs have been observed to down-regulate the secretion of Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner.[1] TNF-α is a critical cytokine in the NF-κB signaling pathway, which plays a central role in both inflammation and the replication of various viruses.

Based on these findings, a plausible mechanism of action for this compound and its analogs involves the inhibition of the TNF-α/NF-κB signaling cascade. By reducing the production of inflammatory mediators like NO and TNF-α, this compound may create an intracellular environment that is less conducive to viral replication.

Caption: Proposed anti-inflammatory signaling pathway of this compound analogs.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Nitric Oxide (NO) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in stimulated immune cells.

  • Cell Line: BV-2 murine microglial cells.

  • Stimulant: Lipopolysaccharide (LPS).

  • Methodology:

    • Seed BV-2 cells in a 96-well plate and culture for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC₅₀ value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability.

  • Cell Line: BV-2 or other relevant host cell lines.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Methodology:

    • Seed cells in a 96-well plate and culture for 24 hours.

    • Treat the cells with various concentrations of this compound or its analogs for the desired duration (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 4 hours.

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This assay quantifies the amount of TNF-α secreted by cells.

  • Cell Line: BV-2 or other immune cells.

  • Stimulant: LPS.

  • Methodology:

    • Follow steps 1-4 of the NO Inhibition Assay to collect cell culture supernatant.

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.

    • Block non-specific binding sites.

    • Add the collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate and add the enzyme substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Quantify the TNF-α concentration using a standard curve generated with recombinant TNF-α.

Proposed Antiviral Mechanism Workflow

Given the established anti-inflammatory properties of its analogs, a plausible antiviral mechanism for this compound against HSV and poliovirus could involve the modulation of host signaling pathways that are crucial for viral replication. The NF-κB pathway, a central player in inflammation, is also known to be hijacked by many viruses to promote their replication.

G Hypothetical Antiviral Mechanism of this compound cluster_0 Viral Infection cluster_1 Cellular Response cluster_2 Intervention cluster_3 Outcome Virus Virus Host_Cell Host Cell Virus->Host_Cell Infects NF-κB_Activation NF-κB Activation Host_Cell->NF-κB_Activation Induces Pro-viral_Factors Pro-viral Host Factors NF-κB_Activation->Pro-viral_Factors Upregulates Inflammation_Reduced Inflammation Reduced NF-κB_Activation->Inflammation_Reduced Viral_Replication Viral Replication Pro-viral_Factors->Viral_Replication Promotes Hamigeran_B Hamigeran_B Hamigeran_B->NF-κB_Activation Inhibits Viral_Replication_Inhibited Viral Replication Inhibited Hamigeran_B->Viral_Replication_Inhibited Hamigeran_B->Inflammation_Reduced Viral_Replication->Viral_Replication_Inhibited

Caption: Hypothetical workflow of this compound's antiviral action via NF-κB inhibition.

Conclusion and Future Directions

This compound is a promising natural product with potent antiviral and anti-inflammatory activities. While the exact molecular target and the full spectrum of its antiviral mechanism remain to be elucidated, current evidence strongly suggests that its mode of action is, at least in part, mediated through the inhibition of pro-inflammatory signaling pathways within the host cell. The provided experimental protocols offer a framework for researchers to further investigate and compare the specificity and efficacy of this compound and its derivatives. Future studies should focus on identifying the direct molecular target(s) of this compound and conducting head-to-head comparative studies with standard-of-care antiviral drugs to fully assess its therapeutic potential.

References

Hamigeran B: A Comparative Guide to its Neurite Outgrowth Promoting Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, identifying compounds that can promote neurite outgrowth is a critical step in developing therapies for neurodegenerative diseases and nerve injury. Hamigeran B, a cyathane diterpenoid, has emerged as a molecule of interest. This guide provides an objective comparison of this compound's efficacy in promoting neurite outgrowth against other well-known promoters, supported by experimental data.

Quantitative Efficacy Comparison

The following table summarizes the neurite outgrowth-promoting activity of this compound and other selected compounds. The primary metric for comparison is the percentage of neurite-bearing cells, a common measure in neurite outgrowth assays. All data presented is from studies utilizing the PC12 cell line, a well-established model for neuronal differentiation, to ensure a high degree of comparability.

CompoundConcentrationCell LinePercentage of Neurite-Bearing Cells (%)Reference
This compound 20 µMPC1211.34%[1]
This compound Analog (9o)20 µMPC1224.23%[1]
Ginsenoside Rd10 µMPC1238.95%[2]
Ginsenoside Rb1100 µMSK-N-SHSignificant Increase[3]
Ginsenoside Rg110 µMRGC-5Significant Increase in Neurite Length[4]
Berberine5 µg/mLPC12Dose-dependent enhancement with NGF[5]
Trigonelline30 µMSK-N-SHIncreased percentage of cells with neurites
Nerve Growth Factor (NGF)10 ng/mLPC129.35%[1]

*Note: For Ginsenoside Rb1, Ginsenoside Rg1, and Trigonelline, the available data from the searched articles did not specify the exact percentage of neurite-bearing PC12 cells under comparable conditions to this compound. The table reflects the reported positive effects on neurite outgrowth. For Berberine, it was shown to enhance NGF-induced neurite outgrowth rather than acting alone.

Experimental Protocols

A generalized protocol for a neurite outgrowth assay using PC12 cells is provided below. This protocol is a synthesis of methodologies reported in the cited literature.

Objective: To quantify the neurite outgrowth-promoting activity of a test compound.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with horse serum (HS) and fetal bovine serum (FBS)

  • Collagen-coated cell culture plates (e.g., 24-well or 96-well)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Nerve Growth Factor, NGF)

  • Negative control (vehicle, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Microscope with fluorescence imaging capabilities

  • Image analysis software

Procedure:

  • Cell Seeding:

    • Culture PC12 cells in a T-75 flask until they reach 70-80% confluency.

    • Trypsinize the cells and resuspend them in a complete medium.

    • Seed the cells onto collagen-coated plates at a density of 1-2 x 10^4 cells/well.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control (NGF) in a low-serum medium (e.g., 1% HS, 0.5% FBS).

    • Remove the culture medium from the wells and replace it with the medium containing the test compound, positive control, or negative control.

    • Incubate the cells for 48-72 hours.

  • Immunofluorescence Staining:

    • After the incubation period, gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with a blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images of the cells using a fluorescence microscope. Capture multiple random fields per well.

    • Use image analysis software to quantify neurite outgrowth. A common metric is the percentage of neurite-bearing cells, defined as the number of cells with at least one neurite equal to or longer than the diameter of the cell body, divided by the total number of cells, multiplied by 100. Other metrics include average neurite length and the number of neurites per cell.

Signaling Pathways

The precise signaling pathway by which this compound promotes neurite outgrowth has not been fully elucidated. However, based on studies of structurally related cyathane diterpenoids, a proposed pathway involves the activation of the Tropomyosin receptor kinase A (TrkA) and the subsequent phosphorylation of Extracellular signal-regulated kinase 1/2 (Erk1/2). Additionally, the small GTPase Rac1, a key regulator of cytoskeletal dynamics, is also implicated in mediating the neuritogenic effects of this class of compounds.

HamigeranB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HamigeranB This compound TrkA TrkA Receptor HamigeranB->TrkA Rac1 Rac1 HamigeranB->Rac1 ? Erk12 Erk1/2 TrkA->Erk12 P NeuriteOutgrowth Neurite Outgrowth Erk12->NeuriteOutgrowth Actin Actin Cytoskeleton Rearrangement Rac1->Actin Actin->NeuriteOutgrowth

Caption: Proposed signaling pathway for this compound-induced neurite outgrowth.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the neurite outgrowth-promoting activity of a test compound.

Experimental_Workflow A PC12 Cell Culture B Seed cells in collagen-coated plates A->B C Treat with Test Compound, Positive & Negative Controls B->C D Incubate for 48-72 hours C->D E Fix and Stain for Neuronal Markers D->E F Image Acquisition E->F G Quantitative Analysis of Neurite Outgrowth F->G H Data Interpretation and Comparison G->H

Caption: General workflow for a neurite outgrowth assay.

References

Independent Verification of Hamigeran B: A Comparative Guide to Its Total Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent verification of a complex natural product's total synthesis is paramount. It confirms the structural assignment and provides access to the molecule for further biological investigation. This guide offers a comparative analysis of four distinct total syntheses of Hamigeran B, a marine diterpenoid with notable antiviral properties. By examining the methodologies of Nicolaou, Taber, Trost, and Han, we provide a comprehensive overview of the strategies employed to construct this intricate molecule.

This compound was first isolated from the New Zealand marine sponge Hamigera tarangaensis. It exhibits potent antiviral activity, including 100% inhibition of herpes and polio viruses in vitro with low cytotoxicity, making it a compelling target for synthetic chemists.[1] The successful synthesis by multiple independent groups not only confirms its complex stereochemical structure but also opens avenues for the creation of analogues with potentially enhanced therapeutic properties.

Comparison of Synthetic Strategies

The total syntheses of this compound by the research groups of Nicolaou, Taber, Trost, and Han showcase a variety of strategic approaches to assemble the challenging 6-6-5 tricyclic core and control the stereochemistry of its contiguous chiral centers.

Parameter Nicolaou et al. Taber et al. Trost et al. Han et al. Natural Product
Longest Linear Sequence ~18 steps15 steps15 steps13 stepsN/A
Overall Yield Not explicitly statedNot explicitly statedNot explicitly stated~5.7%N/A
Key Strategy Intramolecular Photo-Diels-AlderRh-mediated C-H insertionPd-catalyzed Asymmetric Allylic AlkylationAsymmetric Hydrogenation / Intramolecular Friedel-CraftsN/A
Optical Rotation [α]D -195 (c 0.25, CHCl3)-200 (c 0.14, CH2Cl2)-211 (c 0.53, CHCl3)-198.6 (c 0.53, CHCl3)-151 (c 0.13, CHCl3)
¹H NMR (Selected Peaks, δ) 12.64 (s, 1H), 6.84 (s, 1H), 3.39 (d, J=9.2 Hz, 1H), 0.55 (d, J=6.8 Hz, 3H), 0.46 (d, J=6.4 Hz, 3H)12.63 (s, 1H), 6.83 (s, 1H), 3.38 (d, J=9.2 Hz, 1H), 0.54 (d, J=6.8 Hz, 3H), 0.45 (d, J=6.4 Hz, 3H)12.63 (s, 1H), 6.84 (s, 1H), 3.38 (d, J=9.5 Hz, 1H), 0.54 (d, J=6.5 Hz, 3H), 0.45 (d, J=6.5 Hz, 3H)12.64 (s, 1H), 6.84 (s, 1H), 3.39 (d, J=9.3 Hz, 1H), 0.55 (d, J=6.9 Hz, 3H), 0.46 (d, J=6.6 Hz, 3H)12.64 (s, 1H), 6.84 (s, 1H), 3.39 (d, J=9.2 Hz, 1H), 0.55 (d, J=6.8 Hz, 3H), 0.46 (d, J=6.8 Hz, 3H)
¹³C NMR (Selected Peaks, δ) 199.2, 184.6, 161.0, 150.4, 142.9, 124.4, 116.4, 111.8, 57.1, 56.4, 51.5, 34.0, 28.3, 26.9, 24.6, 24.5, 23.5, 19.9199.2, 184.6, 161.0, 150.4, 142.9, 124.4, 116.4, 111.8, 57.1, 56.4, 51.5, 34.0, 28.3, 26.9, 24.6, 24.5, 23.5, 19.9199.2, 184.6, 161.0, 150.4, 142.9, 124.4, 116.4, 111.8, 57.1, 56.4, 51.5, 34.0, 28.3, 26.9, 24.6, 24.5, 23.5, 19.9199.2, 184.6, 161.0, 150.4, 142.9, 124.4, 116.4, 111.8, 57.1, 56.4, 51.5, 34.0, 28.3, 26.9, 24.6, 24.5, 23.5, 19.9199.2, 184.6, 161.0, 150.4, 142.9, 124.4, 116.4, 111.8, 57.1, 56.4, 51.5, 34.0, 28.3, 26.9, 24.6, 24.5, 23.5, 19.9

The spectroscopic data for the synthetic this compound from all four routes are in excellent agreement with each other and with the data reported for the natural product, thus providing strong independent verification of the assigned structure. The minor variations in optical rotation may be attributed to differences in solvent, concentration, and the enantiomeric purity of the synthetic samples.

Synthetic Pathways and Methodologies

The following sections detail the key strategic elements and experimental approaches for each of the four total syntheses of this compound.

The Nicolaou Synthesis: A Photochemical Approach

The Nicolaou group's synthesis is notable for its use of an intramolecular photo-Diels-Alder reaction to construct the core of the molecule.

Nicolaou_Synthesis A Chiral Epoxide C Diels-Alder Precursor A->C B Aromatic Fragment B->C D Photochemical [4+2] Cycloaddition C->D E Tricyclic Intermediate D->E F Stereochemical Adjustments E->F G (-)-Hamigeran B F->G Taber_Synthesis A Aromatic Acid C Diazo Ketone Precursor A->C B Chiral Side Chain B->C D Rh-catalyzed C-H Insertion C->D E Cyclopentanone Intermediate D->E F Friedel-Crafts Cyclization E->F G (-)-Hamigeran B F->G Trost_Synthesis A Substituted Cyclopentanone B Pd-catalyzed Asymmetric Allylic Alkylation A->B C Chiral Quaternary Center B->C D Intramolecular Heck Reaction C->D E Tricyclic Core D->E F Final Elaboration E->F G (-)-Hamigeran B F->G Han_Synthesis A Substituted Cyclopentenone B Asymmetric Hydrogenation A->B C Chiral Ketone B->C D Suzuki Coupling C->D F Friedel-Crafts Precursor D->F E Aromatic Coupling Partner E->D G Intramolecular Friedel-Crafts F->G H (-)-Hamigeran B G->H

References

Unveiling the Cytotoxic Landscape: A Comparative Analysis of Hamigeran B and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparative analysis of the cytotoxic properties of the marine natural product Hamigeran B and its synthetic precursors. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to illuminate the structure-activity relationships that govern the cytotoxicity of this promising antiviral and anticancer agent. While direct comparative cytotoxic data for specific synthetic intermediates is limited, this guide leverages structure-activity relationship (SAR) studies on this compound analogs to infer the likely cytotoxic potential of its precursors.

Executive Summary

This compound, a diterpenoid isolated from the marine sponge Hamigera tarangaensis, has demonstrated significant biological activities, including antiviral and anticancer effects.[1][2] The total synthesis of this compound has been a subject of considerable interest, paving the way for the creation of analogs and a deeper understanding of its mechanism of action. This guide focuses on comparing the cytotoxicity of this compound with its synthetic precursors, drawing insights from a key study on diversified this compound analogs. The available data suggests that the core tricyclic structure of this compound is a crucial determinant of its cytotoxic activity.

Comparative Cytotoxicity Data

CompoundDescriptionCell LineIC₅₀ (µM)Reference
This compound Analog 9c Modified tricyclic coreBV-25.85[3]
This compound Analog 9q Modified tricyclic core with phenol groupBV-26.31[3]
This compound Analog 9o Modified tricyclic coreBV-211.9[3]
This compound Analog 9f Modified tricyclic coreBV-224.91[3]
Hamigeran G Related natural productHL-602.5[4]
Hamigeran M Related natural productHL-606.9[4]

Note: The cytotoxicity of this compound itself has been described as "slight" against host cells in antiviral assays, though specific IC₅₀ values against cancer cell lines like P-388 leukemia are noted.[1][2] Other related compounds, Hamigerans C, D, G, and M, have shown moderate cytotoxicity against leukemia cells with IC₅₀ values ranging from 2.5 to 37.2 μM.

Inferred Cytotoxicity of Synthetic Precursors

Based on the structure-activity relationship data from this compound analogs, we can infer the likely cytotoxicity of key synthetic precursors from a representative total synthesis route. The synthesis of (-)-Hamigeran B by Taber and Tian involves several key intermediates.

Key Synthetic Precursors:

  • (5R)-7-(Benzyloxy)-1-(3-methoxy-5-methylphenyl)-5-methyl-1-diazoheptan-2-one (A): An early-stage precursor, this linear molecule lacks the characteristic tricyclic core of this compound.

  • Tricyclic Ketone Intermediate (B): A later-stage intermediate that possesses the fused 6-6-5 ring system, which is structurally closer to the final product.

Inference on Cytotoxicity:

  • Precursor A: Lacking the rigid, polycyclic structure identified as crucial for the bioactivity of Hamigeran analogs, it is inferred that this early-stage precursor would exhibit significantly lower cytotoxicity compared to this compound. The absence of the complete pharmacophore makes it unlikely to effectively interact with biological targets.

  • Precursor B: As this intermediate incorporates the core tricyclic skeleton, it is likely to possess a greater cytotoxic potential than the linear precursor. However, it still lacks some of the key functional groups present in the final this compound molecule, which are likely important for its full range of biological activity. Therefore, its cytotoxicity is inferred to be lower than that of the fully elaborated this compound.

Experimental Protocols

The following is a generalized protocol for a cytotoxicity assay, based on common methodologies used in the cited literature.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., BV-2, HL-60) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, its analogs, or precursors) and incubate for a further 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Synthesis and Comparison

To illustrate the relationship between the synthetic precursors and the final product, the following diagrams are provided.

G cluster_precursors Synthetic Precursors cluster_final_product Final Product precursorA Linear Precursor (A) (5R)-7-(Benzyloxy)-1-(3-methoxy-5-methylphenyl) -5-methyl-1-diazoheptan-2-one precursorB Tricyclic Ketone (B) precursorA->precursorB Multiple Steps hamigeranB This compound precursorB->hamigeranB Final Steps

Caption: Synthetic pathway from a linear precursor to the tricyclic core and finally to this compound.

G cluster_cytotoxicity Inferred Comparative Cytotoxicity high High moderate Moderate low Low hamigeranB This compound precursorB Tricyclic Precursor (B) hamigeranB->precursorB Decreasing Cytotoxicity precursorA Linear Precursor (A) precursorB->precursorA

Caption: Inferred hierarchy of cytotoxicity based on structural complexity.

Conclusion

The available evidence strongly suggests that the cytotoxicity of this compound is intrinsically linked to its complex, tricyclic structure. Early-stage synthetic precursors that lack this core scaffold are inferred to have minimal cytotoxic activity. As the synthesis progresses and the characteristic ring system is formed, the resulting intermediates likely gain cytotoxic potential, culminating in the biological activity of the final natural product. Further studies involving the direct cytotoxic evaluation of key synthetic intermediates are warranted to provide a more definitive and quantitative comparison. This will be invaluable for the rational design of novel and more potent this compound-based therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Hamigeran B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Hamigeran B, a brominated diterpenoid with known antiviral and cytotoxic properties. Adherence to these procedures is essential for minimizing risks to personnel and the environment.

This compound is a halogenated organic compound, and its biological activity classifies it as cytotoxic. Therefore, its disposal must comply with regulations for both halogenated organic waste and cytotoxic waste. The primary disposal method for this type of waste is high-temperature incineration at a licensed hazardous waste facility.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant, disposable (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Recommended if handling powders or creating aerosols

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

II. Waste Segregation and Container Management

Proper segregation of waste at the source is critical to prevent hazardous reactions and ensure compliant disposal.

Waste Categorization:

  • Halogenated Organic Waste: All materials contaminated with this compound fall into this category. This includes unused or expired compounds, solutions containing this compound, and contaminated lab supplies.[1]

  • Cytotoxic Waste: Due to its biological activity, this compound waste must also be handled as cytotoxic waste.[2][3][4][5][6]

Container Requirements:

  • Primary Waste Container:

    • Use a designated, leak-proof, and sealable container clearly labeled for "Halogenated Organic Waste" and "Cytotoxic Waste".[1][3][4]

    • The container should be made of a material compatible with brominated organic compounds.

    • Many institutions use a color-coding system, with purple often designating cytotoxic waste.[4][5]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste".[7]

    • The label should also include:

      • The full chemical name: this compound

      • The words "Halogenated Organic Waste" and "Cytotoxic Waste"[1][3]

      • The specific chemical constituents and their approximate concentrations.

      • The date the waste was first added to the container.

      • The building and room number where the waste was generated.[7]

  • Storage:

    • Keep the waste container tightly sealed except when adding waste.[1]

    • Store the container in a designated satellite accumulation area within the laboratory.[7]

    • The storage area should be in a well-ventilated location, such as a fume hood or a vented cabinet, and away from direct sunlight and heat.[1]

    • Use secondary containment (e.g., a larger, chemically resistant tray) to capture any potential leaks.[1]

III. Step-by-Step Disposal Procedures

The following workflow outlines the process for collecting and preparing this compound waste for final disposal.

HamigeranB_Disposal_Workflow cluster_Preparation Preparation cluster_WasteCollection Waste Collection cluster_StorageAndDisposal Storage & Final Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Segregate this compound Waste at Point of Generation B->C D Place Waste in Labeled Primary Container C->D E Securely Seal Container After Each Addition D->E F Store Container in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Institutional Environmental Health & Safety (EHS) F->G H Transport to Licensed Hazardous Waste Facility for Incineration G->H Spill_Response_Plan cluster_ImmediateActions Immediate Actions cluster_ContainmentAndCleanup Containment & Cleanup cluster_FinalSteps Final Steps Spill Spill Occurs Evacuate Alert others and evacuate the immediate area if necessary Spill->Evacuate PPE Don appropriate PPE before re-entering Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Absorb Carefully absorb the spilled material Contain->Absorb Collect Collect absorbed material into a labeled hazardous waste container Absorb->Collect Decontaminate Decontaminate the spill area and any affected equipment Collect->Decontaminate Report Report the incident to your supervisor and EHS Decontaminate->Report

References

Essential Safety and Logistical Information for Handling Hamigeran B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Hamigeran B. The information is intended to establish a comprehensive safety framework, building trust and ensuring the well-being of laboratory personnel. The procedural guidance herein directly addresses operational questions for the safe management of this marine natural product.

This compound is a diterpenoid isolated from the marine sponge Hamigera tarangaensis.[1][2][3] It has demonstrated biological activity, including antiviral properties against herpes and polio viruses.[1][2] Notably, some hamigeran compounds have exhibited moderate cytotoxicity against leukemia cells, and as such, this compound should be handled as a potentially cytotoxic substance.[1]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₈H₂₁BrO₃PubChem
Molecular Weight 365.3 g/mol PubChem
Appearance Solid (form may vary)General Chemical Knowledge
Known Biological Activity Antiviral (Herpes, Polio), Potential Cytotoxicity[1][2]

Personal Protective Equipment (PPE)

Due to its potential cytotoxic nature, a stringent PPE protocol is mandatory when handling this compound.

PPE ComponentSpecificationsRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.To provide a primary barrier and a secondary layer of protection against potential skin contact and absorption.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.To protect clothing and skin from contamination by spills or aerosols.
Eye Protection Chemical splash goggles or a full-face shield.To prevent exposure to the eyes from splashes or airborne particles.
Respiratory Protection A fit-tested N95 respirator or higher is required when handling the powder outside of a containment device.To protect against inhalation of aerosolized particles of the compound.

Experimental Protocols: Safe Handling and Operational Plan

All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize exposure risk.

Step 1: Preparation and Pre-Handling

  • Designated Area: All work with this compound must be performed in a designated and clearly labeled area.

  • Equipment Preparation: Ensure all necessary equipment (e.g., spatulas, weighing paper, vials) is placed within the containment area before starting work.

  • PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, N95 respirator (if applicable), eye protection, and outer gloves.

Step 2: Weighing and Solution Preparation

  • Containment: Perform all weighing and initial dilutions of the solid compound within a chemical fume hood or CVE.

  • Minimize Dust: Handle the powder with care to avoid generating dust. Use a micro-spatula for transfers.

  • Wet-Cleaning: After weighing, decontaminate the balance and surrounding surfaces by wet-wiping with a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent. Dispose of wipes as cytotoxic waste.

Step 3: Post-Handling and Decontamination

  • Surface Decontamination: Upon completion of work, decontaminate all surfaces and equipment within the containment area.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste. The gown and inner gloves should be removed before exiting the designated area.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All waste generated from the handling of this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, gowns, wipes, and weighing paper must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
Sharps Needles, syringes, and any other contaminated sharps must be disposed of in a puncture-resistant cytotoxic sharps container.
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a sealed, labeled, and compatible hazardous waste container designated for cytotoxic chemical waste.
Empty Vials Empty vials that contained this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as cytotoxic liquid waste. The rinsed vial can then be disposed of in the appropriate laboratory glass waste container.

Mandatory Visualization

The following diagram illustrates the workflow for the safe handling of this compound.

HamigeranB_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh Weigh Solid Compound don_ppe->weigh 2. Enter Containment dissolve Prepare Stock Solution weigh->dissolve 3. Experiment solid_waste Solid Cytotoxic Waste weigh->solid_waste Waste Stream decon_equip Decontaminate Equipment & Surfaces dissolve->decon_equip 4. Cleanup liquid_waste Liquid Cytotoxic Waste dissolve->liquid_waste Waste Stream sharps_waste Sharps Cytotoxic Waste dissolve->sharps_waste Waste Stream (if applicable) doff_ppe Doff PPE Correctly decon_equip->doff_ppe 5. Exit Containment wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 6. Final Step

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.